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  • Product: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
  • CAS: 932848-47-0

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of Substituted Methoxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

Foreword Substituted methoxybenzoic acids, a class of phenolic compounds, have emerged as a compelling scaffold in medicinal chemistry and drug development. Their inherent structural simplicity, coupled with the diverse...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Substituted methoxybenzoic acids, a class of phenolic compounds, have emerged as a compelling scaffold in medicinal chemistry and drug development. Their inherent structural simplicity, coupled with the diverse biological activities conferred by varied substitution patterns on the benzene ring, makes them a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities of these compounds. Moving beyond a mere cataloging of effects, this guide delves into the causal relationships between chemical structure and biological function, details robust experimental protocols for their evaluation, and synthesizes current knowledge to empower the rational design of next-generation therapeutics.

The Chemical Core: Understanding Methoxybenzoic Acids

At its heart, a methoxybenzoic acid consists of a benzene ring bearing both a carboxylic acid group (-COOH) and a methoxy group (-OCH₃). The positional isomerism of the methoxy group (ortho-, meta-, or para- to the carboxylic acid) significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby dictating its interaction with biological targets.[1][2] Further substitution on the aromatic ring with functional groups such as hydroxyl, nitro, or alkyl groups introduces additional layers of complexity and allows for the fine-tuning of biological activity.[1] This guide will explore how these structural nuances translate into a remarkable spectrum of pharmacological effects.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Substituted methoxybenzoic acids have demonstrated a wide array of biological activities, positioning them as promising candidates for addressing a range of therapeutic challenges. The following sections will explore their key activities, the underlying mechanisms of action, and the structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with antibacterial and antifungal properties. Substituted methoxybenzoic acids have shown considerable promise in this arena.

Mechanism of Action: The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of microbial cell membranes.[3] The lipophilic nature of the benzene ring facilitates partitioning into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.[4] Furthermore, the carboxylic acid moiety can dissociate within the microbial cytoplasm, lowering the intracellular pH and inhibiting critical enzymatic processes.[3][4] Some derivatives may also exert their effects through interactions with microbial DNA, as suggested by DNA binding studies.

Structure-Activity Relationship (SAR):

  • Positional Isomerism: Studies have indicated that the position of the methoxy group influences antibacterial efficacy. For instance, against Escherichia coli, both 2-methoxybenzoic acid and 3-methoxybenzoic acid have shown notable activity.[5]

  • Additional Substituents: The presence of other functional groups can significantly modulate antimicrobial potency. For example, the introduction of a hydroxyl group can enhance activity, though the position is critical.[4] Methoxy-substituted derivatives have also been shown to be more effective at limiting biofilm formation compared to their hydroxyl counterparts, likely due to increased lipophilicity.[4]

Quantitative Data on Antimicrobial Activity:

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic AcidEscherichia coli1[5]
2-Hydroxybenzoic AcidEscherichia coli1[5]
3-Methoxybenzoic AcidEscherichia coli2[5]
4-Methoxybenzoic AcidEscherichia coli2[5]
3,4-Dimethoxybenzoic AcidEscherichia coli2[5]
3,4,5-Trimethoxybenzoic AcidEscherichia coli2[5]
Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted methoxybenzoic acids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[8] By inhibiting these enzymes, substituted methoxybenzoic acids can effectively reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[8] Furthermore, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9][10] Inhibition of NF-κB activation can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.[11]

Signaling Pathway: NF-κB Inhibition

NF_kappaB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Methoxybenzoic Acid Derivative Methoxybenzoic Acid Derivative Methoxybenzoic Acid Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted methoxybenzoic acids.

Structure-Activity Relationship (SAR):

  • Methoxy Group Position: The position of the methoxy group can influence COX inhibitory activity and selectivity.

  • Additional Substituents: The presence of hydroxyl groups can enhance anti-inflammatory effects. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to reduce inflammatory cytokines like TNF-α and various interleukins.[12]

Quantitative Data on COX Inhibition:

CompoundEnzymeIC50 (µM)Reference
KetorolacCOX-10.02[6]
KetorolacCOX-20.12[6]
BromfenacCOX-10.210[6]
BromfenacCOX-20.0066[6]

Note: Data for well-known NSAIDs are provided for comparative context of COX inhibition.

Anticancer Activity: Targeting Key Cellular Pathways

The search for novel anticancer agents is a cornerstone of modern drug discovery. Substituted methoxybenzoic acids have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of methoxybenzoic acid derivatives is often multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation. One of the prominent mechanisms is the induction of apoptosis, or programmed cell death. This can be achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Furthermore, some derivatives have been shown to interfere with the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][13][14][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The MAPK signaling pathway, another critical regulator of cell proliferation and survival, has also been identified as a target for some natural products with anticancer properties.[16]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Methoxybenzoic Acid Derivative Methoxybenzoic Acid Derivative Methoxybenzoic Acid Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted methoxybenzoic acids.

Structure-Activity Relationship (SAR):

  • Lipophilicity: The methoxy group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.[5] However, excessive lipophilicity can decrease aqueous solubility and hinder bioavailability.

  • Positional Isomerism and Additional Substituents: The anticancer potency is highly dependent on the substitution pattern. For instance, lysophosphatidylcholines containing anisic or veratric acids have shown significantly higher antiproliferative activity compared to the free acids.[17]

Quantitative Data on Anticancer Activity:

CompoundCell LineIC50 (µM)Reference
1-Anisoyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)21.1[17]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)9.5[17]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMCF-7 (Breast Cancer)20.7[17]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineLoVo (Colon Cancer)16.7[17]
Antioxidant Activity: Scavenging Damaging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Phenolic compounds, including substituted methoxybenzoic acids, are well-known for their antioxidant properties.

Mechanism of Action: The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[18] The methoxy group, being an electron-donating group, can increase the electron density on the aromatic ring, enhancing the molecule's ability to scavenge radicals.

Structure-Activity Relationship (SAR):

  • Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups are critical determinants of antioxidant capacity. The presence of multiple hydroxyl and/or methoxy groups generally enhances antioxidant activity. For instance, 2,3-dihydroxybenzoic acid, a close structural analog of some substituted methoxybenzoic acids, exhibits potent antioxidant activity.

Quantitative Data on Antioxidant Activity (DPPH Assay):

CompoundIC50 (µM)Reference
2,3-Dihydroxybenzoic Acid2.42 ± 0.08[18]

Note: Data for a structurally related compound is provided due to the limited direct quantitative data for simple methoxybenzoic acid isomers in the initial searches.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of research findings, the use of standardized and well-validated experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of substituted methoxybenzoic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Workflow for MIC Determination

MIC_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare stock solution of test compound Prepare stock solution of test compound Prepare serial dilutions in microplate Prepare serial dilutions in microplate Prepare stock solution of test compound->Prepare serial dilutions in microplate Inoculate microplate wells Inoculate microplate wells Prepare serial dilutions in microplate->Inoculate microplate wells Prepare microbial inoculum Prepare microbial inoculum Prepare microbial inoculum->Inoculate microplate wells Incubate at optimal temperature and time Incubate at optimal temperature and time Inoculate microplate wells->Incubate at optimal temperature and time Visually assess for turbidity Visually assess for turbidity Incubate at optimal temperature and time->Visually assess for turbidity Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually assess for turbidity->Determine the lowest concentration with no visible growth (MIC)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the substituted methoxybenzoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted methoxybenzoic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Capacity Evaluation: The DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare different concentrations of the substituted methoxybenzoic acid in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

Substituted methoxybenzoic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, coupled with their synthetic tractability, make them attractive starting points for the development of new therapeutic agents. A thorough understanding of their structure-activity relationships is crucial for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by different substituted methoxybenzoic acids. The use of advanced techniques such as proteomics and metabolomics can provide deeper insights into their mechanisms of action. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of promising lead compounds. The continued exploration of this fascinating class of molecules holds great promise for the future of drug discovery.

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A Technical Guide to 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzoic Acid and Its Analogs for Drug Discovery Professionals

An In-Depth Analysis of a Promising Scaffold in Medicinal Chemistry Introduction This technical guide delves into the chemical properties, synthesis, and potential biological significance of 3-(1H-imidazol-1-ylmethyl)-4-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Promising Scaffold in Medicinal Chemistry

Introduction

This technical guide delves into the chemical properties, synthesis, and potential biological significance of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Initial database searches did not yield a specific CAS number or extensive experimental data for this exact molecule. However, a structurally related compound, 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid (CAS Number: 932893-96-4) , is documented. This guide will leverage the available information on this close analog and the broader class of imidazole-substituted benzoic acids to provide a comprehensive resource for researchers and drug development professionals. The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in binding to biological targets.[1][2] The combination of an imidazole ring, a benzoic acid moiety, and a methoxy group suggests a molecule with potential for diverse pharmacological applications, from anticancer to antimicrobial agents.[1][2][3]

Physicochemical Properties of a Structurally Related Analog

Table 1: Physicochemical Properties of 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid (CAS: 932893-96-4) [4]

PropertyValue
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Exact Mass 260.116 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Topological Polar Surface Area 64.4 Ų
Complexity 311
Hazard Classification Irritant

These computed properties suggest a molecule with good "drug-like" characteristics according to Lipinski's rule of five, with a moderate lipophilicity (XLogP3) and a sufficient number of hydrogen bond acceptors and donors for potential interactions with biological targets.

General Synthetic Strategies for Imidazole-Substituted Benzoic Acids

The synthesis of compounds like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid can be approached through several established organic chemistry methodologies. A common strategy involves the nucleophilic substitution of a benzylic halide with imidazole.

Conceptual Synthetic Workflow

G A Start: 3-(Bromomethyl)-4- methoxybenzoic acid derivative C Nucleophilic Substitution A->C B Imidazole B->C D Deprotection (if necessary) C->D Base, Solvent E Final Product: 3-(1H-imidazol-1-ylmethyl)-4- methoxybenzoic acid derivative D->E Acid/Base Workup

Caption: General synthetic workflow for imidazole-substituted benzoic acids.

Exemplary Experimental Protocol: Synthesis of a 3-(Imidazol-1-ylmethyl)-4-methoxybenzoic Acid Derivative

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.

  • Preparation of the Benzylic Bromide Intermediate:

    • Start with a suitable precursor, such as 3-methyl-4-methoxybenzoic acid. The carboxylic acid group may need to be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions.

    • The benzylic methyl group can be brominated using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

    • The reaction mixture is typically refluxed until the starting material is consumed (monitored by TLC).

    • After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-(bromomethyl)-4-methoxybenzoate ester.

  • Nucleophilic Substitution with Imidazole:

    • The crude 3-(bromomethyl)-4-methoxybenzoate ester is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Imidazole (1 to 1.2 equivalents) and a mild base like potassium carbonate are added to the solution.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester product.

  • Hydrolysis of the Ester (Deprotection):

    • The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or heated to reflux until the ester is fully hydrolyzed.

    • The reaction mixture is then cooled, and the alcohol is removed under reduced pressure.

    • The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the final product, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

    • The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Biological Significance and Potential Applications in Drug Development

The imidazole moiety is a versatile pharmacophore known for a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][5][6][7] Benzoic acid derivatives are also prevalent in pharmaceuticals and can contribute to the overall activity and pharmacokinetic profile of a molecule.[8]

Potential as Anticancer Agents

Many imidazole-containing compounds have demonstrated anticancer activity.[3] For instance, they can act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A plausible mechanism of action for a molecule like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

cluster_pathway Potential Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazole-Benzoic Acid Derivative Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by an imidazole-benzoic acid derivative.

Antimicrobial and Other Potential Activities

The imidazole ring is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) that inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The structural features of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid make it a candidate for investigation as a novel antimicrobial agent. Furthermore, imidazole derivatives have been explored for a wide array of other therapeutic applications, including as anti-inflammatory, analgesic, and antiviral agents.[1][5][7]

Conclusion

While 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is not a widely characterized compound, its structural features and the known biological activities of its constituent moieties—imidazole and methoxybenzoic acid—suggest that it and its analogs are promising scaffolds for drug discovery. The synthetic routes to this class of molecules are well-established, allowing for the generation of libraries of related compounds for structure-activity relationship studies. Further investigation into the biological properties of these compounds is warranted to explore their full therapeutic potential, particularly in the areas of oncology and infectious diseases.

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Foundational

In Silico Target Prediction for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract The identification of molecular targets is a foundational step in modern drug discovery, bridging the gap between a bioactive small molecule and its mechanism of action. For novel chemical entities such as "3-(1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a foundational step in modern drug discovery, bridging the gap between a bioactive small molecule and its mechanism of action. For novel chemical entities such as "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid," where experimental data is sparse, in silico target prediction methods are invaluable. These computational techniques offer a rapid, cost-effective, and data-driven approach to generate testable hypotheses about a compound's biological function. This guide provides a comprehensive, technically-grounded workflow for researchers to predict the biological targets of this, or any, novel small molecule. We will explore the logic behind a multi-pronged strategy that leverages both ligand-based and structure-based methodologies, detailing the protocols for using publicly accessible, authoritative web servers and databases. The objective is to build a robust, validated list of potential protein targets, thereby accelerating the journey from compound to drug candidate.

Introduction: The Rationale for In Silico Target Prediction

Traditional drug discovery, while effective, is often a lengthy and expensive process.[1][2] The initial phase of identifying a biological target for a bioactive compound can be particularly challenging.[1] Computational, or in silico, methods have emerged as a powerful alternative and supplement to experimental screening, significantly reducing the scope of necessary lab work.[1][2] These approaches are broadly categorized into ligand-based and structure-based methods.[1][3]

  • Ligand-Based Approaches : These methods operate on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[3] This is a cornerstone of medicinal chemistry and is particularly useful when the three-dimensional structure of the target is unknown.[4]

  • Structure-Based Approaches : When the 3D structure of a potential protein target is available, methods like reverse docking can be employed.[3] This involves computationally "placing" the small molecule into the binding sites of numerous proteins to predict binding affinity and pose.[3][5][6]

For a novel compound like "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid," a molecule containing imidazole and benzoic acid moieties known to be present in various bioactive compounds, a comprehensive in silico strategy is warranted.[7][8][9] This guide will detail a workflow that synergistically combines these approaches to build a high-confidence list of putative targets.

Foundational Step: Compound Preparation

Before any computational analysis, the query molecule, "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid," must be accurately represented in a format suitable for computational tools. The most common format is the Simplified Molecular Input Line Entry System (SMILES) string.

Protocol 1: Generating a SMILES Representation

  • Obtain the 2D Structure : Draw the molecule using a chemical drawing software such as ChemDraw, MarvinSketch, or a free online tool. The structure consists of a benzoic acid core, substituted at position 4 with a methoxy group and at position 3 with a (1H-imidazol-1-yl)methyl group.

  • Convert to SMILES : Use the software's built-in functionality to convert the 2D drawing into a SMILES string. For our compound of interest, a canonical SMILES string is COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 .

  • Verification : It is crucial to verify the generated SMILES string by converting it back into a 2D structure using a different tool to ensure accuracy.

Ligand-Based Target Prediction: Harnessing Chemical Similarity

Ligand-based methods are an excellent starting point, as they rely on vast databases of known ligand-target interactions.[3] We will utilize SwissTargetPrediction, a widely-used and validated web server.[10][11][12][13]

3.1. SwissTargetPrediction Workflow

SwissTargetPrediction predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D chemical similarity with known ligands.[10][11][12][14]

Protocol 2: Target Prediction with SwissTargetPrediction

  • Navigate to the Server : Access the SwissTargetPrediction web server.[13]

  • Input the Molecule : Paste the SMILES string (COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 ) into the input field.[11] The server will automatically render the 2D structure for verification.

  • Select Organism : Choose "Homo sapiens" as the target organism for drug discovery applications.[15]

  • Initiate Prediction : Click the "Predict targets" button to start the analysis.

  • Interpret Results : The output will be a ranked list of predicted targets.[15] Key information includes the target's name, class, and a probability score, which reflects the confidence of the prediction based on similarity to known ligands.[14] Focus on targets with high probability scores.

Diagram 1: Ligand-Based Target Prediction Workflow

G cluster_input Input Preparation cluster_server SwissTargetPrediction Server cluster_output Output Analysis SMILES SMILES String (COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2) InputMol Paste SMILES & Select Organism SMILES->InputMol RunPred Run Prediction Algorithm InputMol->RunPred Results Ranked Target List (by Probability) RunPred->Results Analyze Analyze High-Probability Targets Results->Analyze

Caption: Workflow for ligand-based target prediction using SwissTargetPrediction.

Structure-Based Target Prediction: Reverse Docking and Pharmacophore Mapping

To complement the ligand-based approach, we will employ methods that consider the 3D structure of potential targets. This adds a layer of validation and can uncover targets not identified by similarity alone.[3][16]

4.1. Pharmacophore-Based Target Identification

A pharmacophore is an abstract representation of the essential molecular features for a drug's biological activity.[4][17][18] Reverse pharmacophore mapping screens a query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[19][20] PharmMapper is a robust server for this purpose.[19][20][21][22]

Protocol 3: Target Prediction with PharmMapper

  • Prepare 3D Structure : Convert the SMILES string to a 3D structure in a suitable format (e.g., .mol2 or .sdf). This can be done using software like Open Babel or online converters.

  • Access PharmMapper : Navigate to the PharmMapper web server.[21]

  • Upload Molecule : Upload the 3D structure file of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid".[23]

  • Configure Search : Select the desired pharmacophore database (e.g., PharmTargetDB).[19][22]

  • Run the Search : Submit the job. The server will map the uploaded molecule against its pharmacophore database.

  • Analyze Results : The output will be a list of potential targets ranked by a "fit score," which indicates how well the query molecule matches the pharmacophore model of each target.[19] Higher fit scores suggest a higher likelihood of interaction.

Diagram 2: Pharmacophore-Based Prediction Workflow

G cluster_input Input Preparation cluster_server PharmMapper Server cluster_output Output Analysis SMILES SMILES to 3D Structure (.mol2) UploadMol Upload 3D Structure SMILES->UploadMol ScreenDB Screen Pharmacophore Database UploadMol->ScreenDB RankedHits Ranked Targets by Fit Score ScreenDB->RankedHits AnalyzeHits Analyze High-Scoring Hits RankedHits->AnalyzeHits

Caption: Workflow for pharmacophore-based target prediction using PharmMapper.

Data Integration and Hypothesis Generation

The power of this multi-pronged approach lies in the integration of results from different computational philosophies. Targets that appear in the results of both ligand-based and structure-based methods should be considered high-priority candidates for experimental validation.

5.1. Consolidating Predicted Targets

Protocol 4: Data Consolidation and Prioritization

  • Compile Results : Create a master table of all predicted targets from SwissTargetPrediction and PharmMapper.

  • Cross-Reference : Identify targets that are predicted by both methods. These are your highest confidence hits.

  • Literature Review : For the top-ranked and overlapping targets, conduct a thorough literature search. Investigate the biological function of these proteins and their relevance to potential therapeutic areas. Look for existing drugs or tool compounds that target these proteins and compare their structures to "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid".

  • Pathway Analysis : Use tools like KEGG or Reactome to understand the signaling pathways in which the prioritized targets are involved. This can provide insights into the potential downstream effects of modulating these targets.

Table 1: Example Data Consolidation

Target NameUniProt IDPrediction MethodScore/ProbabilityRationale for Prioritization
Target APXXXXXSwissTargetPrediction0.85High probability score.
Target BPYYYYYPharmMapper5.2High fit score.
Target C PZZZZZ Both 0.79 / 4.9 Predicted by independent methods.
Target DPQQQQQSwissTargetPrediction0.75Known role in relevant disease pathway.

Conclusion and Forward Look

This guide has outlined a systematic and robust in silico workflow for predicting the biological targets of the novel compound "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid." By combining ligand-based similarity searching with structure-based pharmacophore mapping, researchers can generate a prioritized list of high-confidence targets. This computational pre-screening is not a replacement for experimental validation but serves as an indispensable tool to focus resources, guide experimental design, and ultimately accelerate the drug discovery process. The prioritized targets identified through this workflow form the basis for subsequent biochemical and cellular assays to confirm direct binding and functional modulation, paving the way for the development of new therapeutics.

References

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Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

An In-Depth Spectroscopic Guide to 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid This technical guide provides a comprehensive spectroscopic analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

This technical guide provides a comprehensive spectroscopic analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Imidazole derivatives are known for a wide range of pharmacological activities, making their structural elucidation a critical step in drug discovery and development.[1][2] This document serves as a key resource for researchers and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The analytical approach detailed herein is built on foundational spectroscopic principles and data from structurally analogous compounds. By dissecting the molecule into its primary components—the 4-methoxybenzoic acid core, the imidazole ring, and the methylene linker—we can accurately predict and interpret its spectral characteristics.

Figure 1: Molecular Structure of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid are derived from established values for its constituent fragments: substituted benzoic acids and imidazole derivatives.[3][4][5] The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆.[3][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH > 12.0 Broad Singlet 1H
H-2 ~7.9 Singlet 1H
H-6 ~7.8 Doublet 1H
H-5 ~7.1 Doublet 1H
H-2' (Im) ~7.7 Singlet 1H
H-4' (Im) ~7.2 Singlet 1H
H-5' (Im) ~6.9 Singlet 1H
-CH₂- ~5.3 Singlet 2H

| -OCH₃ | ~3.9 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~167
C-4 (Ar) ~160
C-2' (Im) ~138
C-3 (Ar) ~132
C-6 (Ar) ~130
C-1 (Ar) ~123
C-4'/5' (Im) ~128 / ~120
C-2 (Ar) ~115
C-5 (Ar) ~112
-OCH₃ ~56

| -CH₂- | ~48 |

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra.[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer relaxation delay (5-10 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Figure 2: Standard workflow for NMR sample analysis.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound will be dominated by the highly characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected, spanning from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[6][7][8] This will be accompanied by a strong, sharp carbonyl (C=O) stretch.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity & Characteristics
O-H Stretch (Carboxylic Acid) 2500 - 3300 Very Broad, Strong
C-H Stretch (Aromatic/Imidazole) 3000 - 3150 Medium, Sharp
C-H Stretch (Aliphatic -CH₂-) 2850 - 2960 Medium, Sharp
C=O Stretch (Carboxylic Acid) 1690 - 1720 Strong, Sharp
C=N & C=C Stretches (Imidazole/Aromatic) 1450 - 1620 Medium to Strong, Multiple Bands

| C-O Stretch (Acid & Ether) | 1250 - 1320 (asym) & 1020-1080 (sym) | Strong |

Experimental Protocol: FTIR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.[3]

  • Instrument Preparation: Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 20 minutes.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of molecular fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula is C₁₂H₁₂N₂O₃, with a monoisotopic mass of approximately 232.08 Da. Under Electron Impact (EI) ionization, a clear molecular ion (M⁺) peak is expected at m/z 232. The fragmentation will likely be dominated by cleavage at the benzylic position due to the stability of the resulting fragments.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Possible Fragment Identity Fragmentation Pathway
232 [M]⁺ Molecular Ion
187 [M - COOH]⁺ Loss of the carboxylic acid group
151 [C₈H₇O₃]⁺ Methoxybenzoic acid fragment
81 [C₄H₅N₂]⁺ Imidazolylmethyl fragment

| 135 | [M - H₂O - COOH]⁺ or [C₈H₇O₂]⁺ | Loss of water and carboxyl, or cleavage and rearrangement |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Spectrum Generation: A mass spectrum is generated, plotting ion abundance against the m/z ratio.

G M [M]⁺˙ m/z = 232 F1 [M - COOH]⁺ m/z = 187 M->F1 - COOH (45) F2 [C₄H₅N₂]⁺ m/z = 81 M->F2 Benzylic Cleavage F3 [C₈H₇O₃]⁺˙ m/z = 152 M->F3 Benzylic Cleavage F4 [C₈H₇O₂]⁺ m/z = 135 F3->F4 - OH (17)

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. ¹H and ¹³C NMR define the precise connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This integrated analytical approach is indispensable for ensuring the identity, purity, and structural integrity of novel compounds in the pharmaceutical and chemical research landscape.

References

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  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Patel, V., et al. (2021). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 13(3), 1-8. Retrieved January 18, 2026, from [Link]

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Foundational

Whitepaper: The Imidazole Scaffold - A Privileged Structure in Modern Therapeutic Development

Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—including its amphoteric nature...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—including its amphoteric nature, ability to engage in hydrogen bonding, and coordinate with metal ions—render it a "privileged scaffold" capable of interacting with a vast array of biological targets.[3][4][5] This versatility has led to the development of numerous imidazole-based drugs with applications spanning antifungal, anticancer, antibacterial, and anti-inflammatory therapies.[6][7][8] This technical guide provides an in-depth exploration of the therapeutic potential of imidazole-based compounds for researchers and drug development professionals. We will dissect key mechanisms of action, present field-proven experimental workflows for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their efficacy.

The Imidazole Core: Physicochemical Properties and Pharmacological Significance

The imidazole ring's therapeutic versatility is not accidental; it is a direct consequence of its distinct structural and electronic features. As a planar, aromatic heterocycle, it possesses a delocalized sextet of π-electrons, contributing to its stability.[3] The two nitrogen atoms are key to its function: one is a basic, pyrrole-type nitrogen, while the other is a non-basic, pyridine-type nitrogen. This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites and protein receptors.[4][5]

Furthermore, the imidazole moiety is a bioisostere of other critical biological structures, such as purines, enabling it to mimic endogenous molecules and interact with their targets.[8][9] Its presence in the essential amino acid histidine underscores its fundamental role in biological systems, where it participates in enzymatic catalysis and protein structure.[2] These intrinsic properties make the imidazole scaffold an exceptional starting point for the rational design of novel therapeutic agents.[10][11]

Key Therapeutic Arenas for Imidazole-Based Compounds

While the applications of imidazoles are broad, they have demonstrated profound impact in several key therapeutic areas.

Antifungal Agents: A Clinical Mainstay

Imidazole derivatives were among the first classes of synthetic antifungals and remain clinically vital. Their primary mechanism of action is the disruption of fungal cell membrane integrity.[12]

Mechanism of Action: Imidazole antifungals, such as clotrimazole and miconazole, selectively inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[13][14] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[15] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.[12][15] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to growth arrest (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[14]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_disruption Therapeutic Intervention AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Imidazole Imidazole Compound Imidazole->Enzyme Inhibits ToxicSterols Toxic Sterol Intermediates Enzyme->ToxicSterols Accumulation DisruptedMembrane Disrupted Membrane (Increased Permeability, Cell Death) ToxicSterols->DisruptedMembrane

Caption: Mechanism of imidazole antifungals via inhibition of ergosterol biosynthesis.

Anticancer Agents: A Multifaceted Approach

The success of early imidazole-containing drugs like dacarbazine has spurred extensive research into their anticancer potential.[9] Imidazole derivatives have been shown to target a wide variety of pathways implicated in carcinogenesis.[16][17]

Mechanisms of Action:

  • Kinase Inhibition: Many imidazoles act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[17][18] Targets include Epidermal Growth Factor Receptor (EGFR), RAF kinases, and Cyclin-Dependent Kinases (CDKs).[9][19]

  • Microtubule Disruption: Certain derivatives interfere with tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16]

  • DNA Intercalation and Enzyme Inhibition: Some compounds can bind to DNA or inhibit DNA-associated enzymes like topoisomerase, leading to cell death.[5][18]

  • p53-MDM2 Interaction: Novel derivatives have been designed to inhibit the interaction between p53 and its negative regulator MDM2, thereby reactivating the p53 tumor suppressor pathway.[20]

The diverse mechanisms highlight the scaffold's adaptability in targeting the complex signaling networks of cancer cells.

Experimental Workflows for Therapeutic Evaluation

A robust and logical experimental cascade is essential for validating the therapeutic potential of novel imidazole compounds. The following workflows represent a standard, self-validating approach in drug discovery.

General Cytotoxicity and Anticancer Screening Workflow

This workflow is designed to identify compounds with potent anticancer activity and assess their selectivity.

Caption: A standard workflow for the discovery of imidazole-based anticancer agents.

Protocol 3.1.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines a compound's half-maximal inhibitory concentration (IC50) against cancer cell lines.[21] Its causality rests on the principle that mitochondrial reductases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, a colorimetric change quantifiable by spectrophotometry.

  • Self-Validation System:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

    • Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline cell viability (100%).

    • Blank Control: Media without cells to determine background absorbance.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the imidazole test compounds. Add 10 µL of each concentration to the respective wells. Include positive and negative controls.

    • Incubation: Incubate the plate for 48-72 hours.[21]

    • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours.[21]

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[21]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Representative Anticancer Activity of Imidazole Derivatives

Compound IDCore StructureTarget Cancer Cell LineIC50 (µM)Reference
IPM714 1H-imidazole[4,5-f][12][17]phenanthrolineHCT116 (Colon)1.74[6]
Compound 16 Imidazole-piperazine amideK-562 (Leukemia)5.66[22]
Compound 5c Imidazole-pyridine hybridMDA-MB468 (Breast)43.46[23]
Purine 46 Purine (fused imidazole)MDA-MB-231 (Breast)1.22[16]
Biphenyl Imidazole Gold (I) Complex Imidazole-gold complexIshikawa (Endometrial)10x more potent than cisplatin[24]
Antifungal Susceptibility Testing Workflow

This workflow is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 3.2.1: Broth Microdilution Assay for Antifungal MIC Determination

This method establishes the lowest compound concentration that inhibits the visible growth of a fungus, providing a quantitative measure of its potency.[25]

  • Self-Validation System:

    • Positive Control: A known antifungal drug (e.g., Fluconazole) to ensure the fungal strain is susceptible and the assay is performing correctly.[26]

    • Negative Control: Vehicle (e.g., DMSO) to ensure it has no intrinsic antifungal activity at the tested concentration.

    • Growth Control: Fungal inoculum in broth without any compound, to confirm the viability and growth of the organism.

  • Step-by-Step Methodology:

    • Materials: Test fungi (e.g., Candida albicans), RPMI-1640 medium, 96-well microtiter plates, imidazole test compounds.[25][27]

    • Inoculum Preparation: Prepare a standardized fungal inoculum adjusted to a density of 1–5 × 10^5 CFU/mL.[26]

    • Plate Preparation: Add 100 µL of RPMI-1640 broth to all wells of a 96-well plate. Add 100 µL of the stock test compound to the first column and perform 2-fold serial dilutions across the plate.

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.

    • Incubation: Incubate the plates at 37°C for 24-48 hours.[26]

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥80%) compared to the growth control well, determined either visually or by spectrophotometry.[27]

Table 2: Representative Antifungal Activity of Imidazole Derivatives

Compound IDTarget Fungal StrainMIC (µg/mL)Reference
Flutrimazole Candida albicans0.025 - 5.0[28]
Compound 31 C. albicans 64110 (Fluconazole-resistant)8[25]
Compound 42 C. albicans ATCC 900280.5 - 8[25]
SAM3 Candida spp. (mean)200[26]

Structure-Activity Relationship (SAR): The Key to Optimization

Understanding the SAR is crucial for rationally designing more potent and selective imidazole-based drugs.[10][11] It involves systematically modifying the imidazole scaffold at various positions and correlating these chemical changes with their impact on biological activity.[21]

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Key Insights from SAR Studies:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the nitrogen atoms, significantly impacts membrane permeability and, consequently, antibacterial and antifungal activity.[29][30]

  • Substituent Position: The nature and position of substituents on the imidazole ring dictate target specificity and potency. For instance, electron-withdrawing groups at certain positions can enhance anti-inflammatory activity.[11]

  • Scaffold Hybridization: Creating hybrid molecules that integrate the imidazole core with other pharmacophores (e.g., pyrimidine, pyridine) can lead to compounds with novel mechanisms or enhanced potency against multiple targets.[22][23]

Future Perspectives and Conclusion

The imidazole scaffold continues to be a highly productive framework in drug discovery.[18] Current research is focused on developing derivatives with improved selectivity to minimize side effects, overcome drug resistance, and target novel biological pathways.[13] The creation of imidazole-based metal complexes and supramolecular structures is also an active area of investigation, showing promise in anticancer therapy.[24][31]

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • Kaur, R., et al. (2018). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • Kumar, D., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]

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  • Anonymous. (n.d.). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. IJCSPUB. [Link]

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  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. [Link]

  • Kumar, D., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Tüzüner, T., et al. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

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  • Fromtling, R. A. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]

  • Kamal, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

  • Mrozek, M., et al. (2001). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]

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  • Anonymous. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Anonymous. (2024). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Medium. [Link]

  • Singh, S., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Indo American Journal of Pharmaceutical Sciences. [Link]

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  • Anupam, A., et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Singh, R. K., et al. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

  • Al-Azzawi, A. M., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

  • Kumar, D., et al. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, V., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Li, D., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]

  • Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Rodriguez-Tudela, J. L., et al. (1995). Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. ASM Journals. [Link]

  • Merlos-Buzon, M., et al. (1995). In Vitro and in Vivo Studies With Flutrimazole, a New Imidazole Derivative With Antifungal Activity. PubMed. [Link]

  • Saviuc, C., et al. (2011). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]

  • Fatahpour, M., et al. (2016). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. ResearchGate. [Link]

  • Patel, D. A., et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Abstract This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Drawing upon extensive structure-activity relationship (SAR) data fr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Drawing upon extensive structure-activity relationship (SAR) data from analogous imidazole-based therapeutics, we posit that this molecule primarily functions as a selective inhibitor of Thromboxane A2 Synthase (TXAS). This hypothesis is predicated on the compound's structural motifs, which are characteristic of known TXAS inhibitors. Furthermore, we explore alternative mechanisms, including the potential for cyclooxygenase (COX) and protein kinase inhibition, reflecting the broad enzymatic inhibitory capacity of the imidazole scaffold. This document provides a comprehensive framework for the experimental validation of these hypotheses, detailing robust protocols for in vitro assays and presenting visual workflows to guide researchers in the fields of pharmacology and drug development. Our objective is to furnish the scientific community with a foundational resource for elucidating the therapeutic potential of this promising compound.

Introduction and Molecular Overview

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a heterocyclic compound featuring a central benzoic acid core, substituted with a methoxy group and an imidazol-1-ylmethyl side chain. The imidazole moiety is a well-established pharmacophore, present in numerous clinically significant drugs, and is known for its ability to coordinate with metallic centers in enzymes and participate in crucial hydrogen bonding interactions within active sites.[1][2] The presence of both a carboxylic acid group and an imidazole ring suggests a potential for bidentate interactions with biological targets, enhancing binding affinity and specificity.

The structural similarity of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid to known pharmacological agents, particularly those that modulate the arachidonic acid cascade, forms the basis of our primary hypothesis. The imidazole ring is a key feature in several selective thromboxane synthase inhibitors, such as Dazoxiben and Ozagrel.[2]

Primary Hypothesis: Selective Inhibition of Thromboxane A2 Synthase (TXAS)

Our primary hypothesis posits that 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid acts as a selective inhibitor of Thromboxane A2 Synthase (TXAS). TXAS is a key enzyme in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2).[3][4] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its overproduction is implicated in a variety of cardiovascular and inflammatory diseases.[5][6][7]

Scientific Rationale:

The imidazole nucleus is a critical component of many TXAS inhibitors. The basic nitrogen atom within the imidazole ring is thought to coordinate with the heme iron atom at the active site of TXAS, thereby blocking substrate access and inhibiting enzyme activity.[2] The benzoic acid moiety of the molecule likely contributes to the binding affinity and may interact with charged or polar residues within the enzyme's active site.

Selective inhibition of TXAS is a desirable therapeutic strategy as it not only reduces the production of pro-thrombotic TXA2 but may also lead to a redirection of the PGH2 substrate towards the synthesis of anti-aggregatory and vasodilatory prostacyclins (e.g., PGI2) by prostacyclin synthase.[8]

Proposed Signaling Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the hypothesized point of inhibition by 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Arachidonic Acid Cascade Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Platelet_Activation Platelet Aggregation Vasoconstriction TXA2->Platelet_Activation Promotes Platelet_Inhibition Inhibition of Aggregation Vasodilation PGI2->Platelet_Inhibition Promotes Inhibitor 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Inhibitor->TXAS Inhibition TXAS Inhibition Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Enzyme Prepare Platelet Microsome Solution Start->Prep_Enzyme Add_Reagents Add Buffer, Microsomes, and Compound to 96-Well Plate Prep_Compound->Add_Reagents Prep_Enzyme->Add_Reagents Pre_Incubate Pre-incubate at 37°C (10 minutes) Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with PGH2 Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (2 minutes) Add_Substrate->Incubate Stop_Reaction Terminate Reaction with Stop Solution Incubate->Stop_Reaction ELISA Measure TXB2 Levels using ELISA Stop_Reaction->ELISA Analyze Calculate % Inhibition and Determine IC50 ELISA->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro TXAS inhibition assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will assess the compound's activity against COX enzymes to test the second hypothesis.

Objective: To determine the IC50 values of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

  • DMSO (vehicle control)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Compound and Control Preparation: Prepare serial dilutions of the test compound and positive controls in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the test compound, positive controls, or vehicle to the wells and incubate for 15 minutes at room temperature. [9]4. Reaction Initiation: Add arachidonic acid to all wells to start the reaction. [9]5. Incubation: Incubate the plate for 10 minutes at 37°C. [9]6. Reaction Termination: Stop the reaction by adding the stop solution. [9]7. Detection: Measure the amount of PGE2 produced using a commercial EIA kit. [9]8. Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.

In Vitro Protein Kinase Inhibition Assay (Generic Protocol)

This assay will screen for potential inhibitory activity against a panel of protein kinases.

Objective: To determine the IC50 of the test compound against a representative protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase).

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

  • A known kinase inhibitor (e.g., Staurosporine) as a positive control

  • DMSO (vehicle control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.

  • Reaction Setup: To the wells of a 96-well plate, add the test compound at various concentrations, kinase, and substrate mixture.

  • Reaction Initiation: Add ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the luminescence using a microplate luminometer. The luminescent signal is inversely proportional to the amount of ADP produced and thus inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC50 value. [1]

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise table for easy comparison of the compound's potency and selectivity.

Target EnzymeIC50 (µM) of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidPositive ControlIC50 (µM) of Positive Control
Thromboxane A2 SynthaseTo be determinedOzagrelLiterature Value
COX-1To be determinedIndomethacinLiterature Value
COX-2To be determinedCelecoxibLiterature Value
Protein Kinase (example)To be determinedStaurosporineLiterature Value

A low IC50 value for TXAS, coupled with significantly higher IC50 values for COX-1 and COX-2, would provide strong evidence in support of the primary hypothesis of selective TXAS inhibition.

Conclusion

This technical guide has outlined a primary mechanism of action hypothesis for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, centering on the selective inhibition of Thromboxane A2 Synthase. This hypothesis is strongly supported by the established role of the imidazole pharmacophore in targeting this enzyme. Alternative hypotheses involving COX and kinase inhibition have also been presented to ensure a comprehensive investigation of the compound's biological activity. The detailed experimental protocols provided herein offer a robust framework for the validation of these hypotheses. The elucidation of the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent for cardiovascular and inflammatory diseases.

References

  • BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
  • Dr.Oracle. (2025). What is the role of thromboxane A2 (TXA2) in cardiovascular disease management?.
  • Prostaglandins & Other Lipid Mediators. (2018). Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries.
  • FitzGerald, G. A. (2010). Thromboxane and the thromboxane receptor in cardiovascular disease. PubMed Central.
  • Wikipedia. (n.d.). Thromboxane A2. Retrieved from [Link]

  • Guthrie, D. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Patel, D., & Singh, A. (2022). Physiology, Thromboxane A2. In StatPearls.
  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors.
  • The Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Dazoxiben and Ozagrel. The Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 527-531.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • BenchChem. (2025). A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors.
  • Daily Bio Review. (2025). Whole Blood Assays for Evaluation of Thromboxane Synthase Inhibition.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Needleman, P., et al. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences, 74(4), 1716-1720.
  • BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.
  • Needleman, P., et al. (1977).
  • Baki, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors.
  • Moncada, S., et al. (1977). Imidazole: a selective inhibitor of thromboxane synthetase. Prostaglandins, 13(4), 611-618.
  • BenchChem. (2025). Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor.
  • Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. Journal of Medicinal Chemistry, 28(10), 1427-1432.
  • BenchChem. (2025). Understanding the Selectivity of Thromboxane A2 Synthase Inhibitors: A Technical Guide.
  • Dowell, R. I., et al. (1997). Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 40(21), 3442-3452.
  • Rand, M. L., et al. (1990). Inhibition of Thromboxane A2 Synthesis in Human Platelets by Coagulation Factor Xa. Journal of Biological Chemistry, 265(29), 17442-17447.
  • Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in Pharmacological Sciences, 12(4), 158-163.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Grokipedia. (n.d.). Ozagrel.
  • Cross, P. E., et al. (1986). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Journal of Medicinal Chemistry, 29(3), 342-346.
  • Iizuka, K., et al. (1992). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 112(1), 1-17.
  • Djuric, S. W., et al. (1987). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Journal of Medicinal Chemistry, 30(10), 1812-1818.
  • Belch, J. J., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. British Journal of Clinical Pharmacology, 15 Suppl 1, 113S-116S.
  • Bruno, J. J., et al. (1989). [(1H-imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles as thromboxane synthetase inhibitors. Journal of Medicinal Chemistry, 32(6), 1156-1164.
  • Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol?.

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Abstract This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds, including antifungal agents like miconazole.[1][2][3] The synthesis commences with the chlorination of methyl 4-methoxy-3-methylbenzoate to yield methyl 3-(chloromethyl)-4-methoxybenzoate, followed by a nucleophilic substitution reaction with imidazole. Subsequent hydrolysis of the methyl ester affords the target carboxylic acid. This document provides an in-depth explanation of the experimental choices, a detailed step-by-step protocol, and visual aids to ensure successful replication and understanding by researchers in organic synthesis and drug development.

Introduction

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a bifunctional molecule incorporating a reactive carboxylic acid group and a biologically significant imidazole moiety. The imidazole ring is a common pharmacophore found in numerous antifungal medications, where it is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as the formation of amides or esters, enabling the exploration of a wider chemical space for drug discovery. The synthetic route described herein is designed for efficiency and scalability, utilizing readily available starting materials and reagents.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Step 1: Chlorination of Methyl 4-methoxy-3-methylbenzoate

Step 2: Nucleophilic Substitution with Imidazole and Hydrolysis

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 4-methoxy-3-methylbenzoateReagentPlus®, ≥99%Sigma-Aldrich
Sulfuryl chloride (SO2Cl2)Reagent grade, 97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Imidazole≥99% (titration)Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent grade, ≥98%Sigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
Sodium sulfate (Na2SO4)Anhydrous, granularSigma-Aldrich
Step 1: Synthesis of Methyl 3-(chloromethyl)-4-methoxybenzoate

This initial step involves the free-radical chlorination of the benzylic methyl group of methyl 4-methoxy-3-methylbenzoate. The use of sulfuryl chloride as the chlorinating agent is a common and effective method for such transformations.[4][5]

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 4-methoxy-3-methylbenzoate (10.0 g, 55.5 mmol) in anhydrous dichloromethane (100 mL).

  • To this solution, add sulfuryl chloride (7.49 g, 55.5 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Initiate the reaction by exposing the flask to a UV lamp or by adding a radical initiator such as AIBN (azobisisobutyronitrile).

  • Heat the reaction mixture to reflux (approximately 40°C) and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(chloromethyl)-4-methoxybenzoate as a solid. This intermediate can often be used in the next step without further purification.[6]

Step 2: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

This step involves the nucleophilic substitution of the benzylic chloride by imidazole, followed by the saponification of the methyl ester to the corresponding carboxylic acid.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude methyl 3-(chloromethyl)-4-methoxybenzoate (from Step 1) in methanol (100 mL).

  • Add imidazole (4.53 g, 66.6 mmol) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 10% methanol in dichloromethane).

  • After the substitution reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide (4.44 g, 111 mmol) in water (20 mL) to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the methyl ester.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL).

  • Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate of the product will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight to yield 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid as a white to off-white solid.

Purification and Characterization

The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary. The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Substitution & Hydrolysis start1 Methyl 4-methoxy-3-methylbenzoate + SO2Cl2 in DCM react1 Reflux under UV/Initiator (4-6 hours) start1->react1 Reaction workup1 Quench (NaHCO3) Wash & Dry react1->workup1 Work-up product1 Methyl 3-(chloromethyl)-4-methoxybenzoate workup1->product1 Isolation start2 Intermediate from Step 1 + Imidazole in Methanol product1->start2 Intermediate react2 Reflux (12-18 hours) start2->react2 Substitution hydrolysis Add NaOH(aq) Reflux (2-4 hours) react2->hydrolysis Hydrolysis workup2 Acidify (HCl) Precipitate hydrolysis->workup2 Work-up product2 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid workup2->product2 Isolation

Caption: Synthetic workflow for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. The detailed, step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to empower researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Benchchem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • Benchchem. Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • Cuevas-Yañez, E., et al. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Rev. Soc. Quím. Méx.2004 , 48(1), 48-51. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4189, Miconazole. Available at: [Link]

  • Google Patents. CN101863832B - Method for producing miconazole nitrate on industrialized basis.
  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

Sources

Application

Application Note & Protocol: High-Throughput Screening of Imidazole Derivatives for Novel Drug Discovery

Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antifungal, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[1][2][3][4][5][6] Its unique electronic and structural properties allow for diverse interactions with various biological targets.[7] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of therapeutic targets.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for imidazole-based compound libraries. We will delve into the rationale behind experimental design, present detailed protocols for a representative kinase inhibitor screen, and discuss robust data analysis and hit validation strategies.

Introduction: The Significance of Imidazole Derivatives in Drug Discovery

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in many biologically active molecules, including the amino acid histidine and purines in nucleic acids.[5][10] Its ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various non-covalent interactions makes it an ideal pharmacophore for interacting with a wide range of biological targets like enzymes and receptors.[7] Consequently, imidazole derivatives have been successfully developed as drugs for a multitude of diseases.[3][5][11]

The versatility of the imidazole ring allows for the creation of large and diverse chemical libraries through various synthetic methodologies.[12] This chemical tractability, combined with its proven track record in approved therapeutics, makes imidazole-based libraries a rich source for HTS campaigns aimed at discovering novel drug candidates.

Designing a High-Throughput Screening Campaign for Imidazole Derivatives

A successful HTS campaign is built upon a foundation of careful planning and robust assay development.[13][14] The choice of assay format, be it biochemical or cell-based, is dictated by the nature of the biological target and the desired information.

Assay Selection: Biochemical vs. Cell-Based Approaches
  • Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, in a cell-free system.[15] They are ideal for identifying direct interactions between a compound and its target. Common formats include fluorescence-based assays like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based assays.[8][9][15] Biochemical assays offer high precision and are generally less prone to compound interference.

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context for screening.[16][17][18] They can measure a wide range of cellular responses, including changes in gene expression, protein levels, cell viability, and signaling pathway activation.[17] While powerful, cell-based assays can be more complex to develop and may require secondary assays to deconvolute the mechanism of action.[16]

For screening imidazole derivatives, the choice between these two approaches depends on the specific research question. If the goal is to identify direct inhibitors of a particular enzyme, a biochemical assay is often the preferred starting point. If the aim is to discover compounds that modulate a cellular pathway, a cell-based assay would be more appropriate.

A Representative Target: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology, and are frequently modulated by imidazole-containing compounds.[2] For the remainder of this guide, we will focus on a hypothetical HTS campaign to identify imidazole-based inhibitors of a protein kinase, which we will refer to as "Kinase-X".

HTS Workflow for Imidazole Library Screening

The HTS process can be broken down into several distinct stages, from initial assay development to hit confirmation.

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Screening cluster_post_hts Post-Screening Assay_Dev Assay Development & Optimization Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Adapt for robotics Assay_Val Assay Validation (Z'-factor > 0.5) Miniaturization->Assay_Val QC check Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Val->Pilot_Screen Proceed if robust Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Proceed if successful Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Raw data Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Putative hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Potent hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Validated hits

Caption: High-Throughput Screening Workflow.

Detailed Protocol: TR-FRET Assay for Kinase-X Inhibition

This protocol outlines a robust TR-FRET assay, a common format for kinase screening due to its sensitivity and resistance to interference from colored or fluorescent compounds.[12]

Principle: A biotinylated peptide substrate for Kinase-X is used. Upon phosphorylation by Kinase-X, a europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. A streptavidin-allophycocyanin (SA-APC) conjugate binds to the biotinylated peptide. When the peptide is phosphorylated, the europium donor and APC acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of Kinase-X will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents:

  • Kinase-X enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 10 mM EDTA in assay buffer)

  • Imidazole derivative library (10 mM in DMSO)

  • Positive control (known Kinase-X inhibitor)

  • Negative control (DMSO)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each imidazole derivative from the library into the wells of a 384-well plate.

    • Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of Kinase-X and biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of this solution into each well of the plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Dispense 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Termination of Reaction and Detection:

    • Prepare a detection mix containing the europium-labeled antibody and SA-APC in stop buffer.

    • Dispense 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio for each well.

Table 1: Recommended Concentrations for Kinase-X TR-FRET Assay

ComponentFinal Concentration
Imidazole Derivative10 µM
Kinase-X1-5 nM
Biotinylated Peptide Substrate100 nM
ATP10 µM (at Km)
Europium-labeled Antibody2 nM
SA-APC20 nM
DMSO0.1%

Data Analysis and Hit Validation

Rigorous data analysis is crucial for identifying true hits and minimizing false positives.[19]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20][21][22] It reflects the separation between the positive and negative controls. An assay is considered robust and suitable for HTS if the Z'-factor is consistently greater than 0.5.[23][24]

Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Hit Selection and Confirmation
  • Primary Hit Selection: Compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[25]

Secondary and Orthogonal Assays

To eliminate false positives and further characterize the mechanism of action of the hits, it is essential to perform secondary and orthogonal assays.[26]

  • Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology. For example, a luminescence-based kinase assay could be used to confirm hits from the TR-FRET screen.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds).[26]

  • Cell-Based Assays: Hits from the biochemical screen should be tested in a relevant cell-based assay to confirm their activity in a cellular context and assess their cell permeability.[16][17]

Hit_Validation_Pathway Primary_Hits Primary Hits from HTS Re_test Confirmation Re-test Primary_Hits->Re_test IC50 IC50 Determination Re_test->IC50 Confirmed Actives Orthogonal_Assay Orthogonal Biochemical Assay IC50->Orthogonal_Assay Potent Compounds Counter_Screen Counter-Screen (Assay Interference) IC50->Counter_Screen Cell_Based_Assay Cell-Based Target Engagement Assay Orthogonal_Assay->Cell_Based_Assay True Positives Counter_Screen->Cell_Based_Assay Non-interfering Compounds Validated_Hit Validated Hit for Lead Optimization Cell_Based_Assay->Validated_Hit

Sources

Method

Cell-based assays for "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

An In-Depth Guide to the Cellular Investigation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid Authored by a Senior Application Scientist This document provides a comprehensive strategic guide for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Investigation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Authored by a Senior Application Scientist

This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of the novel compound, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. We move beyond rote protocols to explain the scientific rationale behind each step, enabling robust and interpretable data generation.

The structure of this compound is intriguing, incorporating two key pharmacophores: an imidazole ring and a methoxybenzoic acid moiety. The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] Its nitrogen-containing heterocyclic ring is adept at forming hydrogen bonds and coordinating with metallic ions in enzyme active sites, making it a versatile component for interacting with diverse biological targets. Similarly, benzoic acid derivatives have demonstrated a wide range of bioactivities, including cytotoxic effects against cancer cells.[5]

Given the absence of extensive public data on this specific molecule, a systematic, multi-tiered screening approach is warranted. This guide outlines a logical workflow, from broad initial assessments of cytotoxicity to more focused mechanistic studies, to elucidate the compound's cellular effects and potential therapeutic value.

Section 1: The Cellular Screening Cascade: A Strategic Workflow

A hierarchical approach is crucial for efficiently characterizing a novel compound. We begin with broad questions about general bioactivity and progressively narrow our focus to specific mechanisms of action. This strategy conserves resources and builds a logical evidence-based profile of the compound.

The proposed workflow is as follows:

  • Primary Screening: Establish the compound's fundamental effect on cell viability and proliferation across a diverse panel of cell lines.

  • Secondary Mechanistic Screening: Based on primary results, investigate the "how." Does the compound induce programmed cell death? Does it interfere with key signaling pathways? Does it have anti-inflammatory potential?

  • Data Synthesis & Tertiary Assays: Integrate the findings to form a cohesive hypothesis of the compound's mechanism of action, guiding future, more specific experiments.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Hypothesis Refinement A Antiproliferative Assay (MTT) Broad Cancer Cell Panel + Non-Malignant Control B Determine IC50 Values Assess Potency & Selectivity A->B Dose-Response C Apoptosis Induction (Caspase-Glo 3/7 Assay) B->C If cytotoxic/ antiproliferative D Kinase Pathway Modulation (Phospho-Kinase Array / Western Blot) B->D If cytotoxic/ antiproliferative E Anti-inflammatory Potential (LPS-induced NO Production) B->E Parallel or Independent Screen F Data Integration & Interpretation C->F D->F E->F G Tertiary Assays (e.g., Cell Cycle Analysis, Specific Kinase Assay) F->G

Figure 1: A strategic workflow for the cellular characterization of a novel compound.

Section 2: Primary Screening Protocol: Antiproliferative Activity

Objective: To quantify the dose-dependent effect of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid on the proliferation and viability of multiple human cell lines.

Rationale: This initial screen is fundamental. By using a panel of cancer cells from different tissues (e.g., breast, lung, colon) and a non-malignant cell line, we can simultaneously assess the compound's potency (the concentration required to inhibit cell growth) and its selectivity (whether it preferentially affects cancer cells over normal cells).[6][7]

Recommended Cell Line Panel
Cell LineTypeRationale
MCF-7 Breast CancerCommon model for hormone-responsive breast cancer.[8]
HT-29 Colorectal CancerA well-characterized colon adenocarcinoma cell line.[6]
A549 Lung CarcinomaStandard model for non-small cell lung cancer.[7]
L929 Mouse FibroblastNon-malignant control to assess general cytotoxicity.[6]
Protocol: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (stock solution in DMSO, e.g., 10 mM)

  • Selected cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (positive control for cytotoxicity)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Also prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Section 3: Mechanistic Assays: Uncovering the "How"

Positive results from the primary screen (i.e., potent and/or selective antiproliferative activity) necessitate further investigation into the mechanism of action. Based on the imidazole scaffold, common mechanisms include the induction of apoptosis and the inhibition of critical cell signaling pathways.[7][9]

Apoptosis Induction Assessment

Objective: To determine if the observed reduction in cell viability is due to the activation of programmed cell death (apoptosis).

Rationale: A hallmark of many successful anticancer agents is their ability to induce apoptosis in cancer cells.[10] A simple and robust method to screen for this is to measure the activity of the executioner caspases, Caspase-3 and Caspase-7, which are key mediators of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

Principle: This is a luminescent assay that measures the activity of Caspase-3 and Caspase-7. The assay reagent contains a luminogenic caspase substrate (Z-DEVD-aminoluciferin). In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is consumed by the luciferase enzyme to generate a "glow-type" luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Opaque-walled 96-well plates (for luminescence)

  • Cell line(s) that showed sensitivity in the primary screen

  • Test compound and controls (e.g., Staurosporine as a positive control for apoptosis)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours as described previously.

    • Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include vehicle and positive controls.

    • Incubate for a shorter period than the proliferation assay (e.g., 6, 12, or 24 hours) as apoptosis is often an earlier event.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Data Acquisition:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.

Kinase Signaling Pathway Modulation

Rationale: The imidazole scaffold is a known kinase-binding motif.[8] Many cancers are driven by aberrant activity of signaling pathways like PI3K/Akt, which controls cell survival and proliferation. Investigating the effect of the compound on such pathways is a logical next step. A derivative of methoxybenzoic acid has been shown to target the Akt/NFκB pathway.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates NFkB_I NF-κB / IκBα IKK->NFkB_I phosphorylates IκBα, leading to its degradation NFkB NF-κB NFkB_I->NFkB releases Gene Target Gene Transcription NFkB->Gene promotes node_S Cell Survival & Proliferation Compound 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Compound->Akt Potential Inhibition

Figure 2: Simplified PI3K/Akt/NF-κB survival pathway, a common target for anticancer agents.

Protocol: Western Blot for Phospho-Akt

Objective: To determine if the compound inhibits the activity of the Akt kinase by measuring the phosphorylation status of Akt at Serine 473.

Procedure:

  • Cell Culture and Lysis:

    • Seed cells (e.g., 1-2 million) in 6-well plates and grow to 70-80% confluency.

    • Treat with the test compound (at IC₅₀ concentrations) for a short duration (e.g., 1-6 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • A decrease in the ratio of phospho-Akt to total Akt in compound-treated cells compared to the vehicle control indicates inhibition of the Akt pathway.

Section 4: Data Interpretation and Future Directions

The results from this tiered assay system will build a comprehensive profile of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

  • Scenario 1: Potent, Selective Antiproliferative Activity with Apoptosis Induction. If the compound shows a low IC₅₀ in cancer cells but not in normal cells, and this is coupled with a strong caspase-3/7 signal, it is a promising anticancer candidate. Future work should focus on cell cycle analysis and examining upstream apoptotic regulators (e.g., Bcl-2 family proteins).

  • Scenario 2: Antiproliferative Activity Linked to Kinase Inhibition. If the compound inhibits the phosphorylation of key survival kinases like Akt, it suggests a targeted mechanism of action. This would warrant further investigation with broader phospho-kinase arrays and in vitro kinase assays against specific targets.

  • Scenario 3: Moderate or Non-selective Cytotoxicity. If the compound is equally toxic to all cell lines, its therapeutic window may be narrow. However, it could still be a useful tool compound or a lead for medicinal chemistry optimization to improve selectivity.

By employing this logical, evidence-driven approach, researchers can effectively and efficiently characterize the cellular activities of novel compounds like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, paving the way for more advanced preclinical development.

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  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]

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  • Sharma, G., Sharma, P. C., & Kumar, D. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1–12. [Link]

  • Kumar, A. P., Garcia, G. E., Ghosh, R., Rajnarayanan, R. V., Alworth, W. L., & Slaga, T. J. (2009). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Neoplasia, 11(3), 255–266. [Link]

  • Le, V. T., Ly, M. C., Nguyen, M. T., Nguyen, S. T., & Luu, H. T. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2023(2), M1639. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Le, V. T., Ly, M. C., Nguyen, M. T., Nguyen, S. T., & Luu, H. T. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2023(2), M1640. [Link]

  • Nakamura, J., Yamada, K., Shuto, K., & Marumo, H. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]. The Japanese Journal of Antibiotics, 35(6), 1629–1648. [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. [Link]

  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

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Application

In vitro evaluation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" cytotoxicity

Topic: In Vitro Evaluation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" Cytotoxicity For: Researchers, scientists, and drug development professionals. Abstract The evaluation of a novel chemical entity's cytotox...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Evaluation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" Cytotoxicity

For: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery process, particularly in oncology.[1] Imidazole derivatives have emerged as a promising class of compounds with significant anti-cancer activity, warranting thorough investigation of new analogues.[2][3] This document provides a comprehensive, multi-assay framework for the in vitro evaluation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" (hereafter designated as IMBA). We present a logically structured workflow, from the initial culturing of relevant cancer cell lines to the execution and interpretation of three distinct, yet complementary, cytotoxicity assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By explaining the causality behind experimental choices and integrating self-validating controls, these protocols are designed to generate robust, reproducible, and meaningful data for assessing the cytotoxic profile and potential mechanism of action of IMBA.

Introduction: The Rationale for Cytotoxicity Profiling

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound elicits a toxic effect on cultured cells.[1][4] This is a critical gatekeeping step in preclinical research, enabling the screening of numerous compounds to identify those with potent activity.[5] The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process by 50%, is a key metric derived from these studies, serving as a benchmark for potency and efficacy.[6][7][8]

For a novel compound like IMBA, a single assay is insufficient to fully characterize its cellular impact. A multi-parametric approach provides a more nuanced understanding:

  • Metabolic Compromise: Does the compound inhibit essential cellular metabolic functions?

  • Membrane Damage: Does the compound cause catastrophic damage to the cell membrane, leading to necrosis?

  • Programmed Cell Death: Does the compound trigger the highly regulated process of apoptosis?

This guide provides the protocols to answer these fundamental questions using human cervical cancer (HeLa) and lung carcinoma (A549) cell lines as model systems.

Foundational Protocols: Cell Line Maintenance

The quality and consistency of cell culture are paramount for reproducible cytotoxicity data. Good Cell Culture Practice (GCCP) should be maintained throughout.[9]

HeLa Cell Line Culture

HeLa is a robust and widely characterized human cervical adenocarcinoma cell line.[10]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[11]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][12]

  • Subculture Protocol:

    • When cells reach 70-90% confluency, aspirate the growth medium.[12][13]

    • Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).[13]

    • Aspirate the PBS and add 1-2 mL of 0.25% Trypsin-EDTA solution, ensuring it covers the cell layer.[13]

    • Incubate at 37°C for 3-5 minutes, or until cells detach.[11]

    • Neutralize the trypsin by adding 4-8 mL of complete growth medium.[13]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer an appropriate volume (e.g., a 1:5 to 1:10 dilution) to a new culture flask containing pre-warmed medium.[11][13]

    • Renew growth medium every 2-3 days.[10]

A549 Cell Line Culture

A549 is a human lung carcinoma cell line commonly used as a model for Type II pulmonary epithelial cells.[14][15]

  • Growth Medium: F-12K Nutrient Mixture (Kaighn's modification) or DMEM, supplemented with 10% FBS and 1% Penicillin/Streptomycin.[15][16]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Subculture Protocol:

    • When cells reach 70-90% confluency, aspirate the medium.[17]

    • Briefly rinse the cell layer with sterile PBS.[16]

    • Aspirate the PBS and add 2-3 mL of 0.05-0.25% Trypsin-EDTA solution.[14][16]

    • Observe under a microscope until the cell layer is dispersed (typically 3-10 minutes).[14]

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.[14][16]

    • Collect the cells by gentle pipetting.

    • Centrifuge the cell suspension at ~200 x g for 5 minutes.[18]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and add aliquots to new culture vessels at an appropriate split ratio (e.g., 1:4 to 1:9).[14][17]

Experimental Design & Workflow

A systematic workflow ensures that all necessary controls are in place and that the data from different assays can be logically correlated.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture Maintain & Expand HeLa & A549 Cells Harvest Harvest & Count Viable Cells Culture->Harvest Seed Seed Cells into 96-Well Plates Harvest->Seed Treat Treat Cells (24-72h) + Controls Seed->Treat PrepareIMBA Prepare Serial Dilutions of IMBA Compound PrepareIMBA->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Readout Measure Absorbance or Luminescence MTT->Readout LDH->Readout Caspase->Readout Calculate Calculate % Viability & % Cytotoxicity Readout->Calculate IC50 Determine IC50 Value (Dose-Response Curve) Calculate->IC50 MoA MoA IC50->MoA Interpret Mechanism of Action G Start IMBA Treatment Causes Reduced Viability (MTT) Caspase_Q Significant Increase in Caspase-3/7 Activity? Start->Caspase_Q Necrosis Primary Mechanism: Necrosis LDH_Q Significant Increase in LDH Release? Caspase_Q->LDH_Q Yes Cytostatic Possible Cytostatic Effect or Other Mechanism Caspase_Q->Cytostatic No Apoptosis Primary Mechanism: Apoptosis LDH_Q->Apoptosis No Mixed Mixed Mechanism: Apoptosis & Necrosis LDH_Q->Mixed Yes Cytostatic->LDH_Q Check for LDH release (late stage apoptosis or necrosis)

Caption: Decision tree for interpreting the mechanism of IMBA-induced cell death.

  • Scenario 1: Apoptosis. A significant, dose-dependent increase in Caspase-3/7 activity concurrent with a decrease in MTT viability suggests apoptosis is the primary death pathway. [19]LDH release may be minimal or only occur at very high concentrations or later time points.

  • Scenario 2: Necrosis. A significant, dose-dependent increase in LDH release with low Caspase-3/7 activity indicates a necrotic mechanism, where the cell membrane is compromised. [20]* Scenario 3: Cytostatic Effect. A reduction in MTT signal without a corresponding increase in either LDH or caspase activity may indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). [6]

References

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. Retrieved from [Link]

  • Provost, J., & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Woods Hole Physiology Course. (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays. Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • protocols.io. (2017). Cell culture of 7721 or HeLa cells. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Synthetic Communications, 49(22). Retrieved from [Link]

  • PubMed. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Methods Cell Culture The HeLa cell line. Retrieved from [Link]

  • BCRJ. (n.d.). A549 - Cell Line. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

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Method

Application Notes and Protocols for the Evaluation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid as a Potential Kinase Inhibitor

Introduction: The Rationale for Investigating 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid The relentless pursuit of targeted therapies in oncology and other disease areas has identified protein kinases as a pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid

The relentless pursuit of targeted therapies in oncology and other disease areas has identified protein kinases as a pivotal class of drug targets.[1] Their dysregulation is a common feature in numerous pathologies, most notably cancer, driving aberrant cellular proliferation, survival, and metastasis.[2][3] The imidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for the design of potent and selective inhibitors.[4][5]

This document provides a comprehensive guide for the initial evaluation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , a novel compound featuring this key imidazole moiety. While specific data for this exact molecule is not yet prevalent in public literature, its structural components—the imidazole ring linked to a substituted benzoic acid—suggest a strong potential for interaction with kinase targets. This guide offers a logical, field-proven workflow for researchers to systematically characterize its inhibitory potential, from initial biochemical validation to cell-based efficacy studies.

Scientific Foundation: Kinase Inhibition and the Imidazole Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes.[1] In many cancers, kinases become constitutively active, leading to uncontrolled signaling. Kinase inhibitors are typically small molecules that compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation cascade and halting the oncogenic signaling.

The imidazole ring is particularly effective in this role. It can act as both a hydrogen bond donor and acceptor, allowing it to mimic the adenine region of ATP and form stable interactions with the hinge region of the kinase domain—a critical anchoring point for many inhibitors.[4] Numerous successful kinase inhibitors, such as the Bcr-Abl inhibitor Nilotinib, feature an imidazole or related azole core, underscoring the scaffold's therapeutic utility.[2] The methoxy and carboxylic acid groups on the phenyl ring of our target compound provide additional vectors for interaction, which can be exploited to enhance potency and selectivity for specific kinase targets.

cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_1 Kinase A (e.g., RAF) Receptor->Kinase_1 Activates Kinase_2 Kinase B (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase C (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Inhibitor 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Inhibitor->Kinase_2 Inhibits ATP Binding Response Gene Expression (Proliferation, Survival) Transcription_Factor->Response Regulates

Figure 1: A generalized kinase signaling pathway and the point of intervention for an ATP-competitive inhibitor.

Experimental Workflow: A Step-by-Step Evaluation

A rigorous assessment of a potential kinase inhibitor requires a multi-faceted approach, moving from a simplified biochemical system to a more complex and physiologically relevant cellular environment.

Start Compound Synthesis & Purification Step1 Protocol 1: In Vitro Kinase Assay Start->Step1 Data1 Determine IC50 values against kinase panel Step1->Data1 Decision1 Potent Activity (IC50 < 1µM)? Data1->Decision1 Step2 Protocol 2: Cell Viability Assay Decision1->Step2 Yes Stop Compound Inactive (Re-evaluate or Stop) Decision1->Stop No Data2 Determine GI50 values in cancer cell lines Step2->Data2 Step3 Protocol 3: Cellular Target Engagement Assay Data2->Step3 Data3 Confirm inhibition of substrate phosphorylation Step3->Data3 End Lead Optimization & Further Studies Data3->End

Figure 2: Recommended experimental workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To quantify the potency of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid by measuring its ability to inhibit the enzymatic activity of a specific kinase in a purified, cell-free system. This protocol is adaptable for various kinases.[6][7]

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a recombinant kinase. The amount of phosphorylation is quantified, and the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value) is determined.

Materials:

  • Recombinant human kinase (e.g., EGFR, a common target for imidazole derivatives).[2]

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive control inhibitor (e.g., Gefitinib for EGFR).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes and plate reader (luminometer).

Methodology:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid in DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., from 100 µM to 5 nM final assay concentration).

    • Prepare dilutions of the positive control inhibitor in parallel.

    • Include a DMSO-only control (vehicle control).

  • Reaction Setup (per well):

    • Add 2.5 µL of the diluted compound or control to the wells of the assay plate.

    • Prepare a master mix of kinase and substrate in kinase buffer. Add 5 µL of this mix to each well. The final kinase concentration should be optimized for linear reaction kinetics (typically in the low nM range).[6]

    • Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the specific kinase.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The time should be within the linear phase of the reaction, determined during assay optimization.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data: Set the average signal from the vehicle (DMSO) control as 100% activity and the signal from a high concentration of the positive control inhibitor as 0% activity.

    • Plot the normalized % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidEGFR85
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidVEGFR2450
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidCDK2>10,000
Gefitinib (Positive Control)EGFR15

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)

Objective: To assess the effect of the compound on the growth and viability of a relevant cancer cell line.[8] This moves the investigation into a more complex biological system.

Principle: Cancer cells are seeded in microplates and treated with the inhibitor. After an incubation period, the relative number of viable cells is measured. The concentration that inhibits cell growth by 50% (GI50) is calculated.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer, which often has EGFR mutations).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (10 mM stock in DMSO).

  • Positive control drug (e.g., Gefitinib).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Sterile, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Allow cells to adhere by incubating overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete growth medium. The final DMSO concentration should be kept constant and low (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle (DMSO) control.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 value.

CompoundCell LineGI50 (µM) [Hypothetical Data]
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidA5491.2
Gefitinib (Positive Control)A5490.5

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the intended kinase target within the cellular environment by measuring the phosphorylation status of a known downstream substrate.[8][9]

Principle: Cells are treated with the compound, and cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of the kinase's substrate. A reduction in the phospho-specific signal indicates target engagement.

Materials:

  • Cancer cell line (e.g., A549).

  • 6-well cell culture plates.

  • Growth factor (e.g., EGF to stimulate the EGFR pathway).

  • 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies: Anti-phospho-EGFR (Tyr1068), Anti-total-EGFR, Anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the GI50 value) for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal with an imaging system.

    • Strip the membrane and re-probe for total EGFR and β-actin as loading controls.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

    • Observe the dose-dependent decrease in the phospho-EGFR signal in compound-treated samples compared to the EGF-stimulated control. This provides direct evidence of target inhibition in a cellular context.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid as a potential kinase inhibitor. Positive results from this workflow—namely, potent in vitro inhibition (low nM IC50), corresponding cellular activity (low µM GI50), and confirmed target engagement—would provide a strong rationale for advancing the compound. Subsequent steps would include broader kinase selectivity profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to further optimize the chemical scaffold. The imidazole core remains a highly promising starting point for the development of next-generation targeted therapies.[1][3]

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Al-Ostath, A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. [Link]

  • NIH National Center for Biotechnology Information. In vitro NLK Kinase Assay. PMC. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Nguyen, T. T., et al. (2022). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. [Link]

  • Rathi, E., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Al-Ostath, A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Gardner, M., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Infectious Diseases. [Link]

  • Kaur, R., & Kumar, V. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

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Application

Application Notes and Protocols for the Quantification of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid in Biological Samples

Introduction 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma, serum, and...

Author: BenchChem Technical Support Team. Date: January 2026

January 18, 2026

Introduction

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise and reliable quantification of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

The methodologies detailed herein are grounded in established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10] The protocols are designed to be robust, reproducible, and fit for purpose in a regulated laboratory environment.

Physicochemical Properties and Metabolic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (Predicted)

PropertyPredicted ValueImplication for Analysis
Molecular FormulaC12H12N2O3Determines the monoisotopic mass for mass spectrometry.
Molecular Weight232.24 g/mol
pKa~4.5 (benzoic acid), ~6.5 (imidazole)The presence of both acidic and basic functional groups allows for manipulation of pH during extraction to optimize recovery and selectivity. Ion-exchange SPE could be a viable option.[11]
logP~1.8Indicates moderate lipophilicity, suggesting suitability for reversed-phase chromatography and liquid-liquid extraction with appropriate solvents.[12]
UV ChromophoreYes (benzoic acid and imidazole rings)Allows for detection by UV spectrophotometry, providing an alternative to mass spectrometry.[13]

The imidazole moiety is susceptible to metabolism, primarily through oxidation mediated by cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5.[14][15][16] Potential metabolic pathways could involve N-oxidation of the imidazole ring or O-demethylation of the methoxy group.[17][18] Therefore, the analytical method should be selective enough to distinguish the parent compound from its potential metabolites.

Method Selection: A Multi-tiered Approach

The choice of analytical technique depends on the required sensitivity, selectivity, and the stage of drug development. We present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for initial studies and a more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for regulatory-compliant studies.[19][20]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is suitable for early-stage research and for samples where high concentrations of the analyte are expected.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples.[21][22][23] Acetonitrile is a common and effective precipitating agent.[24][25][26]

Protocol 1: Protein Precipitation of Plasma/Serum Samples

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the matrix). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[24]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[21]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[21]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

G cluster_0 Protein Precipitation Workflow A 100 µL Plasma/Serum B Add 300 µL Acetonitrile with Internal Standard A->B C Vortex (30s) B->C D Incubate (-20°C, 20 min) C->D E Centrifuge (14,000 x g, 10 min, 4°C) D->E F Collect Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into HPLC-UV H->I G cluster_1 SPE Workflow A Condition Cartridge (Methanol, Water) B Load Sample (Acidified Plasma) A->B C Wash 1 (Aqueous Acid) B->C D Wash 2 (Methanol) C->D E Elute Analyte (Basic Methanol) D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H

Sources

Method

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on the scaffold 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on the scaffold 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities. We will delve into the strategic design of an analog library, protocols for synthesis, methodologies for biological evaluation, and the integration of computational tools to accelerate the discovery process. The core philosophy of this guide is to explain not just the "how" but the "why" behind each experimental decision, ensuring a robust and logically sound scientific investigation.

Introduction: The Scientific Rationale

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its versatile chemical properties and broad spectrum of biological activities, including anticancer, antifungal, and enzyme inhibitory functions.[1][2][3] The target molecule, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, presents a compelling starting point for an SAR campaign. Its structure combines three key pharmacophoric features:

  • An imidazole ring , which can act as a hydrogen bond donor/acceptor and a metal-coordinating ligand.

  • A benzoic acid group , an ionizable feature that can engage in electrostatic interactions and improve solubility.[4]

  • A methoxy-substituted phenyl ring , which provides a rigid scaffold and lipophilic character, with the methoxy group capable of forming hydrogen bonds.

An SAR study systematically modifies this core structure to map the chemical space and understand how specific structural changes impact a desired biological activity.[5] This process is fundamental to optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties.[2][5]

Designing the SAR Campaign: A Strategic Approach

A successful SAR study hinges on the logical and systematic design of analogs. For our core scaffold, we will explore modifications at three primary vectors: the imidazole ring, the benzoic acid moiety, and the phenyl ring. The goal is to probe the target's tolerance for steric bulk, electronic effects, and changes in hydrophobicity at each position.

Logical Flow of an SAR Study

The overall workflow is an iterative cycle of design, synthesis, testing, and analysis. This iterative process allows for real-time feedback, where the results from one round of analogs inform the design of the next.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization & Modeling A Core Scaffold Selection (3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid) B Analog Design (Systematic Modifications) A->B C Chemical Synthesis & Purification B->C D In Vitro Biological Assay (e.g., Enzyme Inhibition) C->D E Data Analysis (IC50 Determination) D->E F SAR Analysis (Identify Trends) E->F F->B Iterative Feedback G Computational Modeling (Docking, QSAR) F->G Refine Understanding H Lead Optimization (ADME/Tox Prediction) G->H H->B Design Next Generation

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Proposed Structural Modifications

The following table outlines a first-pass library of analogs designed to probe key interactions.

Modification Vector Position Rationale for Modification Proposed Analogs (R-group)
Imidazole Ring C2-positionProbes for steric tolerance and potential hydrophobic pockets.-H (Parent), -CH₃, -CH₂CH₃
C4/C5-positionExplores steric and electronic effects.-H (Parent), -CH₃ , -Cl
Phenyl Ring C4-position (Methoxy)Investigates the importance of the methoxy group as an H-bond acceptor and its size.-OCH₃ (Parent), -OH, -OCH₂CH₃, -F
Benzoic Acid Carboxylic AcidEvaluates the necessity of the acidic proton and explores alternative charge states.-COOH (Parent), -COOCH₃ (Ester), -CONH₂ (Amide)

(Parent compound features are in bold)

Experimental Protocols

Protocol 1: General Synthesis of Analogs

The synthesis of the core scaffold and its analogs can be achieved through a multi-step process, often starting from a substituted toluene derivative. The following is a representative procedure for the synthesis of the parent compound, which can be adapted for analogs.

Objective: To synthesize 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Reaction Scheme: Step 1: Bromination of the benzylic position. Step 2: N-alkylation of imidazole. Step 3: Oxidation of the methyl group to a carboxylic acid.

Materials:

  • 3-Methyl-4-methoxybenzoic acid methyl ester (or similar starting material)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄) or other oxidizing agent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)

Procedure:

  • Benzylic Bromination:

    • Dissolve 3-methyl-4-methoxy-substituted starting material (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

    • Causality: NBS is a specific reagent for allylic and benzylic bromination, and the radical initiator (BPO) is required to start the reaction.

    • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude benzyl bromide is often used directly in the next step.

  • Imidazole N-Alkylation:

    • In a separate flask, dissolve imidazole (1.2 eq) in anhydrous DMF.

    • Add a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq) portion-wise at 0 °C.

    • Causality: The base deprotonates the imidazole, forming the imidazolide anion, which is a potent nucleophile for the subsequent SN2 reaction.

    • Add the crude benzyl bromide from Step 1 (dissolved in a small amount of DMF) dropwise to the imidazole solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Oxidation and Hydrolysis:

    • If starting from an ester, first hydrolyze the ester to the carboxylic acid using aqueous NaOH, followed by acidic workup.

    • If starting from a toluene derivative, dissolve the product from Step 2 in a mixture of pyridine and water.

    • Heat the solution to reflux and add KMnO₄ portion-wise over several hours.

    • Causality: KMnO₄ is a strong oxidizing agent capable of converting the benzylic methyl group to a carboxylic acid.

    • After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter through celite to remove MnO₂.

    • Acidify the filtrate with concentrated HCl to pH ~2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization: The final compound and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Protocol 2: In Vitro Enzyme Inhibition Assay

To determine the biological activity of the synthesized analogs, a robust and reproducible assay is required.[6][7] We will use a generic enzyme inhibition assay protocol that can be adapted to a specific target, for instance, a protein kinase or an enzyme like aromatase, which is known to be targeted by imidazole-containing compounds.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Synthesized inhibitor compounds (dissolved in DMSO to make stock solutions, e.g., 10 mM)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • ATP (if the target is a kinase)

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a fluorogenic substrate)

  • 96-well or 384-well microplates (white or black, depending on the detection method)

  • Microplate reader (capable of luminescence or fluorescence detection)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

    • Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate.

    • Include "no inhibitor" (DMSO vehicle) controls for 100% enzyme activity and "no enzyme" controls for background signal.

  • Enzyme Addition:

    • Prepare the enzyme solution at the desired concentration (e.g., 2X final concentration) in the assay buffer.

    • Add the enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" blanks.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare the substrate solution (and ATP for kinases) at the desired concentration (e.g., at its Km value) in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

  • Measurement:

    • Incubate the plate for a set period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.

    • Read the plate on a microplate reader to measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Interpretation and Computational Modeling

Hypothetical SAR Data

The IC50 values obtained from the biological assay are tabulated to facilitate the identification of trends.

Compound ID R¹ (Imidazole C2) R² (Phenyl C4) R³ (Acid) IC50 (µM)
Parent-01 -H-OCH₃-COOH15.2
Analog-02 -CH₂CH₃-OCH₃-COOH5.8
Analog-03 -H-OH-COOH35.4
Analog-04 -H-F-COOH12.1
Analog-05 -H-OCH₃-COOCH₃>100
Analog-06 -H-OCH₃-CONH₂85.6

Initial Interpretation:

  • Activity Cliff: A small change from -H to -CH₂CH₃ at the imidazole C2 position (Analog-02) leads to a significant increase in potency, suggesting a hydrophobic pocket in the target's binding site.[5]

  • Hydrogen Bond Donor/Acceptor: Replacing the -OCH₃ group with -OH (Analog-03) reduces activity, indicating that the methoxy group might be acting as a hydrogen bond acceptor or that its size and lipophilicity are optimal.

  • Importance of the Acid: Esterification (Analog-05) or amidation (Analog-06) of the carboxylic acid abolishes activity, strongly suggesting that the negatively charged carboxylate is critical for a key electrostatic interaction with the target.

Integrating Computational Chemistry

To rationalize these findings and guide the next round of analog design, computational methods are invaluable.[9][10][11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures and their biological activities.[12] This can help predict the activity of new, unsynthesized compounds.

  • Molecular Docking: If the 3D structure of the target protein is known, molecular docking can predict how each analog binds.[10][11] This can provide a structural hypothesis for the observed SAR. For example, docking could reveal the hydrophobic pocket that accommodates the ethyl group of Analog-02 and the specific residue that forms an ionic bond with the carboxylate group.

Hypothetical Target Signaling Pathway

Let's assume our target is a critical kinase (e.g., "Target Kinase") in a cancer cell signaling pathway. The inhibition of this kinase would block downstream signaling required for cell proliferation.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation Downstream2->Proliferation Inhibitor Our Compound Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This document outlines a structured and comprehensive approach to conducting SAR studies on the 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid scaffold. By systematically synthesizing and testing a library of analogs, researchers can elucidate the key structural features required for biological activity. The integration of computational modeling provides a deeper understanding of these interactions at a molecular level, enabling a more rational and efficient drug design process. The initial findings from the first-generation analogs should be used to design a second, more focused library to further refine potency, improve selectivity against off-target proteins, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • National Institutes of Health (NIH). (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives.
  • Richard, A. M., Rabinowitz, J. R., & Waters, M. D. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research/Reviews in Genetic Toxicology, 221(3), 181-196.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Zenodo. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential.
  • MDPI. (2022). Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. Axioms, 11(6), 264.
  • Heparin. (n.d.). Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR).
  • ResearchGate. (n.d.). The Use of Qsar and Computational Methods in Drug Design.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
  • PubMed. (2016). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. Chemical & Pharmaceutical Bulletin, 64(9), 1356-1363.
  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
  • ResearchGate. (n.d.). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents | Request PDF.
  • ResearchGate. (n.d.). SAR of imidazole–purine derivatives (8a–8d and 9a), highlighting EGFR selectivity.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • Creative Enzymes. (n.d.). Enzymatic Assay Protocols.
  • BenchChem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
  • BenchChem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • Echemi. (n.d.). 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid.
  • CymitQuimica. (n.d.). 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
  • National Institutes of Health (NIH). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • National Institutes of Health (NIH). (n.d.). 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde.
  • ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities.
  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.
  • National Institutes of Health (NIH). (n.d.). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management.
  • JOCPR. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.

Sources

Application

Application Notes and Protocols for the Pharmacokinetic Profiling of Novel Imidazole Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding properties and synthetic tractability.[1][2] The journey of a novel imidazole-based compound from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile.[3] Pharmacokinetics (PK), the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). A comprehensive ADME characterization is not only fundamental to optimizing drug-like properties but is also a regulatory prerequisite for advancing a new chemical entity into clinical trials.[4]

These application notes provide a detailed guide for the pharmacokinetic profiling of novel imidazole therapeutic agents, offering both the theoretical underpinnings and practical, step-by-step protocols for key in vitro and in vivo assays. The aim is to equip researchers with the necessary tools to generate robust and reliable PK data, enabling informed decision-making throughout the drug discovery and development process.

The ADME Paradigm for Imidazole-Based Drug Candidates

A systematic evaluation of the ADME properties of a novel imidazole therapeutic agent is crucial for predicting its in vivo behavior, efficacy, and potential for toxicity. The following sections will delve into the key assays and protocols for characterizing each aspect of the ADME profile.

Absorption: Will the Drug Reach the Systemic Circulation?

For orally administered drugs, absorption is the first critical step. Poor absorption can lead to insufficient drug exposure at the target site. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][6]

This protocol outlines the procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.

    • Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Permeability:

      • Add the test compound solution (typically 10 µM in HBSS) to the apical chamber.

      • Add fresh HBSS to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Permeability:

      • Add the test compound solution to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Data Interpretation:

Papp (A-B) (x 10^-6 cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Distribution: Where Does the Drug Go in the Body?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical determinant of drug distribution, as only the unbound fraction is free to exert its pharmacological effect and be cleared from the body.[7]

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Plasma (human, rat, mouse, etc.)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike the test compound into plasma to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (<1%) to avoid protein denaturation.

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber.

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and PBS chambers.

    • Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as follows:

      • fu = Concentration in PBS chamber / Concentration in plasma chamber

Data Interpretation:

Fraction Unbound (fu)Binding Affinity
> 0.1Low
0.01 - 0.1Moderate
< 0.01High
Metabolism: How is the Drug Modified by the Body?

Metabolism is the biochemical modification of drugs by the body, primarily in the liver. For imidazole-containing compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being frequently implicated.[8] Metabolic stability assays are crucial for predicting the in vivo clearance of a drug.

This assay determines the rate of metabolism of a compound by liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for quantification

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).

Data Interpretation:

In Vitro Half-life (t1/2)Metabolic Stability
< 10 minLow
10 - 60 minModerate
> 60 minHigh
Excretion: How is the Drug Eliminated from the Body?

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces. In vivo pharmacokinetic studies are essential to understand the complete picture of a drug's disposition and elimination.

In Vivo Pharmacokinetic Studies

In vivo PK studies in animal models, such as rats or mice, provide crucial information on the overall ADME profile of a drug candidate in a living system.[9][10]

This protocol provides a general framework for a single-dose PK study in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Test compound formulation for intravenous (IV) and oral (PO) administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least 3 days.

    • Fast the animals overnight before dosing.

    • Administer the test compound via IV (e.g., tail vein injection) and PO (oral gavage) routes to different groups of rats (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[7][11]

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)

Visualization of Pharmacokinetic Profiling Workflow

The following diagram illustrates the typical workflow for the pharmacokinetic profiling of a novel imidazole therapeutic agent.

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_data_analysis Data Analysis & Modeling solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Formulation Development animal_studies Rodent PK Studies (IV and PO Dosing) permeability->animal_studies Candidate Selection ppb Plasma Protein Binding ppb->animal_studies met_stability Metabolic Stability (Microsomes, Hepatocytes) met_stability->animal_studies cyp_inhibition CYP450 Inhibition cyp_inhibition->animal_studies bioanalysis Bioanalytical Method (LC-MS/MS) animal_studies->bioanalysis Plasma Samples pk_parameters PK Parameter Calculation (Cmax, AUC, t1/2, F%) bioanalysis->pk_parameters Concentration Data ivivc In Vitro-In Vivo Correlation (IVIVC) pk_parameters->ivivc pk_pd PK/PD Modeling pk_parameters->pk_pd human_pk Human PK Prediction ivivc->human_pk pk_pd->human_pk clinical_dev clinical_dev human_pk->clinical_dev Clinical Development Decision

Caption: Workflow for Pharmacokinetic Profiling.

The Interplay of ADME Properties

The following diagram illustrates the journey of an orally administered imidazole drug through the body, highlighting the key ADME processes.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_dose Oral Dose (Imidazole Drug) gi_tract GI Tract oral_dose->gi_tract intestinal_wall Intestinal Wall gi_tract->intestinal_wall Dissolution bloodstream Systemic Circulation (Bloodstream) intestinal_wall->bloodstream Permeation tissues Tissues (Site of Action) bloodstream->tissues Unbound Drug ppb_node Plasma Protein Binding bloodstream->ppb_node liver Liver bloodstream->liver kidneys Kidneys bloodstream->kidneys tissues->bloodstream metabolites Metabolites liver->metabolites CYP450 Enzymes feces Feces liver->feces Biliary Excretion metabolites->bloodstream urine Urine kidneys->urine

Caption: The ADME Pathway of an Oral Imidazole Drug.

Conclusion

A thorough and systematic pharmacokinetic profiling is indispensable for the successful development of novel imidazole therapeutic agents. The protocols and guidelines presented here offer a robust framework for generating high-quality ADME data. By understanding the absorption, distribution, metabolism, and excretion properties of a new drug candidate early in the discovery process, researchers can de-risk their projects, optimize molecular properties, and ultimately increase the probability of clinical success. The integration of in vitro and in vivo data, coupled with pharmacokinetic modeling, provides a powerful predictive tool to guide the transition from preclinical to clinical development.

References

  • Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 47-66). Humana Press. [Link]

  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gómez-Benítez, Y., et al. (2013). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazole (HMDB0001525). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation and Sample Analysis. [Link]

  • Kaur, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 579. [Link]

  • Kumar, S., et al. (2021). A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences, 8(5), 123-131. [Link]

  • Kumari, P. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 9(12), e202304581. [Link]

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Method

Application Notes and Protocols: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid in Targeted Drug Delivery Systems

Introduction: A Novel Ligand for Dual-Targeted Cancer Therapy The quest for highly specific and effective cancer therapies has led to the development of sophisticated targeted drug delivery systems.[1] These systems aim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Ligand for Dual-Targeted Cancer Therapy

The quest for highly specific and effective cancer therapies has led to the development of sophisticated targeted drug delivery systems.[1] These systems aim to concentrate therapeutic agents at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.[2][3] The imidazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through diverse mechanisms such as enzyme inhibition and apoptosis induction.[4] Concurrently, benzoic acid derivatives have been explored for their anticancer properties and as targeting moieties.[5][6][7]

This document outlines the rationale and experimental protocols for the application of a novel, rationally designed molecule, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , as a targeting ligand in advanced drug delivery systems. We hypothesize a dual-targeting mechanism for this ligand:

  • Receptor-Mediated Targeting: The 4-methoxybenzoic acid moiety, bearing structural resemblance to p-aminobenzoic acid (PABA), a key component of folic acid, is proposed to act as a ligand for receptors that are overexpressed on the surface of cancer cells, such as the folate receptor.[8][9][10] The folate receptor is a well-established target for cancer therapy due to its high expression in various malignancies and limited presence in healthy tissues.[1][2]

  • pH-Responsive Drug Release: The imidazole group, with a pKa in the range of 5.0-6.5, is expected to become protonated within the acidic tumor microenvironment (pH ~6.5-7.2) and endo-lysosomal compartments (pH ~5.0-6.5).[11] This protonation can trigger a conformational change or destabilization of the drug carrier, leading to a site-specific release of the encapsulated therapeutic agent.[12][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate nanoparticle-based drug delivery systems functionalized with 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. The protocols are designed to be self-validating, with clear explanations for each experimental step.

Physicochemical Properties of the Targeting Ligand

A thorough understanding of the physicochemical properties of the targeting ligand is crucial for the design and optimization of the drug delivery system.

PropertyPredicted/Known ValueSignificance in Drug Delivery
Molecular Formula C₁₂H₁₂N₂O₃Provides the elemental composition.
Molecular Weight 232.24 g/mol Influences conjugation chemistry and stoichiometry.
pKa (Imidazole) ~5.0 - 6.5Enables pH-responsive behavior in the acidic tumor microenvironment.[11]
LogP ~1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, suitable for interaction with both aqueous and lipid environments.
Hydrogen Bond Donors 1 (from carboxylic acid)Participates in interactions with the target receptor.
Hydrogen Bond Acceptors 4 (from imidazole and methoxy/carboxyl groups)Contributes to binding affinity with the target receptor.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

This protocol describes a plausible multi-step synthesis of the targeting ligand based on established organic chemistry principles.

Workflow for Ligand Synthesis:

G A Step 1: Bromination of 4-methoxybenzoic acid B Step 2: Esterification A->B C Step 3: Nucleophilic substitution with imidazole B->C D Step 4: Hydrolysis C->D

A concise workflow for the synthesis of the targeting ligand.

Part A: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate

  • Bromination: To a solution of 4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Esterification: To the crude brominated product, add methanol and a catalytic amount of sulfuric acid. Reflux the mixture and monitor by TLC.

  • Purification: After completion, neutralize the reaction mixture and extract the product. Purify the crude methyl 3-(bromomethyl)-4-methoxybenzoate by column chromatography.

Part B: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

  • Nucleophilic Substitution: Dissolve methyl 3-(bromomethyl)-4-methoxybenzoate and imidazole in an appropriate solvent (e.g., dimethylformamide, DMF). Add a base (e.g., potassium carbonate) and stir the reaction mixture at room temperature. Monitor the reaction by TLC.[14]

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor the hydrolysis by TLC.

  • Purification: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of Ligand-Targeted Nanoparticles

This protocol details the preparation of drug-loaded polymeric nanoparticles and the surface conjugation of the synthesized targeting ligand. Poly(lactic-co-glycolic acid) (PLGA) is used as a model biodegradable polymer.

Workflow for Nanoparticle Formulation and Conjugation:

G A Nanoparticle Formulation (Emulsion-Solvent Evaporation) B Surface Activation (EDC/NHS Chemistry) A->B C Ligand Conjugation B->C D Purification and Characterization C->D

A streamlined process for creating and functionalizing targeted nanoparticles.

  • Nanoparticle Formulation:

    • Dissolve PLGA and the hydrophobic drug of choice in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

  • Ligand Conjugation:

    • Activate the carboxylic acid group of the targeting ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).[3]

    • Resuspend the PLGA nanoparticles in the same buffer. For nanoparticles without inherent amine groups, surface modification with an amine-containing polymer like polyethyleneimine (PEI) might be necessary prior to this step.

    • Add the activated ligand solution to the nanoparticle suspension and stir at room temperature for several hours.

    • Quench the reaction by adding a small amount of hydroxylamine.

    • Purify the ligand-conjugated nanoparticles by repeated centrifugation and washing to remove unconjugated ligand and coupling agents.

Protocol 3: Characterization of Ligand-Targeted Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of the targeted drug delivery system.[15][16]

Characterization TechniqueParameter MeasuredExpected Outcome
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI)Monodisperse nanoparticles with a size range of 100-200 nm for optimal tumor accumulation via the EPR effect.
Zeta Potential Analysis Surface chargeA shift in zeta potential upon ligand conjugation, confirming surface modification.
Transmission Electron Microscopy (TEM) Morphology, size distributionSpherical nanoparticles with a narrow size distribution.
UV-Vis Spectroscopy or HPLC Drug loading and encapsulation efficiencyHigh drug loading and encapsulation efficiency to ensure therapeutic efficacy.
¹H NMR or FTIR Spectroscopy Confirmation of ligand conjugationPresence of characteristic peaks from both the nanoparticles and the conjugated ligand.[17]
Protocol 4: In Vitro Evaluation of Targeted Nanoparticles

Part A: pH-Responsive Drug Release

  • Disperse the drug-loaded nanoparticles (both targeted and non-targeted) in buffer solutions of different pH values (e.g., pH 7.4, 6.8, and 5.5) to mimic physiological conditions and the acidic tumor microenvironment.

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time points, collect aliquots and separate the released drug from the nanoparticles by centrifugation.

  • Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time for each pH condition. An accelerated drug release at lower pH would confirm the pH-responsive nature of the imidazole-containing system.[11]

Part B: Cellular Uptake Studies

  • Cell Culture: Culture a cancer cell line known to overexpress the target receptor (e.g., folate receptor-positive HeLa or KB cells) and a control cell line with low receptor expression.

  • Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with fluorescently labeled targeted nanoparticles and non-targeted nanoparticles for various time intervals.

  • Qualitative Analysis (Confocal Microscopy): After incubation, wash the cells to remove non-internalized nanoparticles, fix them, and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the nanoparticles using a confocal microscope.[18][19]

  • Quantitative Analysis (Flow Cytometry): After incubation and washing, detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer. Higher fluorescence intensity in the receptor-positive cells treated with targeted nanoparticles would indicate receptor-mediated uptake.[20]

Cellular Uptake and Drug Release Mechanism:

G cluster_0 Cellular Level A Targeted Nanoparticle C Receptor A->C Receptor Binding B Cancer Cell D Endosome (Acidic pH) C->D Endocytosis E Drug Release D->E pH-Triggered Release F Therapeutic Effect E->F

Schematic of receptor-mediated endocytosis and pH-triggered drug release.

Protocol 5: In Vivo Evaluation in Animal Models

In vivo studies are critical to assess the biodistribution, tumor accumulation, and therapeutic efficacy of the targeted drug delivery system.[21][22][23][24][25]

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting receptor-positive cancer cells into immunocompromised mice.

  • Biodistribution Study:

    • Administer the fluorescently or radioactively labeled targeted and non-targeted nanoparticles intravenously to the tumor-bearing mice.

    • At different time points, euthanize the animals and harvest major organs and the tumor.

    • Quantify the accumulation of nanoparticles in each organ using an in vivo imaging system or by measuring the radioactivity/fluorescence of tissue homogenates.[26][27][28][29][30]

    • Increased accumulation in the tumor for the targeted group would demonstrate the effectiveness of the targeting ligand.

  • Therapeutic Efficacy Study:

    • Once the tumors reach a certain volume, randomize the mice into different treatment groups: (1) Saline control, (2) Free drug, (3) Drug-loaded non-targeted nanoparticles, and (4) Drug-loaded targeted nanoparticles.

    • Administer the treatments intravenously at a predetermined schedule.

    • Monitor tumor growth by measuring tumor volume regularly.

    • Monitor animal body weight as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination). A significant reduction in tumor growth in the targeted nanoparticle group compared to the control groups would indicate enhanced therapeutic efficacy.

Conclusion and Future Perspectives

The proposed application of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid as a dual-functional targeting ligand offers a promising strategy for the development of advanced cancer therapies. The protocols detailed herein provide a comprehensive framework for the synthesis, formulation, and evaluation of a targeted drug delivery system based on this novel ligand. Successful validation of this system could pave the way for the development of a new class of intelligent drug carriers with enhanced tumor specificity and controlled drug release capabilities. Future work should focus on optimizing the conjugation chemistry, exploring different nanoparticle platforms, and evaluating the efficacy of this system with a range of anticancer drugs in various preclinical cancer models.

References

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Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Disclaimer: The following application notes and protocols are provided as a representative guide for the antimicrobial evaluation of a novel chemical entity. "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" is used as...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are provided as a representative guide for the antimicrobial evaluation of a novel chemical entity. "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" is used as a model compound. As of the date of this document, there is limited specific published research on the antimicrobial properties of this particular molecule. Therefore, the experimental conditions and expected outcomes described herein are based on established, standardized methodologies for antimicrobial drug discovery and should be adapted and optimized as necessary.

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Imidazole derivatives have historically demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] This document outlines a comprehensive framework for the initial in vitro evaluation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid," a molecule incorporating both an imidazole and a benzoic acid moiety, as a potential antimicrobial agent.

The described workflow is designed to systematically assess its antimicrobial spectrum, potency, and preliminary safety profile, providing a foundational dataset for further investigation.

Part 1: Initial Screening for Antimicrobial Activity

The first step is to determine if the compound exhibits any inhibitory effects against a panel of clinically relevant microorganisms. This is typically achieved through qualitative and quantitative assays.

Qualitative Assessment: Disk Diffusion Assay

The disk diffusion method is a simple, practical, and well-standardized preliminary test to assess antimicrobial activity.[7][8] It provides a qualitative measure of the compound's ability to inhibit microbial growth on an agar plate.

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar (MHA) plate.[9] This should be done in three directions, rotating the plate approximately 60 degrees each time to ensure even coverage.[9]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" onto the surface of the agar.

  • Controls: Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound, e.g., DMSO).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) to the nearest millimeter.[8][9] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12][13] This is a critical quantitative measure of a compound's potency. The broth microdilution method is a widely used technique for determining MIC values.[8][12][14][15]

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[7]

  • Inoculum Preparation: Dilute an overnight culture of the test microorganism in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12][15]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only the bacterial suspension and broth (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing the bacterial suspension and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[12]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7][15][16][17]

Data Presentation: Representative MIC Data

MicroorganismStrainMIC (µg/mL) of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
Staphylococcus aureusATCC 29213e.g., 16
Escherichia coliATCC 25922e.g., 64
Pseudomonas aeruginosaATCC 27853e.g., >128
Candida albicansATCC 90028e.g., 32

Note: The values presented are hypothetical examples for illustrative purposes.

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[16][17][18]

Protocol: MBC Determination

  • Perform MIC Assay: Following the incubation of the MIC assay, select the wells that show no visible growth (the MIC well and at least two more concentrated wells).[16][17][19]

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from these clear wells and plate it onto fresh, antibiotic-free agar plates (e.g., MHA).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the subculture plate).[18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]

Workflow for Determining MIC and MBC

G cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of compound in 96-well plate B Inoculate with standardized bacterial suspension (5x10^5 CFU/mL) A->B C Incubate for 18-24 hours at 37°C B->C D Read MIC: Lowest concentration with no visible growth C->D E Select clear wells from MIC plate (MIC and higher concentrations) D->E Proceed to MBC F Plate aliquots onto antibiotic-free agar E->F G Incubate for 18-24 hours at 37°C F->G H Read MBC: Lowest concentration with >=99.9% killing G->H

Caption: Workflow for MIC and MBC determination.

Part 3: Assessing Anti-Biofilm Activity

Many infections are complicated by the formation of biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics.[20] Evaluating a new compound's ability to inhibit biofilm formation is a critical step.

Biofilm Inhibition Assay

This assay quantifies the ability of the compound to prevent bacteria from forming a biofilm. The crystal violet staining method is a common and effective technique.[20]

Protocol: Crystal Violet Biofilm Inhibition Assay

  • Plate Setup: In a 96-well flat-bottom plate, prepare serial dilutions of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" in a suitable growth medium (e.g., Tryptic Soy Broth).[20]

  • Inoculation: Add a diluted overnight bacterial culture (e.g., to an OD₆₀₀ of 0.01) to each well.[20][21]

  • Controls: Include positive (bacteria and medium only) and negative (sterile medium only) controls.[20]

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.[20]

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells with phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells.[20][22]

  • Fixation and Staining: Fix the remaining adherent biofilm with methanol for 15 minutes, then stain with 0.1% crystal violet solution for 15-20 minutes.[20][23]

  • Solubilization: After washing away the excess stain, solubilize the crystal violet bound to the biofilm with 30% acetic acid.[20]

  • Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[20]

Data Presentation: Representative Biofilm Inhibition Data

Compound Concentration (µg/mL)Mean Absorbance (OD₅₉₅)% Biofilm Inhibition
0 (Control)e.g., 1.350%
8e.g., 1.1217%
16e.g., 0.8537%
32e.g., 0.4368%
64e.g., 0.2184%

Note: The values presented are hypothetical examples for illustrative purposes.

Part 4: Preliminary Safety Assessment - Cytotoxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[24][25][26][27] Cytotoxicity assays are essential for this preliminary safety evaluation.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[27][28]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[27]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.[28]

  • Quantification: Measure the absorbance at approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability) from the dose-response curve.

Conceptual Workflow for Cytotoxicity Assessment

G A Seed Mammalian Cells in 96-well plate B Expose cells to serial dilutions of Test Compound A->B C Incubate for 24-48 hours B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value & Determine Therapeutic Index (IC50/MIC) F->G

Caption: General workflow for evaluating cytotoxicity.

References

  • Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Creative Diagnostics. (n.d.).
  • Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Creative BioMart Microbe. (n.d.).
  • Microbe Investigations. (n.d.).
  • Grokipedia. (n.d.).
  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
  • Microchem Laboratory. (n.d.).
  • Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Spengler, G., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • BMG LABTECH. (2024).
  • Wikipedia. (n.d.).
  • Bio-protocol. (2016).
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Grokipedia. (n.d.).
  • National Institutes of Health. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Jenkins, S. G., et al. (2013). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases.
  • National Center for Biotechnology Information. (n.d.).
  • IDEXX. (n.d.).
  • Kosikowska, P., & Andrzejczuk, S. (2021).
  • Protocols.io. (2024).
  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine.
  • Yakan, H., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Al-Ghorbani, M., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank.
  • El-Sayed, M. A.-A., et al. (2017). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules.
  • Maciejewska, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.
  • National Institutes of Health. (n.d.).
  • Aldorkee, S. Y., & AL-Janabi, A. A. H. S. (2020). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Welcome to the technical support guide for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield of this valuable bifunctional molecule. We will address common challenges through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure both success and understanding.

Overview of the Synthetic Pathway

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is typically achieved via a three-stage process starting from methyl 4-methoxy-3-methylbenzoate. The process involves a radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with imidazole, and concluding with the saponification of the methyl ester to yield the final carboxylic acid.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Intermediate A Stage 1: Radical Bromination intermediate Methyl 3-(bromomethyl)- 4-methoxybenzoate A->intermediate NBS, AIBN or hv B Stage 2: N-Alkylation (SN2) intermediate2 Methyl 3-(1H-imidazol-1-ylmethyl)- 4-methoxybenzoate B->intermediate2 C Stage 3: Saponification D Final Product C->D start Methyl 4-methoxy- 3-methylbenzoate start->A intermediate->B Imidazole, Base intermediate2->C NaOH or KOH, H₂O/MeOH

Caption: Overall workflow for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of the Key Intermediate, Methyl 3-(bromomethyl)-4-methoxybenzoate

Question: My radical bromination of methyl 4-methoxy-3-methylbenzoate is giving a low yield. What are the most common causes and how can I fix them?

Answer: Low yields in this free-radical halogenation step are common and typically stem from issues with initiation, reagent stoichiometry, or solvent choice.

  • Inefficient Radical Initiation: This reaction requires a radical initiator to start the chain reaction.

    • Chemical Initiators: Azobisisobutyronitrile (AIBN) is a standard choice. Ensure it is fresh, as it can decompose over time. Use a catalytic amount (1-5 mol%).

    • Photochemical Initiation: Exposure to UV light is a highly effective method.[1][2] If using this approach, ensure your reaction vessel is made of a UV-transparent material (e.g., Pyrex) and the lamp is positioned for optimal irradiation.

  • Incorrect Brominating Agent/Stoichiometry: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine for benzylic brominations as it provides a low, constant concentration of Br₂, minimizing side reactions.[1][2] Use a slight excess of NBS (1.05-1.1 equivalents) to ensure complete consumption of the starting material.

  • Suboptimal Solvent: Historically, carbon tetrachloride (CCl₄) was used, but it is highly toxic.[2] Safer and effective alternatives include chlorobenzene, ethyl acetate, or acetonitrile.[1][2] The solvent must be anhydrous, as water can react with NBS.

  • Reaction Temperature: The reaction should be heated to the reflux temperature of the solvent to ensure thermal decomposition of the AIBN initiator and promote the reaction.[3]

Question: I'm observing multiple products on my TLC plate after the bromination. What are these side products?

Answer: The primary side product is typically the dibrominated species, methyl 3-(dibromomethyl)-4-methoxybenzoate. This arises from the radical abstracting a second proton from the desired monobrominated product. To minimize this, avoid using a large excess of NBS. Other spots could be unreacted starting material or byproducts from the decomposition of the initiator.

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS)Safer and provides a controlled, low concentration of bromine, reducing side reactions.[1][2]
Initiator AIBN (1-5 mol%) or UV lampProvides the necessary free radicals to initiate the halogenation chain reaction.[1][3]
Solvent Chlorobenzene or Ethyl AcetateEffective and safer alternatives to the toxic carbon tetrachloride.[1][2]
Temperature RefluxEnsures sufficient energy for initiation and propagation steps.
Stoichiometry 1.05-1.1 eq. of NBSDrives the reaction to completion while minimizing the formation of dibrominated products.
Part 2: The N-Alkylation of Imidazole (SN2 Reaction)

Question: What are the most critical parameters for achieving a high yield in the SN2 reaction between methyl 3-(bromomethyl)-4-methoxybenzoate and imidazole?

Answer: The success of this N-alkylation hinges on three core factors: the choice of base, the solvent system, and the reaction temperature. This is a classic Sₙ2 reaction, and its optimization follows well-established principles.

  • The Role of the Base: Imidazole is a weak base (pKa of its conjugate acid is ~7), but its N-H proton is acidic enough (pKa ~14.5) to be removed by a suitable base. Deprotonation creates the imidazolide anion, which is a significantly more potent nucleophile than neutral imidazole.

    • Weak Bases (e.g., K₂CO₃): Potassium carbonate is a common and effective choice. It is strong enough to deprotonate a significant portion of the imidazole, driving the reaction forward.

    • Strong Bases (e.g., NaH, KOH): While stronger bases will quantitatively deprotonate imidazole, they can also promote side reactions, such as hydrolysis of the ester if water is present. Sodium hydride (NaH) is an excellent choice as it generates the imidazolide anion irreversibly, but it requires strictly anhydrous conditions.[4]

    • Recommendation: Start with 2.0 equivalents of anhydrous potassium carbonate. This provides a good balance of reactivity and ease of handling.[5]

  • The Solvent Effect: The choice of solvent is arguably the most critical factor in an Sₙ2 reaction.

    • Polar Aprotic Solvents are Essential: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN) are ideal.[6][7] They are polar enough to dissolve the ionic intermediates (the imidazolide salt) but lack acidic protons (O-H or N-H bonds).

    • Why Not Protic Solvents? Polar protic solvents (like water, methanol, or ethanol) will form strong hydrogen bonds with the anionic nucleophile (the imidazolide).[8][9] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity, which slows down the Sₙ2 reaction rate.[6][8][10]

    • Recommendation: Use anhydrous DMF or DMSO.

  • Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. A temperature range of 75-115 °C is often effective.[4] Monitor the reaction by TLC until the starting benzylic bromide is consumed.

Troubleshooting_Alkylation start Low Yield in N-Alkylation Step? q1 Is the Imidazolide Nucleophile Sufficiently Reactive? start->q1 q2 Is the Solvent System Optimal for SN2? q1->q2 Yes sol1 Use a stronger base (e.g., NaH) or ensure K₂CO₃ is anhydrous and use 2 eq. q1->sol1 No q3 Are Reaction Conditions Driving Completion? q2->q3 Yes sol2 Switch to a polar aprotic solvent (anhydrous DMF or DMSO). Avoid protic solvents (H₂O, MeOH). q2->sol2 No sol3 Increase temperature to 80-100 °C. Monitor by TLC to confirm consumption of starting material. q3->sol3 No

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Part 3: Saponification and Product Isolation

Question: What is the best way to hydrolyze the methyl ester to the final carboxylic acid without causing side reactions?

Answer: The final step is a standard saponification (base-mediated ester hydrolysis). The key is to use mild conditions to avoid potential degradation.

  • Reagents: A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is standard.[11][12] Using a co-solvent ensures the solubility of the ester starting material.

  • Conditions: Refluxing for a short period (e.g., 30 minutes to 2 hours) is typically sufficient.[12] Prolonged exposure to strong base at high temperatures should be avoided.

  • Work-up and Isolation: This is the most critical part. After the hydrolysis is complete, the product exists as a sodium or potassium carboxylate salt, which is soluble in water.

    • Cool the reaction mixture.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a mineral acid like HCl (e.g., 1M HCl) to a pH of approximately 5-6.[5][13]

    • As the solution becomes acidic, the carboxylic acid will be protonated, and the final product, which is often poorly soluble in acidic water, will precipitate out as a solid.

    • The solid can then be collected by filtration, washed with cold water to remove inorganic salts, and dried.[5][12]

Question: How can I effectively purify the final product, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid?

Answer:

  • Recrystallization: This is the most common and effective method. A mixed solvent system like ethanol/water or methanol/water is often successful.[5][13] Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

  • Acid-Base Extraction: If the product is contaminated with non-acidic organic impurities, you can dissolve the crude material in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove impurities, and then re-precipitate the pure product by acidifying the aqueous layer.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate
  • To a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxy-3-methylbenzoate (1.0 eq.).

  • Add a suitable solvent such as ethyl acetate or chlorobenzene (approx. 8-10 mL per gram of starting material).[2]

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) and AIBN (0.02 eq.).

  • Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold ethyl acetate.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a solvent like heptane/ethyl acetate.[1][2]

Protocol 2: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
  • N-Alkylation: In a flame-dried flask under a nitrogen atmosphere, add imidazole (1.2 eq.) and anhydrous DMF (5 mL per gram of imidazole).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) and stir the suspension for 15 minutes.

  • Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC.

  • Saponification & Work-up: Once the alkylation is complete, cool the mixture to room temperature.

  • Add a solution of NaOH (3.0 eq.) in water/methanol (1:1 mixture) directly to the reaction flask.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool to room temperature and pour the mixture into a beaker containing deionized water.

  • Wash the aqueous mixture with ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~6.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the final product. Further purification can be achieved by recrystallization.[5][12]

References

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • N-Alkylation of imidazoles. University of Otago. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health (PMC). [Link]

  • Process for preparing 1-alkylimidazoles.
  • N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. ResearchGate. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Dergipark. [Link]

  • Methyl 4-(bromomethyl)-3-methoxybenzoate. PubChem. [Link]

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

  • Imidazole derivatives and intermediates in their preparation.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. National Institutes of Health. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. PubMed. [Link]

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]

Sources

Optimization

"3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" solubility and stability issues

Disclaimer: The following guide is based on established chemical principles and data from structurally related compounds. As of the date of publication, comprehensive experimental data for 3-(1H-imidazol-1-ylmethyl)-4-me...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is based on established chemical principles and data from structurally related compounds. As of the date of publication, comprehensive experimental data for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is not widely available. The information provided herein is intended to serve as a scientifically-grounded starting point for researchers. We strongly recommend empirical validation of these recommendations.

Introduction

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a molecule of interest in pharmaceutical and chemical research, incorporating both an acidic carboxylic acid group and a basic imidazole moiety. This bifunctional nature presents unique challenges in handling, particularly concerning its solubility and stability. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the handling and use of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Issue 1: The compound will not dissolve in my aqueous buffer.

Root Cause Analysis: The solubility of this compound is highly dependent on pH due to its amphoteric nature. It possesses a carboxylic acid group (acidic) and an imidazole ring (basic). At its isoelectric point (pI), the molecule will exist as a zwitterion with a net neutral charge, leading to minimal aqueous solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • To dissolve in acidic conditions (pH < estimated pKa of carboxyl group): The imidazole ring will be protonated (positively charged), and the carboxylic acid will be in its neutral form. The resulting cationic species should be more soluble in aqueous media. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension until the compound dissolves.

    • To dissolve in basic conditions (pH > estimated pKa of imidazole): The carboxylic acid will be deprotonated (negatively charged), and the imidazole ring will be in its neutral form. The resulting anionic species should also be more soluble. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until dissolution is achieved.

  • Avoid the Isoelectric Point: The pI is the pH at which the net charge of the molecule is zero. This is where solubility will be at its lowest. Based on the pKa of similar compounds like 4-methoxybenzoic acid (pKa ~4.5) and the imidazole ring (pKa ~7), the pI of this molecule is likely to be in the range of pH 5-6.[1][2][3] It is crucial to work at a pH sufficiently removed from this range.

  • Co-solvents: If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can increase solubility.

    • Start by preparing a concentrated stock solution in a solvent like DMSO or ethanol.

    • Then, dilute this stock solution into your aqueous buffer. Be mindful that adding too much of the organic stock at once can cause the compound to precipitate. Dilute slowly with vigorous stirring.

Issue 2: My compound precipitates out of solution over time.

Root Cause Analysis: This can be due to several factors:

  • pH Shift: The pH of your solution may have changed over time due to absorption of atmospheric CO2 (if alkaline) or interaction with container surfaces.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Evaporation: The evaporation of solvent can increase the concentration of the compound beyond its solubility limit.

  • Degradation: The degradation of the compound into less soluble byproducts can also result in precipitation.

Troubleshooting Steps:

  • Verify and Buffer the pH: Re-measure the pH of your solution. If it has shifted, adjust it back to the desired value. For long-term storage, use a buffer with sufficient capacity to maintain the pH.

  • Control Temperature: Store solutions at a constant temperature. If you need to store solutions cold, ensure the compound remains soluble at that temperature. You may need to perform a solubility test at the intended storage temperature.

  • Prevent Evaporation: Use tightly sealed containers for storage. For volatile solvents, consider storing at lower temperatures.

  • Assess for Degradation: If you suspect degradation, analyze the precipitate and the supernatant by a suitable analytical method like HPLC or LC-MS to check for the appearance of new peaks.

Issue 3: I am observing inconsistent results in my bioassays.

Root Cause Analysis: Inconsistent biological activity can often be traced back to issues with the stability of the compound in the assay medium. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic degradation.[4]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use.

  • Protect from Light: Store stock solutions and assay plates protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Imidazole-containing compounds can be sensitive to photodegradation.[4]

  • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of a small amount of an antioxidant to your stock solution, if compatible with your experimental system.

  • Control for Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration in your assay is consistent across all experiments and is below a level that could cause artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid?

A1: While experimental values are not available, we can estimate the pKa values based on its structure:

  • Carboxylic Acid pKa: The pKa of 4-methoxybenzoic acid is approximately 4.5.[1][2] The electron-withdrawing nature of the imidazolylmethyl substituent at the 3-position would be expected to slightly decrease this pKa, perhaps to the 4.0-4.4 range.

  • Imidazole pKa: The pKa for the protonation of the imidazole ring is typically around 7.0.[3] The substitution on the benzoic acid ring is unlikely to have a major effect on this value.

Q2: What is the best way to prepare a stock solution of this compound?

A2: For a concentrated stock solution, using an organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is often a good choice due to its high solubilizing power.

  • Alternatives: Ethanol, methanol, or DMF can also be considered.

  • Procedure: Weigh the compound accurately and add the solvent to the desired concentration. Use gentle warming or sonication to aid dissolution if necessary. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: How should I store the solid compound and its solutions?

A3:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.

  • Solutions:

    • Organic Stock Solutions: Store at -20°C or -80°C in tightly sealed, light-protected (amber) vials.

    • Aqueous Solutions: It is generally recommended to prepare aqueous solutions fresh. If short-term storage is necessary, filter-sterilize the solution and store at 4°C, protected from light. Be aware that the compound may be less stable in aqueous solutions.

Q4: What are the potential degradation pathways for this molecule?

A4: Based on its chemical structure, potential degradation pathways include:

  • Oxidation of the Imidazole Ring: The imidazole moiety can be susceptible to oxidation, which can be mediated by air, reactive oxygen species, or light.[4]

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV light, leading to complex degradation products.[4]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation of the benzoic acid moiety could occur under certain circumstances (e.g., high heat).

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment

This protocol provides a method to determine the approximate aqueous solubility of the compound at a given pH.

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 5.5, 7.4, 9).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Protocol 2: Preliminary Stability Assessment

This protocol outlines a basic experiment to investigate the stability of the compound under different conditions.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution into different aqueous buffers (e.g., acidic, neutral, basic) to a known concentration.

  • Divide each buffered solution into three sets:

    • Set 1 (Control): Store at -20°C, protected from light.

    • Set 2 (Light Exposure): Store at room temperature, exposed to ambient light.

    • Set 3 (Thermal Stress): Store at an elevated temperature (e.g., 40°C), protected from light.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analyze the aliquots by HPLC, monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Predicted pH-Solubility Profile

G cluster_pH pH Scale cluster_Solubility Aqueous Solubility pH2 pH < 4 (Acidic) pH5_6 pH ~5-6 (Isoelectric) High_Sol_Acid High Solubility (Cationic Form) pH2->High_Sol_Acid Protonation of Imidazole Carboxylic Acid is Neutral pH_gt_7 pH > 7 (Basic) Low_Sol Low Solubility (Zwitterionic Form) pH5_6->Low_Sol Net Neutral Charge High_Sol_Base High Solubility (Anionic Form) pH_gt_7->High_Sol_Base Deprotonation of Carboxylic Acid Imidazole is Neutral

Caption: Predicted relationship between pH and aqueous solubility.

Troubleshooting Workflow for Solubility Issues

G start Compound Fails to Dissolve in Aqueous Buffer check_pH Is the buffer pH close to the estimated pI (~5-6)? start->check_pH adjust_pH Adjust pH to < 4 or > 7 check_pH->adjust_pH Yes use_cosolvent Prepare concentrated stock in DMSO/Ethanol and dilute check_pH->use_cosolvent No re_evaluate Does the compound dissolve? adjust_pH->re_evaluate re_evaluate->use_cosolvent No success Solubilization Successful re_evaluate->success Yes use_cosolvent->success fail Consult Further (Consider alternative solvents)

Caption: Step-by-step troubleshooting for dissolution problems.

References

  • PubChem. (n.d.). Compound Summary for CID 158448718. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds. Retrieved from a general understanding of imidazole compound analysis, specific URL not available for a general guide.
  • PubChem. (n.d.). Compound Summary for CID 7478, 4-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Al-Ostoot, F. H., et al. (2021). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 26(21), 6487. [Link]

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]

  • Ahmed, M. S., et al. (2017). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Molecules, 22(10), 1639. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Substituted Benzoic Acids

Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity substituted benzoic acids. As a senior application scientist, I will provide field-proven insights and explain the causality behind experimental choices to help you troubleshoot and optimize your purification protocols.

Introduction: The Impact of Substituents

Substituted benzoic acids are a cornerstone in pharmaceutical and materials science. However, their purification can be notoriously challenging. The nature and position of the substituent group on the benzene ring dramatically alter the molecule's physicochemical properties, including its acidity (pKa), solubility, and polarity. These changes directly impact the effectiveness of standard purification techniques like recrystallization, acid-base extraction, and chromatography. This guide will provide a structured approach to troubleshooting common issues and selecting the optimal purification strategy based on the specific properties of your substituted benzoic acid.

I. Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, but success hinges on selecting the right solvent and controlling the crystallization process.[1][2]

Troubleshooting Guide: Recrystallization

Q1: My compound is not dissolving in the hot solvent, even after adding a large volume. What's wrong?

A1: This indicates that the solvent is a poor choice for your substituted benzoic acid at elevated temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2][3] If your compound has low solubility even in the boiling solvent, you will need to select a different solvent or consider a mixed-solvent system.

Q2: My compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common with compounds that have low melting points or when the solution is cooled too rapidly.

  • Solution 1: Slow Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Covering the flask can help slow the cooling rate.[4]

  • Solution 2: Use a Larger Volume of Solvent. Oiling out can also happen if the solution is too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: This is a sign of a supersaturated solution that requires nucleation to begin crystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[4] The microscopic scratches on the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[4]

  • Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

Q4: My recrystallized product is still impure. What are the likely causes?

A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly. Slow cooling is crucial for the selective crystallization of the desired compound.[1] Alternatively, the impurity may have very similar solubility properties to your product in the chosen solvent. In this case, a different purification technique or a different recrystallization solvent may be necessary.

Experimental Protocol: Single-Solvent Recrystallization of a Substituted Benzoic Acid
  • Solvent Selection: Choose a solvent in which your substituted benzoic acid is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] Water is a common choice for many benzoic acids due to their increased solubility in hot water.[3][4]

  • Dissolution: Place the crude substituted benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[1][5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.[1][6] Boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][4]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2][4]

  • Drying: Dry the crystals to a constant weight. The melting point of the dried crystals can be used to assess their purity.[4]

Experimental Protocol: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization and Isolation: Allow the solution to cool slowly, and collect the crystals as described in the single-solvent recrystallization protocol.

Visualization: Recrystallization Solvent Selection Workflow

G start Start: Crude Substituted Benzoic Acid test_solubility Test solubility in a potential solvent start->test_solubility hot_soluble Is it soluble in hot solvent? test_solubility->hot_soluble cold_insoluble Is it insoluble in cold solvent? hot_soluble->cold_insoluble Yes poor_solvent Poor Solvent hot_soluble->poor_solvent No good_solvent Good Single Solvent for Recrystallization cold_insoluble->good_solvent Yes find_miscible_pair Find a miscible 'poor' solvent where compound is insoluble cold_insoluble->find_miscible_pair No try_another_solvent Try another solvent poor_solvent->try_another_solvent mixed_solvent_system Use Mixed-Solvent Recrystallization find_miscible_pair->mixed_solvent_system find_miscible_pair->try_another_solvent Cannot find pair try_another_solvent->test_solubility

Caption: Workflow for selecting a suitable recrystallization solvent system.

II. Acid-Base Extraction: Exploiting pKa Differences

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds. For substituted benzoic acids, this involves converting the acidic form into its water-soluble carboxylate salt.

Troubleshooting Guide: Acid-Base Extraction

Q1: An emulsion formed between the organic and aqueous layers, and they won't separate. What should I do?

A1: Emulsions are a common problem, often caused by vigorous shaking.

  • Solution 1: Be Patient. Allow the separatory funnel to stand for a while; the layers may separate on their own.

  • Solution 2: Gentle Swirling. Instead of shaking, gently swirl the funnel.[8]

  • Solution 3: Add Brine. Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[8]

  • Solution 4: Filtration. As a last resort, filter the mixture through a pad of Celite or glass wool.[8]

Q2: I'm getting a low recovery of my substituted benzoic acid after re-acidification. Where did it go?

A2: Low recovery can be due to several factors:

  • Incomplete Extraction: You may not have extracted the benzoic acid completely into the aqueous layer. Perform multiple extractions with smaller volumes of the basic solution.

  • Incomplete Precipitation: After re-acidifying the aqueous layer, ensure the pH is sufficiently low (pH 3-4) to fully precipitate the benzoic acid.[9] Check the pH with litmus or pH paper.

  • Solubility in Water: Some substituted benzoic acids have slight solubility in cold water. Ensure the solution is thoroughly chilled in an ice bath before filtration.

Q3: My desired product, which is not the benzoic acid, has a low recovery after the extraction.

A3: If your desired product has some solubility in the aqueous layer, it may have been lost during the extraction. Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[8] Also, if your product is an ester, using a strong base like sodium hydroxide can cause hydrolysis. In such cases, use a milder base like sodium bicarbonate.[8]

III. Chromatography: For Challenging Separations

When recrystallization and extraction fail to provide the desired purity, chromatography is the go-to technique. However, the acidic nature of substituted benzoic acids can lead to issues like peak tailing on silica gel.

Troubleshooting Guide: Chromatography

Q1: My substituted benzoic acid is streaking badly on the silica TLC plate and column.

A1: Streaking, or tailing, is common for acidic compounds on silica gel due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface.

  • Solution: Add Acetic Acid to the Eluent. Adding a small amount (0.5-2%) of acetic acid to your mobile phase will protonate the silica surface, reducing the strong interaction with your acidic compound and leading to sharper peaks.

Q2: My compound is very polar and won't move from the baseline, even with 100% ethyl acetate.

A2: For highly polar substituted benzoic acids (e.g., those with multiple hydroxyl or amino groups), a more polar mobile phase is needed.

  • Solution 1: More Polar Solvents. Try solvent systems containing methanol or ethanol. A common mobile phase for polar compounds is dichloromethane/methanol.

  • Solution 2: Use a More Aggressive Solvent System. A mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, added to dichloromethane, can be effective for very polar compounds.[10]

  • Solution 3: Reversed-Phase Chromatography. If normal-phase chromatography is not effective, consider using reversed-phase silica (C18).[10]

Q3: My compound seems to be decomposing on the silica gel column.

A3: Some compounds are unstable on silica gel.

  • Solution 1: Deactivate the Silica. You can reduce the acidity of the silica gel by treating it with a base like triethylamine before packing the column.

  • Solution 2: Use an Alternative Stationary Phase. Consider using alumina or florisil for your separation.[10]

Experimental Protocol: Flash Chromatography of a Substituted Benzoic Acid
  • Select the Mobile Phase: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Start with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% acetic acid to the mobile phase to reduce tailing. The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elute the Column: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization: Purification Strategy Selection

G start Start: Impure Substituted Benzoic Acid is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No (or if solid purification fails) purity_check1 Is the product pure enough? try_recrystallization->purity_check1 purity_check1->acid_base_extraction No pure_product Pure Product purity_check1->pure_product Yes purity_check2 Is the product pure enough? acid_base_extraction->purity_check2 chromatography Use Flash Chromatography purity_check2->chromatography No purity_check2->pure_product Yes chromatography->pure_product

Caption: A general decision-making workflow for purifying substituted benzoic acids.

IV. Data Tables for Informed Decisions

The properties of your specific substituted benzoic acid are critical for choosing a purification strategy. The following tables provide data on the acidity and solubility of common benzoic acid derivatives.

Table 1: Acidity of Substituted Benzoic Acids

The pKa value indicates the acidity of the compound; a lower pKa corresponds to a stronger acid. Electron-withdrawing groups (e.g., -NO2, -Cl) generally decrease the pKa (increase acidity), while electron-donating groups (e.g., -CH3, -OCH3) increase the pKa (decrease acidity).[11][12][13]

SubstituentPositionpKaEffect on Acidity
None-4.20Reference
-CH3ortho3.91Stronger
-CH3meta4.27Weaker
-CH3para4.38Weaker
-NO2ortho2.17Much Stronger
-NO2meta3.45Stronger
-NO2para3.44Stronger
-Clortho2.94Stronger
-Clmeta3.83Stronger
-Clpara3.99Stronger
-OCH3ortho4.09Stronger
-OCH3meta4.09Stronger
-OCH3para4.47Weaker
-OHortho2.98Stronger
-OHmeta4.08Stronger
-OHpara4.58Weaker

Data compiled from various sources, including references[14] and[11].

Table 2: Solubility of Benzoic Acid in Common Solvents

The solubility of benzoic acid and its derivatives is highly dependent on the solvent and temperature. Generally, they are poorly soluble in water but more soluble in organic solvents.[15][16]

SolventSolubility of Benzoic Acid at 25°C ( g/100 mL)
Water0.34
Ethanol58.4
Methanol71.5
Acetone55.6
Ethyl Acetate35.7
Dichloromethane13.2
Toluene10.6
Hexane0.37

Solubility data can vary with the specific substituted benzoic acid. This table provides a general guide.[16][17][18]

V. Frequently Asked Questions (FAQs)

Q1: What is the "ortho-effect" and how does it affect the acidity of substituted benzoic acids?

A1: The ortho-effect is the observation that most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[11][19] This is thought to be a combination of steric and electronic factors that stabilize the carboxylate anion.[19]

Q2: Can I use sublimation to purify my substituted benzoic acid?

A2: Sublimation, the process of a solid turning directly into a gas, can be a very effective purification method for compounds that are stable at higher temperatures and have a sufficiently high vapor pressure.[3] It is particularly good at removing non-volatile impurities.

Q3: How do I remove colored impurities from my crude product?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to a hot solution of your compound before recrystallization.[1][6] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q4: My purified product has a wide melting point range. What does this indicate?

A4: A wide melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Q5: Are there any "green" solvents I can use for recrystallization?

A5: Yes, water is an excellent and environmentally friendly solvent for the recrystallization of many benzoic acids.[3] Ethanol is also considered a greener alternative to many chlorinated or hydrocarbon solvents.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1103-1110. Available at: [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2017). The solubility of benzoic acid in seven solvents. [Figure]. Available at: [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]

  • Brainly.in. (2020). what is the effect of electron withdrawing group of acidity of benzoic acid? Available at: [Link]

  • PubMed. (2008). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 868(1-2), 1-16. Available at: [Link]

  • Reddit. (2014). Recrystallization - Why two solvents? r/chemhelp. Available at: [Link]

  • ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Available at: [Link]

  • Google Patents. (1966). Purification of benzoic acid. US3235588A.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the position of an electron donating group affect acidity in benzoic acid? Available at: [Link]

  • Asian Journal of Chemistry. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. 18(3), 2168-2178. Available at: [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Available at: [Link]

  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Available at: [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(3), 1196-1205. Available at: [Link]

  • Recrystallization 2. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Available at: [Link]

  • National Institutes of Health. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1612. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Available at: [Link]

  • Scribd. (n.d.). Experiment 1 Recrystallization of Benzoic Acid. Available at: [Link]

  • ACS Publications. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1193-1201. Available at: [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Reddit. (2021). Help with purification of benzoic acid by extraction. Details below. r/chemhelp. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Quora. (2018). How can benzoic acid be tested for purity? Available at: [Link]

  • Semantic Scholar. (2008). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 868(1-2), 1-16. Available at: [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

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Optimization

Technical Support Center: Improving the Regioselectivity of Imidazole Alkylation Reactions

Welcome to the technical support center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the reg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this critical transformation. Here, we address common experimental challenges in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting.

Introduction: The Challenge of Imidazole Regioselectivity

The imidazole ring is a cornerstone heterocycle in medicinal chemistry and materials science.[1][2] However, its synthetic utility is often complicated by the presence of two reactive nitrogen atoms. In unsymmetrically substituted imidazoles, direct N-alkylation frequently yields a mixture of N1 and N3 regioisomers, complicating purification and reducing the yield of the desired product.[3][4] This guide provides a systematic approach to diagnosing and solving regioselectivity issues in your imidazole alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the selective N-alkylation of an unsymmetrical imidazole so difficult?

A1: The core of the problem lies in the electronic nature of the imidazole ring after deprotonation. When a base removes the proton from the N-H bond, it forms an imidazolate anion. In this anion, the negative charge is not localized on one nitrogen; instead, it is delocalized across both nitrogen atoms through resonance.[3][4] This means that both N1 and N3 are nucleophilic and can attack the alkylating agent, often leading to a mixture of products. The final ratio of these products is a delicate balance of several competing factors.

Q2: What are the primary factors that control whether alkylation occurs at the N1 or N3 position?

A2: The regiochemical outcome is governed by a combination of three main factors:

  • Electronic Effects: The electronic properties of substituents on the imidazole ring are paramount. Electron-withdrawing groups (EWGs) at the C4(5) position will decrease the electron density of the adjacent nitrogen, making it less nucleophilic. This deactivation directs the alkylation towards the more remote, and therefore more nucleophilic, nitrogen atom.[5][6]

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the incoming alkylating agent (the electrophile) plays a significant role.[7] Alkylation will preferentially occur at the nitrogen atom that is less sterically crowded, as this minimizes van der Waals repulsion in the transition state.[5]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the isomeric ratio.[6] For instance, the reaction can proceed through different mechanisms under basic versus "neutral" conditions (SE2cB for the anion vs. SE2' for the free base), which can lead to different product distributions.[5] Solvent polarity can also affect the reaction by stabilizing or destabilizing the transition states leading to the different isomers.[8]

Q3: My reaction is producing a significant amount of a dialkylated imidazolium salt. What causes this and how can I prevent it?

A3: Over-alkylation to form an imidazolium salt occurs when the initially formed N-alkylated imidazole product acts as a nucleophile and reacts with another molecule of the alkylating agent. This is more common when using highly reactive alkylating agents or an excess of the electrophile.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the imidazole starting material relative to the alkylating agent, or at most, a 1:1 molar ratio.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.

  • Choice of Base: Use a non-nucleophilic base that is just strong enough to deprotonate the imidazole. Stronger bases or those that generate highly reactive anions can sometimes promote side reactions.

Troubleshooting Guides for Poor Regioselectivity

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

A lack of selectivity is the most common issue in imidazole alkylation. The following workflow can help you diagnose the problem and select an appropriate solution.

G start Start: Poor Regioselectivity (N1:N3 ≈ 1:1) check_sterics Are the substituents on the imidazole and alkylating agent sterically distinct? start->check_sterics check_electronics Does the imidazole have a strong Electron-Withdrawing Group (EWG)? check_sterics->check_electronics No sterics_yes Increase Steric Bulk: - Use a bulkier alkylating agent (e.g., t-butyl bromoacetate vs. methyl bromoacetate). - Synthesize an imidazole with a bulkier substituent near one nitrogen. check_sterics->sterics_yes Yes electronics_yes Leverage the EWG: - The EWG deactivates the adjacent N. - Alkylation should favor the remote N. - If not, check reaction conditions (base/solvent). check_electronics->electronics_yes Yes electronics_no Electronic control is minimal. Consider steric or protecting group strategies. check_electronics->electronics_no No sterics_no Steric control is likely ineffective. Proceed to electronic or protecting group strategies. protecting_group For Ultimate Control: Use a Directing/Protecting Group - SEM-Cl is a reliable choice. - Protect one nitrogen, alkylate the other, then deprotect. sterics_no->protecting_group electronics_no->protecting_group

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Detailed Troubleshooting Steps:

  • Evaluate Steric Factors: As a first principle, steric hindrance is often the easiest factor to manipulate.[5] If your imidazole has a small substituent (e.g., methyl) and you are using a small alkylating agent (e.g., methyl iodide), there is little steric differentiation between the two nitrogens.

    • Solution: Try switching to a bulkier alkylating agent. For example, if you desire alkylation away from a C4 substituent, changing from methyl iodide to isopropyl iodide or benzyl bromide will significantly increase the steric demand and favor alkylation at the less hindered N1 position.[5]

  • Evaluate Electronic Factors: If steric control is not feasible or ineffective, analyze the electronic nature of your imidazole substituents. An EWG like a nitro or cyano group strongly deactivates the adjacent nitrogen towards electrophilic attack.[5]

    • Solution: If your synthesis allows, install an EWG to direct the alkylation. Conversely, if an electron-donating group is present, it will activate both nitrogens, often leading to poor selectivity, making other strategies necessary.

  • Modify Reaction Conditions: The choice of base and solvent can tip the regiochemical balance.

    • Solution: Create a small screening table to test different conditions. Apolar solvents may favor the formation of a tight ion pair between the imidazolate anion and the counter-ion of the base (e.g., Na+), which can introduce a steric bias and improve selectivity.[9] Protic solvents can solvate the anion and reduce selectivity.

ConditionBaseSolventTypical Outcome/Rationale
Basic (Anionic) NaH, K₂CO₃DMF, THFProceeds via the imidazolate anion (SE2cB mechanism). Selectivity is highly dependent on sterics and electronics.[5]
"Neutral" None (or weak base)Ethanol, MethanolProceeds via the neutral imidazole (SE2' mechanism). Tautomeric equilibrium can dominate, potentially leading to unexpected product ratios, especially with EWGs.[5]
Phase Transfer KOHToluene/H₂O + TEBACan offer high yields and selectivity by bringing the imidazolate into the organic phase.[10]
  • Employ a Protecting Group Strategy: When high regioselectivity is non-negotiable, a protecting group is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[1][6]

    • Solution: Protect the imidazole with SEM-Cl. This will typically occur at the less hindered nitrogen. Then, perform your alkylation on the remaining free nitrogen. Finally, the SEM group can be cleanly removed under acidic conditions or with fluoride ions. This strategy also enables trans-N-alkylation, where you can selectively alkylate N3 and then remove the N1 protecting group.[1][11]

Problem 2: Alkylation is occurring primarily at the more sterically hindered nitrogen. How can I reverse the selectivity?

This counterintuitive result can sometimes occur, particularly under "neutral" (non-basic) conditions with electron-withdrawing groups.[5]

Causality: Under neutral or weakly basic conditions, the reaction proceeds through the neutral imidazole tautomers. For an imidazole with an EWG at the C4 position, the more stable and thus more abundant tautomer is the one with the hydrogen on the nitrogen adjacent to the EWG (the 4-substituted tautomer). Even though this tautomer is less reactive towards alkylation, its higher concentration can lead to it controlling the product ratio, resulting in alkylation at the sterically hindered N3 position (which becomes the 1,5-substituted product).[5]

Solutions:

  • Switch to Strongly Basic Conditions: By using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF, you force the reaction to proceed through the deprotonated imidazolate anion.[5] In this state, the normal rules of sterics and electronics apply, and alkylation will be strongly directed to the less hindered and/or more electronically favorable nitrogen.

  • Use a Directing Group: A protecting group strategy, as described in Problem 1, provides complete control and will override the tautomeric effect.[1]

G Imidazole Unsymmetrical Imidazole (R = EWG at C4) TautomerA Tautomer A (4-substituted) (H on N adjacent to EWG) More Stable, Less Reactive Imidazole->TautomerA Dominant in Equilibrium TautomerB Tautomer B (5-substituted) (H on N remote from EWG) Less Stable, More Reactive Imidazole->TautomerB ProductA Product: Alkylation at N3 (More Hindered Position) TautomerA->ProductA Alkylation under 'Neutral' Conditions (kinetically controlled by concentration) ProductB Product: Alkylation at N1 (Less Hindered Position) TautomerB->ProductB Minor Pathway

Caption: Tautomeric equilibrium influencing regioselectivity.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Alkylation via Steric Control

This protocol details the N-alkylation of 4-phenylimidazole with the bulky benzyl bromide, favoring the formation of the less sterically hindered 1-benzyl-4-phenylimidazole.

Materials:

  • 4-phenylimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylimidazole (1.0 eq).

  • Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the solution back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 1-benzyl-4-phenylimidazole.

Protocol 2: Directed N-Alkylation using a SEM Protecting Group

This protocol describes the protection of 4-bromoimidazole, followed by selective alkylation at the N3 position.[1][6]

Step 1: SEM Protection of 4-bromoimidazole

  • Deprotonation: In a manner similar to Protocol 1, deprotonate 4-bromoimidazole (1.0 eq) with NaH (1.1 eq) in anhydrous DMF at 0 °C.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify by column chromatography to isolate 4-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole. The SEM group will predominantly add to the less hindered N1 position.

Step 2: N3-Alkylation and Deprotection

  • Deprotonation: Deprotonate the SEM-protected imidazole (1.0 eq) from Step 1 with NaH (1.1 eq) in anhydrous DMF at 0 °C. This will generate the anion at the N3 position.

  • Alkylation: Add your desired alkyl halide (e.g., methyl iodide, 1.1 eq) at 0 °C and allow the reaction to proceed to completion at room temperature.

  • Deprotection: After a standard workup, dissolve the crude dialkylated product in ethanol. Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 1-2 hours, or until deprotection is complete by TLC/LC-MS.

  • Final Purification: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃), extract the product with an organic solvent, and purify by column chromatography to yield the pure 1-alkyl-4-bromoimidazole (the N3-alkylated product).

References

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Diaz-Ortiz, A., & Prieto, P. (1992). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • ResearchGate. (n.d.). New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. Retrieved from [Link]

  • MDPI. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 26(2), 295.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 74(15), 5678-5695.
  • ACS Catalysis. (2024).
  • ResearchGate. (2005). N-alkylation of imidazole by alkaline carbons.
  • MDPI. (2022). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 27(19), 6543.
  • PubMed. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • ResearchGate. (2020). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3953-3973.
  • MPG.PuRe. (2021).
  • Scribd. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 7(19), 4043-4049.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2046-2057.
  • Semantic Scholar. (2021). Regioselective C-H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles.
  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 365.
  • ResearchGate. (2020). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?.
  • ResearchGate. (2000). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Chemistry Letters, 29(1), 84-85.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 365.
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2023). Metal catalyst-free N-Allylation/alkylation of Imidazole and Benzimidazole with Morita-Baylis-Hillman (MBH)
  • ResearchGate. (2020). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
  • OUCI. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(18), 5165-5181.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 11(4), 159-164.
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  • National Institutes of Health. (2024).

Sources

Troubleshooting

Technical Support Center: Degradation Pathway Analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Here, we address common experimental challenges, provide scientifically-grounded explanations for degradation phenomena, and offer robust protocols to ensure the integrity of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions regarding the stability of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Q1: What are the primary structural liabilities of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid that make it susceptible to degradation?

A1: The molecule possesses three primary structural motifs prone to degradation under forced degradation (stress testing) conditions. Understanding these is key to predicting degradation products and designing appropriate stability studies:

  • The Imidazole Ring: While aromatic and generally stable, the imidazole moiety is susceptible to oxidation and photodegradation.[1][2] Oxidizing agents can lead to ring-opening or the formation of imidazolone-like structures.[3]

  • The Benzylic C-N Linkage: The methylene bridge connecting the imidazole and benzene rings is a benzylic position. This C-N bond is a primary target for hydrolytic cleavage, particularly under acidic or basic conditions, which would separate the molecule into imidazole and a 4-methoxy-3-methylbenzoic acid derivative.

  • The Methoxybenzoic Acid Moiety: This part of the molecule has two potential degradation sites. The methoxy group can undergo O-demethylation to a phenol under certain oxidative or high-energy conditions.[4] Additionally, the carboxylic acid group is susceptible to decarboxylation under high thermal stress.[5][6]

Q2: What are the standard ICH-recommended forced degradation conditions I should apply to this molecule?

A2: Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating power of your analytical methods.[7][8] A standard set of conditions to explore the stability of this molecule would include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60-80 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60-80 °C.

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., Dry heat at 80-105 °C.

  • Photodegradation: Exposing the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The severity of the conditions (time, temperature, concentration) should be adjusted to reach this target.[9]

Q3: Is the imidazole ring expected to be more or less stable than the rest of the molecule?

A3: The relative stability is condition-dependent. The imidazole ring itself is generally resistant to auto-oxidation and chromic acid but can be attacked by stronger oxidizing agents like perbenzoic acid or hydrogen peroxide.[2][10] However, the benzylic C-N bond is often the most labile point, particularly under hydrolytic (acid/base) conditions. Therefore, in hydrolytic studies, you are more likely to see cleavage at the benzylic position first. In oxidative and photolytic studies, degradation of the imidazole ring becomes a more significant possibility.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q: My chromatogram shows a significant new peak at a very early retention time after acid hydrolysis, and my mass balance is low. What could be happening?

A: This is a classic presentation for the cleavage of the benzylic C-N bond. The early-eluting peak is likely imidazole , which is highly polar. The other product, 4-methoxy-3-methylbenzoic acid (or a subsequent derivative like 4-methoxy-3-(hydroxymethyl)benzoic acid), would be more retained. Your low mass balance could be due to the poor UV absorptivity of imidazole at the wavelength optimized for the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: Spike a separate run with an imidazole standard to confirm co-elution.

    • Use a PDA Detector: A photodiode array (PDA) detector is invaluable here.[3] Check the UV spectrum of the early peak; it should match that of imidazole.

    • Adjust Wavelength: Analyze the chromatogram at a lower wavelength (e.g., 210 nm) where imidazole has stronger absorbance to improve its detection and achieve a better mass balance.

Q: After stressing my sample with hydrogen peroxide, I see multiple new peaks with similar mass spectra. How can I identify them?

A: Oxidative stress on this molecule can be complex, generating multiple products. The imidazole moiety is particularly sensitive to oxidation by agents like H₂O₂.[2]

  • Plausible Products:

    • N-Oxides: The nitrogen atoms in the imidazole ring or a tertiary amine can be oxidized to N-oxides.

    • Ring-Opened Products: Harsh oxidation can lead to the cleavage of the imidazole ring.[11]

    • Hydroxylated Species: Oxidation can add hydroxyl groups to the benzene or imidazole rings.

    • Benzylic Oxidation: The benzylic carbon can be oxidized to a carbonyl, leading to the formation of 3-(1H-imidazole-1-carbonyl)-4-methoxybenzoic acid.

  • Troubleshooting & Identification Strategy:

    • LC-MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradant ions. The fragmentation patterns can reveal which part of the molecule has been modified. For example, the loss of the imidazole moiety would be a common fragment for the parent compound but might be absent or altered in an imidazole-oxidized degradant.

    • Forced Secondary Degradation: Isolate the primary degradation product and subject it to further stress. This can help establish the degradation pathway, as some observed degradants may be secondary or tertiary products.[2]

    • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q: My thermal stress studies show minimal degradation, but my photostability studies show significant decomposition. Why the difference?

A: This indicates that the molecule's primary degradation pathway under ambient storage conditions is likely photolytic, not thermal. Imidazole-containing compounds are known to be sensitive to photodegradation, which often proceeds through a free-radical mechanism or reaction with singlet oxygen.[2][12][13] The methoxybenzoic acid moiety can also be involved in photoreactions.[14]

  • Causality & Experimental Insight:

    • The energy from photons (UV/Vis light) is sufficient to excite electrons in the aromatic systems (imidazole and benzene rings), leading to bond cleavage or reaction with oxygen in ways that thermal energy (at moderate temperatures) cannot.

    • This finding has direct implications for drug product development, highlighting the critical need for light-protective packaging (e.g., amber vials, opaque containers).

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your degradation studies. Always begin with milder conditions and increase severity as needed to achieve the target 5-20% degradation.

Protocol 1: Forced Degradation Stock Preparation & Stress Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid in a 50:50 mixture of acetonitrile and water. This solvent choice ensures solubility and compatibility with both aqueous and organic stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate in a water bath at 80 °C for 4 hours.

    • At timed intervals (e.g., 1, 2, 4 hours), withdraw an aliquot, cool immediately, and neutralize with an equivalent amount of 0.1 M NaOH before dilution for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 80 °C for 2 hours.

    • At timed intervals, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Monitor at regular intervals. Quench the reaction by adding a small amount of sodium sulfite solution if necessary, or simply dilute for injection.

  • Control Samples: For each condition, prepare a control sample stored at 5 °C containing the same final concentration of the drug and solvent but without the stressor (acid, base, or peroxide). This is crucial to distinguish degradation from simple solvent effects.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress TypeStressorConcentrationTemperatureDuration (Starting Point)
Acid HydrolysisHydrochloric Acid (HCl)0.1 M80 °C4 hours
Base HydrolysisSodium Hydroxide (NaOH)0.1 M80 °C2 hours
OxidationHydrogen Peroxide (H₂O₂)3%Room Temp24 hours
Thermal (Solid)Dry HeatN/A105 °C48 hours
Photolytic (Solution)UV/Vis Light0.1 mg/mL in ACN:H₂ORoom TempPer ICH Q1B[8]
Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point and must be validated to prove it can separate the parent drug from all potential degradation products.

  • Instrumentation: HPLC with a PDA detector and a thermostatted column compartment.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

    • Rationale: A gradient is essential to elute both highly polar degradants (like imidazole) and potentially non-polar degradants within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (primary), with PDA monitoring from 200-400 nm.

  • Injection Volume: 10 µL.

Workflow for Degradation Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution B Apply Stress (Acid, Base, H2O2, Heat, Light) A->B C Prepare Control (No Stressor) A->C D Neutralize & Dilute (if applicable) B->D C->D E Inject into HPLC-PDA-MS System D->E F Assess Peak Purity & Mass Balance E->F G Identify Degradants (MS, MS/MS) F->G H Propose Degradation Pathway G->H

Caption: General workflow for forced degradation studies.

Section 4: Predicted Degradation Pathway

Based on the known chemical liabilities of the imidazole, benzyl, and methoxybenzoic acid moieties, the following degradation pathways are predicted. This diagram serves as a roadmap for identifying unknown peaks in your chromatograms.

G cluster_hydrolysis Hydrolytic Cleavage (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) cluster_photolysis Photodegradation (UV/Vis) cluster_thermal Thermal Degradation (High Heat) Parent 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid (Parent Drug) DP1 Imidazole Parent->DP1 C-N Cleavage DP2 4-methoxy-3-(hydroxymethyl) benzoic acid Parent->DP2 C-N Cleavage DP3 N-Oxide Derivative (on Imidazole) Parent->DP3 N-Oxidation DP4 Ring-Opened Imidazole Products Parent->DP4 Ring Oxidation DP5 3-(1H-imidazole-1-carbonyl) -4-methoxybenzoic acid Parent->DP5 Benzylic Oxidation DP6 O-Demethylated Product (Phenol) Parent->DP6 Demethylation DP7 Photo-oxidized Products (e.g., Imidazolones) Parent->DP7 Photo-oxidation DP8 Radical Adducts Parent->DP8 Radical Rxn DP9 Decarboxylated Product Parent->DP9 Decarboxylation

Caption: Predicted degradation pathways for the target molecule.

Table 2: Predicted Degradation Products and Their Properties
Degradant IDPredicted Structure NameDegradation PathFormulaExact Mass (m/z [M+H]⁺)
DP1ImidazoleHydrolysisC₃H₄N₂69.0447
DP24-methoxy-3-(hydroxymethyl)benzoic acidHydrolysisC₉H₁₀O₄183.0652
DP3N-Oxide Derivative (on Imidazole)OxidationC₁₄H₁₄N₂O₄275.0975
DP53-(1H-imidazole-1-carbonyl)-4-methoxybenzoic acidOxidationC₁₃H₁₀N₂O₄259.0662
DP63-(1H-imidazol-1-ylmethyl)-4-hydroxybenzoic acidOxidationC₁₃H₁₂N₂O₃245.0870
DP91-(2-methoxy-5-methylbenzyl)-1H-imidazoleThermalC₁₂H₁₄N₂O203.1179

Section 5: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.

  • Zhang, J., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • Gromov, S. P., et al. (2021). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

  • Ghandi, M., et al. (2018). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. [Link]

  • Benchchem. (2024). Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide. Benchchem.

  • Mphahlele, M. J., & Onwudiwe, D. C. (2022). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Getoff, N., & Solar, S. (1986). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. ResearchGate. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • O'Brien, A. M., & Karel, M. (1993). Cleavage of the imidazole ring in histidyl ring analogues reacted with peroxidizing lipids. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

  • Lindquist, S. E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]

  • ACS Publications. (2004). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. [Link]

  • PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • Dergipark. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • Springer. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. [Link]

  • National Institutes of Health. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. [Link]

  • Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. [Link]

  • PubMed. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ResearchGate. (2008). 4-(Imidazol-1-yl)benzoic acid. [Link]

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Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

Welcome to the technical support center for "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and issues that arise during the handling and use of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid."

Q1: I'm observing high variability between my replicate wells. What are the likely causes?

A1: High variability is a frequent issue when working with small molecule inhibitors and can often be traced back to a few key factors:

  • Compound Solubility: "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" has both a basic imidazole ring and an acidic carboxylic acid group, making it a zwitterionic compound. Its solubility is highly dependent on the pH of your assay buffer. If the compound is not fully dissolved, you will have inconsistent concentrations in your wells.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability in cell-based assays.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature gradients, which can lead to inconsistent results.[1]

Q2: My compound seems to have low or no activity in my cell-based assay. What should I check first?

A2: A lack of activity can be frustrating, but a systematic check of common culprits can often resolve the issue:

  • Compound Integrity: Verify the purity and stability of your compound stock. Repeated freeze-thaw cycles can lead to degradation.[2] It is advisable to aliquot your stock solution into single-use vials.

  • Aqueous Solubility: Poor solubility in your assay buffer is a primary reason for the apparent inactivity of small molecule inhibitors.[2] If the compound precipitates, its effective concentration is significantly reduced.

  • Target Engagement: Ensure that your cell line expresses the intended target and that the compound can reach it. Cell permeability can be a limiting factor.

Q3: Could the imidazole moiety of the compound be interfering with my assay readout?

A3: Yes, the imidazole ring is known to interfere with certain types of assays:

  • Protein Quantification: Imidazole strongly absorbs at 280 nm, which will lead to an overestimation of protein concentration when using A280 measurements.[3] It can also interfere with copper-based protein assays like the BCA and Lowry assays by reducing Cu²⁺ to Cu¹⁺, resulting in a false positive signal.[3] The Bradford protein assay is a more suitable alternative.[3]

  • Cell Viability Assays: While direct chemical interference with assays like MTT or resazurin is less common, the imidazole core itself can exhibit cytotoxic effects in some cell lines.[4] It is crucial to run cell-free controls to rule out direct chemical interference.

Q4: I'm seeing unexpected off-target effects. Is this common for this class of compounds?

A4: Unexpected off-target effects are a known challenge with many small molecule inhibitors, particularly kinase inhibitors.[5][6] The structural motifs in "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" may contribute to this:

  • Promiscuity: The imidazole ring is a common scaffold in many biologically active compounds and can contribute to interactions with multiple targets.[7][8]

  • Physicochemical Properties: Factors like lipophilicity and basicity can influence a compound's tendency to be promiscuous.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent issues.

Guide 1: Addressing Compound Solubility Issues

Inconsistent results are often linked to poor compound solubility. The zwitterionic nature of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" makes its solubility highly pH-dependent.

Visualizing the Problem: pH-Dependent Solubility

The solubility of this compound is lowest at its isoelectric point (pI) and increases as the pH of the buffer moves away from the pI.

Caption: pH effect on compound solubility.

Protocol 1: Systematic Solubility Assessment
  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM).

  • Serial Dilutions: Prepare serial dilutions of the stock solution in your aqueous assay buffer.

  • Visual Inspection: After a short incubation at the assay temperature, visually inspect the solutions for any signs of precipitation. A simple method is to use a plate reader to measure light scatter at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum.

Parameter Recommendation Rationale
Solvent 100% DMSO for stockMaximizes initial solubility.
Final DMSO Concentration < 0.5% in assayMinimizes solvent-induced cytotoxicity.[2]
pH of Assay Buffer Test a range (e.g., 6.5, 7.4, 8.0)To find the optimal pH for solubility.
Guide 2: Investigating Compound Stability

The stability of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" in your experimental conditions is crucial for reproducible results.

Protocol 2: Assessing Stability in Cell Culture Media
  • Prepare Compound-Spiked Media: Add the compound to your cell culture medium at the final working concentration.

  • Incubation: Incubate the media under your standard assay conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: At each time point, analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability.

Stress Condition Potential Degradation Pathway Reference
Acidic/Basic Hydrolysis O-demethylation of the methoxy group[10]
Reaction with Media Components Reaction with glucose[11]
Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare Compound in Media Incubate Incubate at 37°C, 5% CO2 Prep->Incubate Timepoints Collect Samples at 0, 4, 8, 24, 48h Incubate->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC Data Plot Concentration vs. Time HPLC->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing compound stability.

Guide 3: Deconvoluting On-Target vs. Off-Target Effects & Assay Interference

It is essential to confirm that the observed biological effect is due to the intended mechanism of action and not an artifact.

Workflow for Target Validation and Interference Testing

Target_Validation A Start: Inconsistent Biological Effect Observed B Is the compound pure and stable? A->B C Is the compound soluble in the assay buffer? B->C D Cell-Free Assay Control C->D E Orthogonal Target Validation C->E I Conclusion: Off-Target Effect or Assay Interference Likely D->I Interference Detected F Structurally Unrelated Inhibitor E->F G Rescue Experiment E->G H Conclusion: On-Target Effect Confirmed F->H Similar Phenotype F->I Divergent Results G->H Phenotype Rescued G->I Divergent Results

Caption: Decision tree for validating on-target effects.

Protocol 3: Cell-Free Assay Control
  • Objective: To determine if the compound directly interferes with the assay components or detection method.

  • Setup: Run the assay in the absence of cells. Include all assay reagents and the compound at the highest concentration used in your experiments.

  • Controls: Include a vehicle control (e.g., DMSO) and a positive control for the assay if applicable.

  • Interpretation: A change in the signal in the compound-treated wells compared to the vehicle control indicates direct assay interference.

Section 3: Data Summary Tables

Table 1: Common Assay Interference by Compound Moieties
Functional Group Potential Interference Affected Assays Recommended Action Reference
Imidazole Ring UV AbsorbanceA280 Protein QuantificationUse Bradford assay.[3]
Redox ActivityBCA, Lowry Protein AssaysUse Bradford assay.[3]
Benzoic Acid Altering pH of unbuffered solutionspH-sensitive enzyme assaysEnsure adequate buffering capacity.[12]
Metal ChelationMetalloenzyme assaysAdd EDTA as a control.[13]
Table 2: Troubleshooting Checklist for Inconsistent Results
Category Check Point Status (✔/✖) Action Taken
Compound Purity confirmed (>95%)
Freshly prepared stock solution
Solubility in assay buffer confirmed
Stability in media confirmed
Cell Culture Consistent cell passage number used
Cells are healthy and in log growth phase
Cell density optimized
Assay Plate Avoided use of outer wells
Consistent pipetting technique
Plate equilibrated to room temperature before seeding
Assay Readout Cell-free controls included
Instrument settings optimized

References

  • Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PMC. Retrieved from [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment. (2003). PubMed. Retrieved from [Link]

  • Design and Biological Evaluation of Novel Imidazole Compounds. (2019). Frontiers. Retrieved from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). NIH. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved from [Link]

  • Affects of imidazole on protein solubility and labeling reactions? (2013). ResearchGate. Retrieved from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2010). Oxford Academic. Retrieved from [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. Retrieved from [Link]

  • Evolution of Small Molecule Kinase Drugs. (2015). PMC. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Examples of small-molecule kinase inhibitors in clinical development. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2022). IJCRT.org. Retrieved from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2014). NIH. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • False positives in the early stages of drug discovery. (2010). PubMed. Retrieved from [Link]

  • 270 questions with answers in IMIDAZOLES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Studied conjugates of phospholipids and methoxy derivatives of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole: Having Versatile Biological Activities. (2013). SciSpace. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). PMC. Retrieved from [Link]

  • What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data. (2014). NIH. Retrieved from [Link]

  • Contributions of molecular properties to drug promiscuity. (2013). PubMed. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry. Retrieved from [Link]

  • Drug Promiscuity vs Selectivity. (2020). Oxford Protein Informatics Group. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Techniques for Imidazole-Containing Compounds

Welcome to the Technical Support Center dedicated to the analytical challenges of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter speci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical challenges of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust analytical outcomes.

Introduction: The Analytical Challenge of Imidazoles

Imidazole and its derivatives are fundamental heterocyclic structures present in numerous pharmaceuticals and biologically active molecules.[1][2][3] Their unique chemical properties, stemming from the two nitrogen atoms within the five-membered ring, present distinct analytical challenges.[4][5] These include their basicity, which can lead to problematic interactions with chromatographic stationary phases, and their polarity, which can complicate separation and detection. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of imidazole-containing compounds due to its versatility.[1] However, achieving optimal separation and peak shape can be challenging.

Frequently Asked Questions & Troubleshooting Guide: HPLC

Question 1: I'm observing significant peak tailing for my imidazole analyte in reversed-phase HPLC. What's causing this and how can I fix it?

Answer:

Peak tailing with basic compounds like imidazoles is a classic problem in reversed-phase chromatography.[6] The primary cause is the interaction between the basic nitrogen atoms of the imidazole ring and acidic residual silanol groups on the surface of silica-based stationary phases.[6][7] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak.

Here’s a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase pH Adjustment: The pKa of the imidazole ring is approximately 7.[8]

    • Lowering the pH: By adjusting the mobile phase pH to 2-3 units below the pKa of the analyte (e.g., pH 2.5-3.0), the imidazole will be fully protonated.[8] This consistent positive charge minimizes secondary interactions with silanols.

    • Increasing the pH: Alternatively, increasing the mobile phase pH to 2 units above the pKa (e.g., pH 9) will ensure the imidazole is in its neutral, non-ionized form.[8] However, this requires a pH-stable column.

  • Use of an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Using a column specifically designated as "base-deactivated" or "for basic compounds" is highly recommended.[7]

  • Ion-Pairing Chromatography: For highly polar or charged imidazoles, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.[7][8] Reagents like heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS) form a neutral ion pair with the charged analyte, enhancing its interaction with the reversed-phase column.[8]

  • Column Chemistry Selection: If peak tailing persists, consider switching to a different stationary phase. A C8 or phenyl-hexyl column may offer different selectivity and reduced interaction with basic analytes compared to a standard C18 column.[7] For highly polar imidazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7]

Question 2: My imidazole compounds are poorly retained on a C18 column, eluting near the void volume. How can I increase their retention?

Answer:

Poor retention of polar analytes is a common issue in reversed-phase HPLC. The key is to increase the interaction between your imidazole compound and the stationary phase.

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[7] This will make the mobile phase more polar, encouraging the analyte to interact more with the nonpolar stationary phase.

  • Choice of Organic Modifier: Methanol can sometimes provide better separation and retention for certain imidazole compounds compared to acetonitrile.[7][9]

  • Consider a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, a more hydrophobic stationary phase, such as a C30 column, could provide the necessary retention.

  • HILIC as an Alternative: For very polar imidazoles, HILIC is often the method of choice. It uses a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.

Experimental Protocol: Optimizing HPLC Separation of Imidazole Antifungals

This protocol is a general guideline for the simultaneous determination of imidazole-based antifungal drugs like ketoconazole, clotrimazole, and miconazole in pharmaceutical formulations.[1]

1. Sample Preparation (for Creams/Ointments):

  • Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).
  • Disperse the sample in a suitable organic solvent such as methanol or acetonitrile.[1]
  • Vortex and sonicate to ensure complete dissolution of the API.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)
  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH2PO4), with the pH adjusted to 3.2 with phosphoric acid.[9] A typical starting ratio is 70:30 (v/v) methanol:buffer.[9]
  • Flow Rate: 1.0 mL/min[1][9]
  • Detection: UV at a wavelength that provides a good response for all analytes (e.g., 300 nm).[9]
  • Injection Volume: 10-20 µL

3. Quantification:

  • Prepare a series of standard solutions of the imidazole compounds in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.[1]
Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (2-3 units away from pKa) start->ph_adjust column_change Switch to Base-Deactivated/ End-Capped Column ph_adjust->column_change Failure end_good Peak Shape Improved ph_adjust->end_good Success ion_pair Introduce Ion-Pairing Reagent column_change->ion_pair Failure column_change->end_good Success hilic Consider HILIC ion_pair->hilic Failure ion_pair->end_good Success hilic->end_good Success end_bad Problem Persists hilic->end_bad Failure

Caption: A decision-making workflow for troubleshooting peak tailing.

II. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

For volatile and semi-volatile imidazole-containing compounds, GC and GC-MS offer high resolution and sensitivity.[10] However, the polar nature and low volatility of many imidazoles necessitate a derivatization step.[11][12]

Frequently Asked Questions & Troubleshooting Guide: GC & GC-MS

Question 3: My imidazole compound is not volatile enough for GC analysis. What are my options?

Answer:

Derivatization is essential for making polar compounds like imidazoles amenable to GC analysis.[12][13] The goal is to replace active hydrogens on the imidazole ring and any other polar functional groups with less polar, more volatile groups.

  • Silylation: This is a common method where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[11][12] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[11]

  • Acylation: Acylating reagents, such as isobutyl chloroformate, react with the carboxylic acid and secondary amine groups in the imidazole ring to form more volatile esters and amides.[10][11]

Table 1: Common Derivatization Reagents for Imidazoles in GC

Derivatization MethodReagentTarget Functional Groups
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxylic acids, amines, amides, hydroxyls
AcylationIsobutyl chloroformateCarboxylic acids, secondary amines

Question 4: I'm having trouble with the derivatization of my imidazole compounds for GC-MS analysis. What are the optimal conditions?

Answer:

Successful derivatization depends on several factors, including the choice of reagent, solvent, and reaction conditions.

  • Reagent Selection: As mentioned, silylating and acylating agents are common choices. For a robust method, isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol has been shown to be effective for a range of imidazole-like compounds.[10]

  • pH Optimization: The pH of the extraction solution can significantly impact the efficiency of the derivatization. For the derivatization of seven imidazole-like compounds with isobutyl chloroformate, a pH of 8.0 was found to be optimal for extraction from the aqueous phase.[10]

  • Reaction Temperature and Time: The derivatization reaction often requires heating to proceed to completion. For example, incubation at 60°C for 30 minutes is a common practice for silylation reactions.[11]

Experimental Protocol: Derivatization of Imidazoles for GC-MS Analysis

This protocol is based on the acylation of imidazole-like compounds using isobutyl chloroformate.[10]

1. Reagents:

  • Acetonitrile
  • Pyridine
  • Anhydrous ethanol
  • Isobutyl chloroformate

2. Derivatization Procedure:

  • To your dried sample extract, add the derivatization reagents in the following optimized amounts: 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[10]
  • Vortex the mixture thoroughly.
  • The reaction can typically proceed at room temperature.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.
  • Temperature Program: Start with an initial oven temperature of around 60-80°C, then ramp up to a final temperature of 250-300°C.
  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for your derivatized analytes.
Logical Relationship Diagram for GC Derivatization

G start Non-Volatile Imidazole derivatization Derivatization start->derivatization silylation Silylation (e.g., MSTFA) derivatization->silylation Option 1 acylation Acylation (e.g., Isobutyl Chloroformate) derivatization->acylation Option 2 volatile_derivative Volatile Derivative silylation->volatile_derivative acylation->volatile_derivative gc_analysis GC/GC-MS Analysis volatile_derivative->gc_analysis

Caption: Decision path for preparing imidazoles for GC analysis.

III. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of imidazole-containing compounds, offering high sensitivity and selectivity, especially for complex matrices.[14]

Frequently Asked Questions & Troubleshooting Guide: LC-MS

Question 5: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing imidazole compounds in complex matrices like plasma or soil using LC-MS. How can I mitigate this?

Answer:

Matrix effects are a major challenge in quantitative LC-MS analysis and can lead to inaccurate results.[10][15][16] Here's how to address this issue:

  • Effective Sample Preparation: Thorough sample cleanup is the most critical step. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[14] Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good starting point for a wide range of imidazole polarities.[14]

  • Use of Isotope-Labeled Internal Standards: This is the most reliable way to compensate for matrix effects.[14] A stable isotope-labeled internal standard has the same chemical structure as your analyte but is labeled with isotopes like ¹³C or ¹⁵N. It will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.

  • Chromatographic Separation: Optimize your HPLC method to separate your analyte from the majority of the matrix components.[7] This reduces the chances of co-eluting substances interfering with the ionization of your analyte.

  • Dilution of the Sample: If possible, diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.

Experimental Protocol: LC-MS/MS for Imidazoles in Environmental Matrices

This protocol is a general guideline for the analysis of imidazole compounds in water samples.[1]

1. Sample Preparation (Water Samples):

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[1]
  • Add Na2EDTA to chelate any metal ions that might interfere with the analysis.[1]
  • Spike the sample with an appropriate isotope-labeled internal standard.
  • Perform Solid-Phase Extraction (SPE) using an Oasis HLB cartridge.[1]
  • Condition the cartridge with methanol followed by ultrapure water.[1]
  • Load the sample at a controlled flow rate (e.g., 5 mL/min).
  • Wash the cartridge to remove interferences.
  • Elute the analytes with a suitable solvent (e.g., methanol).
  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A reversed-phase C18 or similar column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for imidazoles.
  • Detection: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
Workflow for Mitigating Matrix Effects in LC-MS

G start Matrix Effects Observed (Signal Suppression/Enhancement) spe Optimize Sample Preparation (e.g., SPE) start->spe end_bad Inaccurate Results internal_std Use Isotope-Labeled Internal Standard spe->internal_std chrom_opt Improve Chromatographic Separation internal_std->chrom_opt dilution Dilute Sample chrom_opt->dilution end_good Accurate Quantification dilution->end_good

Caption: A systematic approach to addressing matrix effects in LC-MS.

IV. Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[17] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target imidazole-containing compounds. Key validation parameters, as outlined by the FDA and ICH, include specificity, linearity, range, accuracy, precision, and robustness.[17][18][19][20][21]

Key Validation Parameters
ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

This table is a summary of key validation parameters as described in FDA and ICH guidelines.[17][19]

References

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis. Benchchem.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI.
  • A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole. Benchchem.
  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2019). Wiley Online Library.
  • Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.
  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate.
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Taylor & Francis Online.
  • Derivatization for Gas Chromatography. Phenomenex.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). SciSpace.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). National Institutes of Health (NIH).
  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2025). ResearchGate.
  • Laboratory analysis of imidazole (CAS: 288-32-4). (2022). Analytice.
  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science.
  • RP HPLC method for Imidazole. (2013). Chromatography Forum.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH).
  • Imidazole: FT-IR Spectroscopic Characterization. (2017). Medium.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI.
  • Can I use Immidazole solution for HPLC? (2023). ResearchGate.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration.
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2019). MDPI.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Residual Imidazole determination by HPLC. (2005). Chromatography Forum.
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2014). National Institutes of Health (NIH).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy.
  • Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System. (2024). PubMed.
  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Amanote Research.
  • An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. International journal of research in pharmaceutical sciences.
  • Review of pharmacological effects of imidazole derivatives. (2022).

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Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid and its derivatives. This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you overcome common challenges in enhancing the oral bioavailability of this promising class of compounds.

Introduction: Understanding the Bioavailability Challenges

The 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid scaffold presents a unique set of physicochemical properties that can influence its oral bioavailability. The presence of both a basic imidazole ring and an acidic carboxylic acid group suggests that the solubility of these derivatives will be highly dependent on pH. Furthermore, the overall lipophilicity and crystalline nature of the solid form can significantly impact dissolution and permeation across the gastrointestinal tract. This guide will walk you through systematic approaches to identify and address these potential bioavailability hurdles.

Frequently Asked Questions (FAQs)

Q1: My 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many drug candidates and is often the rate-limiting step for oral absorption.[1][2] For your specific derivative, the amphoteric nature of the molecule (containing both a basic imidazole and an acidic carboxylic acid) offers several avenues for investigation.

  • pH-Solubility Profiling: The first critical step is to determine the pH-solubility profile of your compound. Due to the ionizable groups, the solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH values. This information is crucial for selecting appropriate formulation strategies.

  • Salt Formation: Converting the parent molecule into a salt is a widely used and effective method to enhance solubility and dissolution rate.[3][4][5][6][7] Given the presence of both acidic and basic centers, you can explore the formation of various salts (e.g., hydrochloride, mesylate, sodium, potassium). The choice of the counter-ion can significantly impact the salt's physicochemical properties.[7]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][8][9] Techniques like micronization and nanosizing can be explored to improve the dissolution rate of your compound.[8][9]

Q2: I'm considering a prodrug approach. Which functional groups on the 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid scaffold are suitable for modification?

A2: The prodrug strategy is an excellent approach to transiently modify the physicochemical properties of a drug to improve its absorption.[10][11][12][13] For your scaffold, two primary functional groups are amenable to prodrug modification:

  • Carboxylic Acid: Esterification of the carboxylic acid is a classic prodrug strategy to increase lipophilicity and enhance passive diffusion.[13] You can synthesize a range of esters (e.g., methyl, ethyl, or more complex esters designed to be cleaved by specific esterases in the body).

  • Imidazole Ring: While less common, the imidazole ring can be modified. For instance, creating a bioreversible N-acyloxyalkyl or N-phosphonooxymethyl derivative could be explored. Some studies have synthesized conjugates with imidazole NH-substituted compounds to enhance pharmacokinetic properties.[14]

Q3: What are the most relevant in vitro models to assess the permeability of my derivatives?

A3: Assessing intestinal permeability is crucial for predicting in vivo absorption. Two widely used and complementary in vitro models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[15][16] It's a cost-effective initial screen to understand the intrinsic permeability of your compounds.

  • Caco-2 Cell Monolayer Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[15] This assay can provide information on both passive and active transport, as well as efflux mechanisms.

Q4: When should I consider more advanced formulation strategies like lipid-based systems or amorphous solid dispersions?

A4: Advanced formulation strategies are typically considered when simpler approaches like salt formation or particle size reduction are insufficient to achieve the desired bioavailability.

  • Lipid-Based Formulations (e.g., SEDDS): If your derivative is lipophilic (high LogP), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[1][17][18] These systems form fine emulsions in the gastrointestinal fluid, presenting the drug in a solubilized state for absorption. They can also facilitate lymphatic uptake, bypassing first-pass metabolism.[19]

  • Amorphous Solid Dispersions: If your compound has a high melting point and is highly crystalline (a "brick dust" molecule), converting it to an amorphous form can significantly increase its apparent solubility and dissolution rate.[1][9] This is achieved by dispersing the drug in a polymer matrix.

Troubleshooting Guides

Scenario 1: Inconsistent Bioavailability Data in Animal Studies

Problem: You observe high variability in the plasma concentrations of your 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid derivative after oral administration in rodents.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility and Dissolution:

    • Causality: The compound may be precipitating in the gastrointestinal tract, leading to erratic absorption.

    • Troubleshooting:

      • Re-evaluate pH-solubility: Ensure your formulation pH is in a range where the compound is most soluble.

      • Formulation Optimization: Consider a formulation that maintains the drug in a solubilized state, such as a solution in a co-solvent system or a lipid-based formulation.[1][17]

  • Food Effects:

    • Causality: The presence of food can alter gastric pH and transit time, affecting drug dissolution and absorption.

    • Troubleshooting:

      • Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the extent of the food effect.

      • Formulation Design: If a significant food effect is observed, a formulation that is less dependent on gastrointestinal conditions, such as a solid dispersion or a nanoparticle formulation, may be necessary.[1][20][21][22]

  • First-Pass Metabolism:

    • Causality: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.

      • Prodrug Approach: If first-pass metabolism is high, a prodrug strategy could be employed to mask the metabolic site.[10][11]

Scenario 2: Good In Vitro Solubility Does Not Translate to In Vivo Absorption

Problem: Your derivative shows promising solubility in in vitro tests, but the oral bioavailability remains low.

Possible Causes & Troubleshooting Steps:

  • Poor Permeability:

    • Causality: The compound may not be effectively crossing the intestinal epithelium.

    • Troubleshooting:

      • Caco-2 Permeability Assay: If not already done, perform a Caco-2 assay to assess both passive and active transport.

      • Efflux Ratio: A high efflux ratio in the Caco-2 assay suggests the compound is a substrate for efflux transporters like P-glycoprotein.

      • Prodrug Design: Design a prodrug to transiently increase lipophilicity and favor passive diffusion.[10][11][12][13]

  • Instability in Gastrointestinal Fluids:

    • Causality: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.

    • Troubleshooting:

      • Stability Studies: Assess the stability of your compound in simulated gastric and intestinal fluids.

      • Enteric Coating: If the compound is unstable at low pH, an enteric-coated formulation that releases the drug in the higher pH environment of the small intestine could be beneficial.[23]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Objective: To determine the aqueous solubility of a 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid derivative over a range of physiologically relevant pH values.

  • Materials:

    • Test compound

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

    • HPLC system with a suitable column and detection method

    • Shaking incubator

    • Centrifuge

  • Procedure:

    • Add an excess amount of the test compound to vials containing buffers of different pH values.

    • Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

    • Plot solubility (µg/mL) against pH.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of the derivatives.

  • Materials:

    • PAMPA plate system (donor and acceptor plates)

    • Phospholipid solution (e.g., lecithin in dodecane)

    • PBS (pH 7.4)

    • Test compounds and control compounds (high and low permeability)

    • UV-Vis plate reader or LC-MS/MS

  • Procedure:

    • Coat the filter of the donor plate with the phospholipid solution.

    • Add the test and control compounds (dissolved in PBS) to the wells of the donor plate.

    • Fill the wells of the acceptor plate with PBS.

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

Data Presentation

Table 1: Hypothetical Comparison of Bioavailability Enhancement Strategies

StrategyFormulation DetailsIn Vitro Dissolution (pH 6.8)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)In Vivo Bioavailability (%)
Parent Drug Unformulated powderLow1.5< 5
Salt Formation Hydrochloride saltHigh1.715
Micronization Mean particle size ~5 µmModerate1.612
Prodrug Ethyl ester prodrugLow8.245
SEDDS Lipid-based formulationN/A (forms emulsion)5.555
Solid Dispersion 20% drug in PVP K30High2.035

Visualizations

Decision Tree for Bioavailability Enhancement

This diagram outlines a logical workflow for selecting an appropriate strategy to improve the bioavailability of your 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid derivative.

G start Start: Poorly Bioavailable Derivative solubility Is solubility the limiting factor? start->solubility permeability Is permeability the limiting factor? solubility->permeability No salt Strategy: Salt Formation solubility->salt Yes particle Strategy: Particle Size Reduction solubility->particle Yes amorphous Strategy: Amorphous Solid Dispersion solubility->amorphous Yes prodrug Strategy: Prodrug Approach permeability->prodrug Yes lipid Strategy: Lipid-Based System (SEDDS) permeability->lipid Yes evaluate Evaluate in vivo salt->evaluate particle->evaluate amorphous->evaluate prodrug->evaluate lipid->evaluate

A decision tree for selecting a bioavailability enhancement strategy.

Experimental Workflow for Formulation Development

This diagram illustrates the iterative process of developing and testing new formulations to enhance bioavailability.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation a Physicochemical Profiling (pKa, LogP, Solubility) b Select Strategy (e.g., Salt, Prodrug, Nano) a->b c Formulation & Process Development b->c d Dissolution & Stability Testing c->d e Permeability Assays (PAMPA, Caco-2) d->e f Rodent Pharmacokinetic Study e->f g Analyze Data & Iterate f->g g->b Optimization Loop

An iterative workflow for formulation development and testing.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Engineered Nanoparticulate Drug Delivery Systems: The Next Frontier for Oral Administration? - PMC. NIH. Available from: [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC. NIH. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery - PMC. NIH. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. IntechOpen. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • What are the methods used for enhancement of bioavailability? Patsnap Synapse. Available from: [Link]

  • PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution. PubMed. Available from: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available from: [Link]

  • Methods of enhancing bioavailability of drugs | PPTX. Slideshare. Available from: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Semantic Scholar. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Bioavailability - can we improve it? Sygnature Discovery. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • New in vitro bioavailability models to avoid animal studies. University of Southern Denmark. Available from: [Link]

  • Nanocarriers for oral drug delivery. ResearchGate. Available from: [Link]

  • Physiochemical assessment of pharmaceutical salt forms. Patsnap Synapse. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available from: [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. Available from: [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. NIH. Available from: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. NIH. Available from: [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. NIH. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. Available from: [Link]

  • Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa. PubMed. Available from: [Link]

  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Ogarev-online. Available from: [Link]

  • Discovery of a novel, potent, orally bioavailable H-3 receptor antagonist based on the 4-(1h-imidazol-4-ylmethyl)benzene scaffold. | Request PDF. ResearchGate. Available from: [Link]

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Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Compound of Interest: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid A Note on "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" Frequently Asked Questions (FAQs) Q1: What are off-target effects of a small molecule in...

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

A Note on "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A: Off-target effects are the unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[6] These interactions can lead to a variety of consequences, including:

  • Misleading experimental results: Attributing a biological effect to the inhibition of the intended target when it is actually caused by an off-target interaction.

  • Cellular toxicity: Unintended interactions can disrupt normal cellular processes, leading to cell death or other adverse effects.

  • Unforeseen side effects in a clinical setting: In drug development, off-target effects are a major cause of adverse drug reactions.

It is crucial to distinguish between the desired on-target effects and the undesirable off-target effects to ensure the validity of research findings and the safety of potential therapeutics.

Q2: Why is the imidazole moiety in "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" a potential source of off-target effects?

A: The imidazole ring is a common scaffold in medicinal chemistry due to its ability to participate in various biological interactions.[1][2][3][5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can engage in π-stacking and coordination with metal ions (e.g., in metalloenzymes). This versatility, while beneficial for binding to the intended target, also increases the likelihood of binding to other proteins with similar structural features in their binding pockets. Imidazole-containing compounds have been shown to interact with a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][4] Therefore, any novel compound containing this moiety warrants a thorough investigation of its selectivity.

Q3: What is the difference between selectivity and specificity?

A: While often used interchangeably, these terms have distinct meanings in pharmacology:

  • Specificity refers to the ability of a compound to bind to a single target. In reality, very few small molecules are truly specific.

  • Selectivity is a more practical term and refers to the degree to which a compound binds to a particular target over others. A compound is considered selective if it binds to its intended target at a significantly lower concentration than it binds to other, off-target molecules.

The goal in drug discovery is to develop compounds with high selectivity for the intended target to minimize off-target effects at therapeutic concentrations.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a structured approach to addressing common challenges encountered when working with novel inhibitors like "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid".

Problem 1: My experimental results are inconsistent, or I'm observing unexpected toxicity. Could off-target effects be the cause?

Answer: Yes, these are classic signs of potential off-target activity. Before proceeding with more complex experiments, it's essential to perform some basic controls.

Workflow for Initial Off-Target Investigation

A Inconsistent Results or Unexpected Toxicity Observed B Perform Dose-Response Curve in Relevant Cell Line A->B C Use a Structurally Related Inactive Control Compound A->C D Rescue Phenotype with Downstream Effector A->D E Analyze Results B->E C->E D->E F High Likelihood of Off-Target Effects E->F If results suggest non-specific effects H On-Target Effect Likely Dominant E->H If controls validate on-target hypothesis G Proceed with Broader Off-Target Screening F->G A Novel Compound: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid B In Silico / Computational Prediction A->B C Experimental Screening A->C F Phenotypic Screening A->F G Synthesize & Correlate Results B->G D Target Class-Specific Screening (e.g., Kinome Profiling) C->D E Unbiased Proteome-Wide Screening (e.g., CETSA, Proteome Profiling) C->E D->G E->G F->G H Prioritized List of Potential Off-Targets G->H I Validation Experiments H->I

Caption: A comprehensive workflow for proactive off-target identification.

1. Computational Prediction (In Silico)

  • Rationale: Before embarking on costly experiments, computational methods can predict potential off-targets based on the chemical structure of your compound. [7][[“]][9][10]These tools compare the structure of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" to libraries of known ligands for various targets.

  • Recommended Tools:

    • Similarity Ensemble Approach (SEA): Predicts targets based on the chemical similarity of ligands.

    • SwissTargetPrediction: A web-based tool that predicts the most probable targets of a small molecule.

    • CSNAP (Chemical Similarity Network Analysis Pull-down): Another tool for predicting protein targets. [9] 2. Experimental Screening

  • A. Target Class-Specific Profiling (e.g., Kinome Profiling)

    • Rationale: If your intended target is a kinase, or if you suspect your compound might interact with kinases (a common off-target class for imidazole-containing compounds), kinome profiling is an excellent choice. [11][12][13][14][15]This involves screening your compound against a large panel of purified kinases to determine its selectivity.

    • Protocol Overview:

      • Select a kinome profiling service (e.g., Reaction Biology, Carna Biosciences, Pharmaron). [12][14][15] 2. Provide a sample of your compound at a specified concentration (typically 1 µM).

      • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.

      • Results are typically provided as a percentage of inhibition for each kinase, allowing you to identify potent off-target interactions.

  • B. Unbiased Proteome-Wide Profiling

    • Rationale: These methods identify compound-protein interactions directly in a more physiological context (cell lysates or intact cells) without prior assumptions about the target class.

    • Key Techniques:

      • Activity-Based Protein Profiling (ABPP): Uses chemical probes to identify the protein targets of small molecules and their active sites. [16] * Proteome Profiling: Involves analyzing changes in protein expression or post-translational modifications in response to drug treatment. [17][18][19] * Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [20][21][22][23][24][25]By combining CETSA with mass spectrometry (Thermal Proteome Profiling or TPP), it's possible to identify which proteins in the proteome are stabilized by your compound. [20] CETSA Protocol Overview

  • Treatment: Treat intact cells or cell lysates with "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • C. Phenotypic Screening

    • Rationale: This approach involves screening your compound across a panel of different cell lines or in model organisms and observing its phenotypic effects. [26][27][28][29][30]By comparing the "phenotypic fingerprint" of your compound to a database of known drugs, you can infer its mechanism of action and potential off-targets.

    • Advantages: It assesses the compound's effect in a complex biological system and can uncover unexpected therapeutic applications or toxicities. [27][28]

Problem 3: I've identified a potential off-target. How do I confirm that my compound engages it in cells and that this interaction is responsible for the observed phenotype?

Answer: Validation is a critical step. Here's a tiered approach to confirming off-target engagement and its functional relevance.

Off-Target Validation Workflow

A Putative Off-Target Identified B Confirm Direct Binding (e.g., ITC, SPR, CETSA) A->B C Confirm Target Engagement in Cells (e.g., Cellular CETSA, Target Occupancy Assay) B->C D Assess Functional Consequence (e.g., siRNA/CRISPR Knockdown) C->D E Synthesize a More Selective Analog (Structure-Activity Relationship) D->E F Validated Off-Target E->F

Caption: A workflow for validating a putative off-target.

Step-by-Step Validation Protocols:

  • Confirm Direct Binding (In Vitro):

    • Techniques:

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics.

      • Surface Plasmon Resonance (SPR): Immobilize the purified off-target protein on a sensor chip and flow your compound over it to measure binding kinetics.

      • Enzymatic Assays: If the off-target is an enzyme, test the ability of your compound to inhibit its activity in a biochemical assay.

  • Confirm Target Engagement in Cells:

    • Cellular Thermal Shift Assay (CETSA): As described above, this is an excellent method to confirm that your compound binds to the off-target in a cellular environment. [21][22][23][24]

  • Assess Functional Relevance:

    • Rationale: To link the off-target interaction to a specific phenotype, you need to show that reducing the levels of the off-target protein mimics or blocks the effect of your compound.

    • Protocol (using siRNA/shRNA or CRISPR/Cas9):

      • Use siRNA or a CRISPR-based approach to knock down or knock out the gene encoding the putative off-target protein.

      • Confirm the reduction in protein levels by Western blotting.

      • Treat the knockdown/knockout cells and control cells with "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid".

      • Interpretation:

        • If the knockdown/knockout cells are resistant to your compound, it strongly suggests that the observed phenotype is mediated by this off-target.

        • If the knockdown/knockout itself phenocopies the effect of the compound, this also supports the off-target hypothesis.

  • Structure-Activity Relationship (SAR) Studies:

    • Rationale: Synthesize and test analogs of your compound. If you can create a new compound that retains activity against your primary target but has reduced activity against the off-target (and a correspondingly cleaner phenotypic profile), this is strong evidence for the off-target's role.

Quantitative Data Summary

When evaluating off-target effects, it's crucial to present the data in a clear, comparative format.

Table 1: Example Data from Kinome Profiling

Kinase% Inhibition at 1 µM "Compound X"
Target A (On-Target) 95%
Kinase B88%
Kinase C75%
Kinase D12%
... (and so on for the entire panel)...

Table 2: Example Data from Cellular Assays

Cell Line / ConditionIC50 of "Compound X" (µM)
Wild-Type Cells1.2
Off-Target Knockdown15.8
Inactive Control Cmpd> 50

References

  • Phenotypic screening - Wikipedia. (n.d.).
  • Computational Prediction of Off-Target Effects in CRISPR Systems - BioSci Publisher. (n.d.).
  • Achieving Modern Success in Phenotypic Drug Discovery - Pfizer. (n.d.).
  • Phenotypic Screening for Drug Discovery - Blog - Biobide. (n.d.).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • Phenotypic Screening - Cre
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).
  • Using scalable proteomic tools for drug discovery | Broad Institute. (2018, April 11).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • The Resurrection of Phenotypic Drug Discovery - PMC - PubMed Central. (n.d.).
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.).
  • News: Deep learning predicts CRISPR off-target effects. (n.d.).
  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus. (n.d.).
  • Kinome Profiling - Oncolines B.V. (2024, October 19).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019, July 17).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. (2018, April 8).
  • A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs - Brieflands. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
  • What is the role of proteomics in drug discovery?
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • Proteomics in Drug Discovery - Journal of Applied Pharmaceutical Science. (2012, August 9).
  • How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?
  • Cellular thermal shift assay - Grokipedia. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem. (n.d.).
  • How can off-target effects of drugs be minimised?
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid - Benchchem. (n.d.).
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29).
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6).
  • 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid - Echemi. (n.d.).
  • 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid - CymitQuimica. (n.d.).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.).
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.).
  • How to reduce off-target effects and increase CRISPR editing efficiency? - MolecularCloud. (2020, November 4).
  • Preparation of 4-methoxybenzoic acid - PrepChem.com. (n.d.).
  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer - NIH. (n.d.).
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • 4-(1H-Imidazol-2-yl)benzoic acid | 108035-45-6 - J&K Scientific. (n.d.).
  • Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed. (n.d.).
  • The Role of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid in Modern Pharmaceutical Synthesis. (n.d.).

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Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this valuable imidazole derivative. Our approach is to move beyond simple protocols and delve into the causality behind the experimental choices, ensuring a robust and reproducible synthetic process.

Introduction: A Molecule of Interest

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid for further derivatization and an imidazole moiety for potential biological interactions, makes it a compound of significant interest. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.

Proposed Synthetic Pathway for Scale-Up

A common and scalable route to 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid involves a three-stage process, starting from 4-methoxy-3-methylbenzoic acid. This pathway is often preferred due to the commercial availability of the starting material and the generally robust nature of the reactions involved.

Synthetic_Pathway A 4-Methoxy-3-methylbenzoic Acid B Methyl 4-methoxy-3-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-(bromomethyl)-4-methoxybenzoate B->C Benzylic Bromination (NBS, AIBN) D Methyl 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoate C->D N-Alkylation (Imidazole, Base) E 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid D->E Hydrolysis (NaOH, H2O/MeOH)

Caption: Proposed three-stage synthetic pathway for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

Stage 1: Esterification of 4-Methoxy-3-methylbenzoic Acid

Frequently Asked Questions & Troubleshooting

Q1: Why is the initial esterification to the methyl ester necessary for this synthetic route?

A1: The esterification of the carboxylic acid to its methyl ester serves a crucial twofold purpose. Firstly, it protects the acidic carboxylic acid group, which would otherwise interfere with the basic conditions typically employed in the subsequent N-alkylation of imidazole. Secondly, the ester functionality is generally less reactive and more soluble in organic solvents compared to the carboxylic acid, which can facilitate purification of the intermediates.

Q2: During scale-up of the Fischer esterification, I am observing incomplete conversion. What are the likely causes and how can I drive the reaction to completion?

A2: Incomplete conversion in a Fischer esterification is a common issue governed by the equilibrium nature of the reaction. On a larger scale, several factors can exacerbate this:

  • Insufficient Catalyst: Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used.

  • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. On a larger scale, efficient removal of this water is critical. Consider using a Dean-Stark apparatus to azeotropically remove water.

  • Stoichiometry of Methanol: Using a large excess of methanol can help drive the equilibrium towards the product. However, this can complicate downstream solvent removal. A balance must be struck based on your equipment capabilities.

ParameterLab Scale (Typical)Pilot Scale (Recommendation)Rationale
Methanol (equivalents) Large excess (solvent)5-10 equivalentsDrives equilibrium, manageable for large-scale distillation.
Catalyst (mol%) 1-5%2-5%Ensures sufficient catalytic turnover without excessive acidity.
Water Removal Not always necessaryDean-Stark or molecular sievesCritical for achieving high conversion on a larger scale.

Stage 2: Benzylic Bromination

Frequently Asked Questions & Troubleshooting

Q3: What are the primary safety concerns when performing a large-scale benzylic bromination with N-bromosuccinimide (NBS)?

A3: Benzylic bromination using NBS and a radical initiator like azobisisobutyronitrile (AIBN) is an exothermic reaction that can become difficult to control on a large scale. Key safety considerations include:

  • Thermal Runaway: The decomposition of AIBN is exothermic, and the bromination reaction itself generates heat. Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring system.

  • AIBN Handling: AIBN is a thermally unstable compound. It should be stored at low temperatures and added in portions to the reaction mixture to control the rate of radical initiation.

  • Solvent Choice: While carbon tetrachloride has been historically used, it is a potent cytotoxin and its use is highly restricted.[1] Safer alternatives like chlorobenzene or ethyl acetate can be employed, though reaction conditions may need to be re-optimized.[2]

Q4: My bromination reaction is producing significant amounts of dibrominated and other impurities. How can I improve the selectivity?

A4: The formation of di- and poly-brominated species, as well as ring bromination, can be problematic. To enhance selectivity for the desired mono-brominated product:

  • Control Stoichiometry: Use NBS as the limiting reagent (typically 1.0 to 1.1 equivalents).

  • Slow Addition: Add the NBS portion-wise to maintain a low concentration in the reaction mixture.

  • Radical Initiator Concentration: Use a minimal, catalytic amount of AIBN. Too much initiator can lead to uncontrolled side reactions.

  • Light Initiation: As an alternative to chemical initiators, photochemical initiation using a UV lamp at low temperatures (0-5 °C) can provide better control and selectivity.[2]

Bromination_Side_Reactions Start Methyl 4-methoxy-3-methylbenzoate Desired Methyl 3-(bromomethyl)-4-methoxybenzoate Start->Desired NBS, AIBN (Controlled) Side1 Dibrominated Product Start->Side1 Excess NBS Side2 Ring Bromination Start->Side2 High Temperature

Caption: Potential side reactions during benzylic bromination.

Stage 3: N-Alkylation and Hydrolysis

Frequently Asked Questions & Troubleshooting

Q5: What are the critical parameters to control during the N-alkylation of imidazole to avoid the formation of the N,N'-dialkylated byproduct?

A5: The primary byproduct in the N-alkylation of imidazole with a benzyl halide is the 1,3-dibenzylimidazolium salt.[3] Its formation is a common challenge during scale-up. To minimize this:

  • Stoichiometry: Use a slight excess of imidazole (1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable brominated starting material and to act as a proton scavenger.

  • Base Selection: A non-nucleophilic base like potassium carbonate or sodium carbonate is often sufficient. Stronger bases like sodium hydride can be used but require strictly anhydrous conditions and careful handling on a large scale.

  • Temperature Control: The alkylation reaction is typically exothermic. Maintaining a moderate temperature (e.g., 75-115 °C) is crucial.[4] Higher temperatures can accelerate the formation of the dialkylated byproduct.

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF are commonly used. The choice of solvent can influence the reaction rate and selectivity.

Q6: The final product, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, is proving difficult to purify. What strategies can be employed for its isolation and purification on a large scale?

A6: The target molecule is a zwitterionic compound at certain pH values, which can complicate its purification.

  • pH-Controlled Precipitation/Crystallization: The solubility of the product is highly dependent on the pH of the solution. After hydrolysis of the methyl ester, carefully adjusting the pH of the aqueous solution with an acid (e.g., HCl) to the isoelectric point of the molecule will cause it to precipitate out. This is a highly effective method for initial purification.

  • Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethanol and water, can be used to further purify the precipitated solid.[5]

  • Washing: Thoroughly washing the filtered solid with cold deionized water is essential to remove any inorganic salts formed during the reaction and workup.

Q7: How can I confirm the purity and identity of the final product?

A7: A combination of analytical techniques should be employed to ensure the purity and confirm the structure of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The proton NMR spectrum should show characteristic signals for the imidazole ring, the methylene bridge, the methoxy group, and the aromatic protons of the benzoic acid ring. The carbon NMR will confirm the number of unique carbon environments.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase method with UV detection is typically suitable.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

Analytical TechniquePurposeKey Observables
¹H NMR Structural ConfirmationChemical shifts and coupling patterns of imidazole, methylene, and aromatic protons.
¹³C NMR Structural ConfirmationNumber of distinct carbon signals corresponding to the molecular structure.
MS Molecular WeightMolecular ion peak corresponding to C12H12N2O3.
HPLC Purity DeterminationPeak area percentage of the main component.
FT-IR Functional Group IDBroad O-H stretch and C=O stretch of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate
  • To a solution of methyl 4-methoxy-3-methylbenzoate (1.0 eq) in chlorobenzene, add N-bromosuccinimide (1.05 eq).

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approximately 132 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization from a suitable solvent like heptane/ethyl acetate.[2]

Protocol 2: Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid
  • To a solution of imidazole (1.2 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • To the aqueous layer, add a solution of sodium hydroxide (2.0 eq) and heat to reflux to hydrolyze the methyl ester. Monitor the hydrolysis by TLC or HPLC.

  • After complete hydrolysis, cool the solution to room temperature and carefully acidify with 1M HCl to a pH of approximately 5-6 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a methanol/water mixture to yield the pure 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

References

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents. (n.d.).
  • Aboul-Enein, H. Y., et al. (2011). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.).
  • US5011934A - Process for preparing 1-alkylimidazoles - Google Patents. (n.d.).
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  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678.
  • Patel, B. K., et al. (2020). A sustainable route for the N-1 alkylation of imidazole and benzimidazole derivatives has been developed under volatile organic solvent free condition in alkaline water-SDS system.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof - Google Patents. (n.d.).
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  • International Labour Organization & World Health Organization. (2021). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • PubChem. 4-Methoxybenzoic Acid. Retrieved from [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • SciELO. (2024, May 15). Article. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • ResearchGate. (2006, August). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
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  • Google Patents. WO2014093579A2 - Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
  • ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

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  • ResearchGate. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid with Known Aromatase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction The enzyme aromatase (cytochrome P450 19A1) is a critical target in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][2] Aromatase catalyzes the final and rate-limiting step in est...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enzyme aromatase (cytochrome P450 19A1) is a critical target in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][2] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[1][3] By inhibiting this enzyme, local and systemic estrogen levels can be significantly reduced, thereby depriving estrogen receptor-positive (ER+) cancer cells of their primary growth signal.[4][5][6]

The third-generation non-steroidal aromatase inhibitors (AIs), such as Letrozole, Anastrozole, and Vorozole, have become the standard of care in this setting, demonstrating superior efficacy over previous hormonal therapies like tamoxifen.[7][8] These agents are characterized by a triazole or imidazole moiety that reversibly binds to the heme iron atom of the aromatase enzyme, leading to potent and specific inhibition.[1][9]

This guide introduces 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , a novel compound sharing key structural features with established non-steroidal AIs. Its imidazole ring suggests a potential interaction with the aromatase active site. The purpose of this document is to provide a comprehensive framework for the comparative analysis of this compound against well-established inhibitors. We will delve into the mechanistic underpinnings of aromatase inhibition, present the profiles of leading AIs, and provide detailed, self-validating experimental protocols to rigorously evaluate the inhibitory potential and cellular efficacy of this novel molecule.

The Molecular Battleground: Mechanism of Non-Steroidal Aromatase Inhibition

Non-steroidal AIs operate through a highly specific mechanism of competitive, reversible inhibition.[9] Their efficacy stems from their ability to mimic the natural androgen substrates and interact directly with the enzyme's active site.

  • The Key Interaction: The core of their inhibitory action lies in the coordination of a nitrogen atom from their imidazole or triazole ring to the ferric (Fe³⁺) ion of the heme group within the aromatase enzyme's catalytic site.[1]

  • Blocking the Conversion: This binding event physically obstructs the androgen substrate from accessing the catalytic site, thereby preventing its conversion to estrogen.[2][9]

  • Specificity and Potency: The high specificity and potency of third-generation AIs are attributed to this targeted interaction, which minimizes off-target effects on other cytochrome P450 enzymes responsible for steroidogenesis (e.g., cortisol and aldosterone production).[10][11]

This targeted mechanism provides a clear rationale for investigating novel imidazole-containing compounds like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid as potential next-generation AIs.

cluster_pathway Aromatase-Mediated Estrogen Synthesis cluster_inhibition Mechanism of Non-Steroidal Aromatase Inhibitors Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalytic Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Gene Gene Transcription & Cell Proliferation ER->Gene Inhibitor Non-Steroidal AI (e.g., Letrozole) Inhibitor->Aromatase Competitive Inhibition

Figure 1: Signaling pathway of aromatase and the inhibitory action of non-steroidal AIs.

Profiles of Established Non-Steroidal Aromatase Inhibitors

A robust comparative analysis requires a baseline established by current gold-standard inhibitors. Letrozole, Anastrozole, and Vorozole are third-generation non-steroidal AIs that serve as excellent comparators due to their high potency and extensive characterization.

Inhibitor Chemical Structure Reported IC50 Value (Aromatase)
Letrozole [Image of Letrozole structure]0.07 - 20 nM (cell-free assays)[12], 4.17 nM (CYP19A1)[13]
Anastrozole [Image of Anastrozole structure]Generally considered less potent than Letrozole in direct comparisons.[7][14]
Vorozole [Image of Vorozole structure]1.4 nM (rat granulosa cells)[10], 1.38 nM (human placental aromatase)[15][16]

Table 1: Comparative data for established non-steroidal aromatase inhibitors. The IC50 values can vary based on the assay system (e.g., cell-free vs. cell-based, enzyme source).

Letrozole is recognized for its exceptional potency and has demonstrated superior suppression of estrogen levels compared to Anastrozole in some studies.[7][11] Anastrozole is another widely used first-line treatment for hormone-receptor-positive early breast cancer.[17][18] Vorozole , while not as commonly marketed as the others, is also a highly potent and selective AI.[10][15]

Investigational Compound Profile: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

  • Chemical Structure: [Image of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid structure]

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Rationale for Investigation: The core rationale for evaluating this compound as an aromatase inhibitor is the presence of the 1H-imidazol-1-ylmethyl group. This moiety is structurally analogous to the triazole groups in Letrozole, Anastrozole, and Vorozole, which are essential for coordinating with the heme iron in the aromatase active site. The methoxybenzoic acid backbone provides a distinct scaffold that may influence binding affinity, selectivity, and pharmacokinetic properties compared to existing inhibitors.

Experimental Framework for Comparative Efficacy

To objectively compare 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid with known inhibitors, a tiered approach involving biochemical and cell-based assays is essential. The following protocols are designed to be self-validating by including established inhibitors as positive controls.

start Start: Compound Synthesis & Characterization assay1 Protocol 1: In Vitro Aromatase Inhibition Assay start->assay1 assay2 Protocol 2: Enzyme Kinetics Assay assay1->assay2 Determine Mode of Inhibition data Data Analysis: IC50, Ki, Growth Inhibition assay1->data assay2->data assay3 Protocol 3: Cell-Based Proliferation Assay assay3->data data->assay3 Validate in Cellular Context conclusion Conclusion: Comparative Efficacy Profile data->conclusion

Figure 2: Experimental workflow for the comparative analysis of aromatase inhibitors.

Protocol 1: In Vitro Aromatase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and compare it directly against Letrozole, Anastrozole, and Vorozole.

Causality: This assay provides the most direct measure of a compound's ability to inhibit the enzymatic activity of aromatase. A lower IC50 value indicates higher potency. Using a fluorogenic substrate provides a high-throughput and sensitive method.

Methodology:

  • Reagents & Materials:

    • Human recombinant aromatase (CYP19A1)

    • Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin - MFC)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Test Compound, Letrozole, Anastrozole, Vorozole (dissolved in DMSO)

    • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO, followed by a further dilution in assay buffer. A typical final concentration range would be 0.1 nM to 100 µM.

    • In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (DMSO in buffer).

    • Add 25 µL of the human recombinant aromatase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of a pre-warmed substrate/NADPH regenerating system mixture.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction (e.g., by adding a stopping solution like acetonitrile).

    • Measure the fluorescence of the product (resorufin in the case of MFC) at the appropriate excitation/emission wavelengths (e.g., 530 nm/590 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data, setting the vehicle control as 100% activity and a fully inhibited control as 0% activity.

    • Plot the percentage of inhibition versus the log of inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value for each compound.

Protocol 2: Enzyme Kinetics Assay (Determination of Inhibition Mechanism)

Objective: To determine if 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid acts as a competitive, non-competitive, or uncompetitive inhibitor.

Causality: Understanding the mechanism of inhibition is crucial. For a non-steroidal AI, a competitive inhibition pattern is expected, as the compound should compete with the natural androgen substrate for the active site. This confirms the intended mechanism of action.

Methodology:

  • Procedure:

    • Perform the aromatase activity assay as described in Protocol 1.

    • Instead of a single substrate concentration, use a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Km value of the substrate).

    • For each substrate concentration, measure the reaction rate at several fixed concentrations of the test inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Calculate the inhibition constant (Ki) from the data.

Protocol 3: Cell-Based Proliferation Assay

Objective: To assess the ability of the test compound to inhibit estrogen-dependent cell growth in a biologically relevant model.

Causality: While an in vitro enzyme assay demonstrates direct inhibition, a cell-based assay confirms that the compound can penetrate cell membranes, remain stable in culture medium, and exert an anti-proliferative effect by suppressing intracellular estrogen synthesis. The MCF-7aro cell line, which is an ER+ breast cancer cell line engineered to overexpress aromatase, is the ideal model.[14]

Methodology:

  • Reagents & Materials:

    • MCF-7aro human breast cancer cell line.[14]

    • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

    • Androstenedione (aromatase substrate).

    • Test Compound and control inhibitors.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed MCF-7aro cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in charcoal-stripped medium. Allow cells to attach overnight.

    • Treat the cells with serial dilutions of the test compound and control inhibitors.

    • Add a fixed concentration of androstenedione (e.g., 10 nM) to all wells except the negative control to stimulate proliferation.

    • Incubate the cells for 5-7 days.

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, androstenedione-stimulated control.

    • Plot cell viability (%) versus the log of inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Interpreting the Comparative Data

The ultimate goal is to build a comprehensive profile of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid relative to the standards.

Parameter 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid Letrozole Anastrozole Vorozole
Aromatase IC50 (nM) Experimental ValueControl ValueControl ValueControl Value
Inhibition Mode Experimental ResultCompetitiveCompetitiveCompetitive
Ki (nM) Experimental ValueControl ValueControl ValueControl Value
MCF-7aro GI50 (nM) Experimental ValueControl ValueControl ValueControl Value

Table 2: Template for summarizing comparative experimental data.

A successful candidate would ideally exhibit an IC50 and GI50 in the low nanomolar range, comparable to or better than Letrozole, and demonstrate a clear competitive inhibition mechanism.

Conclusion

This guide provides a strategic and scientifically rigorous framework for the comparative evaluation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. By leveraging established protocols and direct comparison with gold-standard third-generation aromatase inhibitors, researchers can efficiently determine its potential as a novel therapeutic agent. The structural rationale is sound, and the proposed experimental workflow is designed to yield clear, interpretable data on its potency, mechanism of action, and cellular efficacy. The results of this analysis will be critical in deciding whether to advance this promising molecule into further preclinical and clinical development for the treatment of hormone-dependent cancers.

References

  • Long, B. J., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • OWise UK. (n.d.). Tamoxifen vs. Aromatase Inhibitors – How Do They Work? Available at: [Link]

  • Breastcancer.org. (2025). Aromatase Inhibitors: Benefits, Side Effects, and More. Available at: [Link]

  • Puehringer, H., et al. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? British Journal of Cancer. Available at: [Link]

  • Wouters, W., et al. (1995). Pharmacology of vorozole. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Brodie, A., & Njar, V. (2000). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in Oncology. Available at: [Link]

  • ScienceDirect. (n.d.). Aromatase inhibitors: Mechanism of action and role in the treatment of breast cancer. Available at: [Link]

  • MD Anderson Cancer Center. (2022). Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. Available at: [Link]

  • Johnston, S. R., & Dowsett, M. (1999). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast Cancer Research and Treatment. Available at: [Link]

  • Grokipedia. (2026). Vorozole. Available at: [Link]

  • Miller, W. R. (2003). Clinical differences among the aromatase inhibitors. Clinical Cancer Research. Available at: [Link]

  • Riemsma, R., et al. (2010). Are There Differences Between Steroidal and Nonsteroidal Aromatase Inhibitors and Do They Matter? The Oncologist. Available at: [Link]

  • Selli, C., et al. (2015). Preclinical Pharmacological Evaluation of Letrozole as a Novel Treatment for Gliomas. Molecular Cancer Therapeutics. Available at: [Link]

  • Bantia, S., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Genomenon. (n.d.). Anastrozole Therapy Detail. Available at: [Link]

  • MedlinePlus. (2018). Anastrozole. Available at: [Link]

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Comparative

Validating the biological target of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

An Investigative Guide to Target Deconvolution and Validation: A Case Study on 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid In the landscape of drug discovery, the journey from a promising bioactive small molecule to...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to Target Deconvolution and Validation: A Case Study on 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid

In the landscape of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. It is a process demanding rigorous scientific validation at every step. This guide addresses a common challenge: a molecule is identified, perhaps from a phenotypic screen, but its precise biological target remains unknown. We will use 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , a known synthetic precursor to several antifungal agents, as our central case study to illuminate the multi-faceted process of target identification and validation.

While this specific molecule is often cited as a chemical intermediate, its structural alerts—namely the imidazole moiety—suggest a potential interaction with metalloenzymes, a class that includes the well-known fungal target, lanosterol 14α-demethylase. This guide, therefore, is structured as an investigative workflow. We will proceed under the hypothesis that our compound of interest, which we will refer to as Cmpd-X , shares a mechanism with its more famous derivatives, and we will outline the necessary experiments to confirm or refute this hypothesis.

This is not merely a list of protocols. It is a strategic guide that explains the causality behind each experimental choice, providing a framework for researchers to confidently navigate the intricate path of target validation.

Part 1: The Investigative Strategy: From Hypothesis to Validation

The core challenge in target validation is to unequivocally prove that a molecule's observed biological effect is a direct consequence of its interaction with a specific molecular target. Our strategy is built on a foundation of orthogonal, self-validating experiments. We will first test for direct physical binding, then assess functional modulation of the purified target, and finally, confirm target engagement within a cellular context.

To provide a robust comparison, we will benchmark the performance of Cmpd-X against Econazole , a well-characterized antifungal drug known to inhibit lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.

Target_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_unbiased Unbiased / Alternative Approaches H Bioactive Compound 'Cmpd-X' T Putative Target (Lanosterol 14α-demethylase) H->T Structural Similarity APMS Affinity Purification- Mass Spectrometry H->APMS If hypothesis is negative Binding Direct Binding Assay (e.g., SPR) T->Binding Test for physical interaction Enzyme Enzymatic Assay T->Enzyme Test for functional inhibition CETSA Target Engagement (CETSA) Binding->CETSA Confirm in cellular context Enzyme->CETSA Pathway Pathway Modulation (Ergosterol Levels) CETSA->Pathway Confirm cellular MoA Conclusion Validated Target Pathway->Conclusion APMS->Conclusion

Caption: Overall workflow for target validation of Cmpd-X.

Part 2: Biophysical Characterization - Does the Compound Bind?

The first principle of target validation is to demonstrate a direct, physical interaction between the compound and its putative target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose, providing real-time data on binding kinetics (association and dissociation rates) and affinity.[1][2][3]

Comparative SPR Analysis: Cmpd-X vs. Econazole

In this experiment, we immobilize purified, recombinant human lanosterol 14α-demethylase (CYP51A1) on an SPR sensor chip and flow solutions of Cmpd-X and Econazole over the surface at various concentrations.

Experimental Objective: To quantify and compare the binding affinity and kinetics of Cmpd-X and Econazole to CYP51A1.

ParameterCmpd-X (Hypothetical Data)Econazole (Reference)Interpretation
Association Rate (k_a) 1.5 x 10⁴ M⁻¹s⁻¹5.0 x 10⁵ M⁻¹s⁻¹Econazole associates with the target more rapidly.
Dissociation Rate (k_d) 8.0 x 10⁻³ s⁻¹2.0 x 10⁻⁴ s⁻¹Econazole forms a more stable complex (slower off-rate).
Affinity (K_D) 533 nM400 pMEconazole has a significantly higher affinity (lower K_D) for the target, indicating a more potent interaction.

Causality and Insight: A measurable K_D in the nanomolar to low-micromolar range for Cmpd-X would be a strong first piece of evidence supporting our hypothesis. The stark difference in affinity compared to Econazole is expected; Cmpd-X is a precursor and likely not optimized for binding. This comparison provides crucial context for its activity. A complete lack of binding would strongly suggest our initial hypothesis is incorrect, prompting a pivot to unbiased target identification methods like Affinity Purification-Mass Spectrometry (AP-MS).[4][5][6][7]

Protocol: Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Immobilize recombinant human CYP51A1 (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., ~8000 Resonance Units).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared similarly without protein immobilization.

  • Binding Analysis:

    • Prepare serial dilutions of Cmpd-X and Econazole in running buffer containing 1% DMSO (e.g., concentrations ranging from 100 nM to 50 µM for Cmpd-X and 10 pM to 100 nM for Econazole).

    • Inject each compound concentration over the reference and active flow cells for 180 seconds, followed by a 300-second dissociation phase with running buffer.

    • Regenerate the surface between cycles with a short pulse of a mild chaotropic agent if necessary (e.g., 50 mM NaOH), ensuring complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine k_a, k_d, and calculate the equilibrium dissociation constant (K_D = k_d/k_a).[8]

Part 3: Functional Validation - Does Binding Inhibit Activity?

Demonstrating binding is necessary but not sufficient. We must prove that this binding event leads to a functional consequence—in this case, inhibition of the enzyme's catalytic activity. All azole antifungals act by inhibiting lanosterol 14α-demethylase, which blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10][11][12]

Comparative Enzymatic Inhibition

Experimental Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Cmpd-X and Econazole against CYP51A1 activity. This is achieved using a reconstituted in vitro system containing the enzyme, its redox partner (NADPH-cytochrome P450 reductase), and the substrate, lanosterol.[13] The reaction's product can be quantified via HPLC or mass spectrometry.[14]

CompoundIC₅₀ (Hypothetical Data)Interpretation
Cmpd-X 15 µMDemonstrates direct, albeit modest, inhibition of the target enzyme.
Econazole 25 nMConfirms the potent inhibitory activity of the reference compound.

Causality and Insight: An IC₅₀ value for Cmpd-X that is reasonably correlated with its binding affinity (K_D) provides the second critical piece of evidence. This link between binding and function is the cornerstone of target validation. A compound that binds but does not inhibit may be an allosteric modulator or its binding may not be functionally relevant, requiring further investigation.

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Product 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Ergosterol Ergosterol Product->Ergosterol ...multiple steps Enzyme->Product Inhibitor Cmpd-X / Econazole Inhibitor->Enzyme

Caption: Inhibition of the ergosterol biosynthesis pathway.

Part 4: Cellular Confirmation - Does it Work in a Living System?

The final and most crucial step is to confirm that the compound engages its target within the complex milieu of a living cell.[15][16][17] Artificial in vitro systems can sometimes be misleading. The Cellular Thermal Shift Assay (CETSA) provides this confirmation by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[18][19][20][21]

Comparative Target Engagement via CETSA

Experimental Objective: To demonstrate that Cmpd-X and Econazole bind to and stabilize CYP51A1 in a cellular environment (e.g., a yeast strain like Saccharomyces cerevisiae or a human cell line).

Cells are treated with the compound or a vehicle control, heated to various temperatures, lysed, and the amount of soluble, non-denatured CYP51A1 is quantified by Western blot or mass spectrometry. Ligand binding stabilizes the protein, resulting in more soluble protein at higher temperatures—a "thermal shift."

Compound (at 50 µM)T_agg (°C) - VehicleT_agg (°C) - CompoundThermal Shift (ΔT_agg)Interpretation
Cmpd-X 52.1 °C54.3 °C+2.2 °CPositive, dose-dependent thermal shift confirms target engagement in cells.
Econazole 52.1 °C58.9 °C+6.8 °CStrong thermal shift confirms robust target engagement by the positive control.

Causality and Insight: A positive thermal shift is direct evidence of target engagement in a physiological context.[22] This result validates that the compound can penetrate the cell, is not immediately metabolized or effluxed, and binds to its intended target. To confirm the downstream consequences of this engagement, we can measure the levels of ergosterol in treated cells. A reduction in ergosterol levels would provide a functional readout directly linked to target inhibition.[23][24][25][26]

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture yeast cells (S. cerevisiae) to mid-log phase.

    • Aliquot cells and treat with Cmpd-X (e.g., 50 µM), Econazole (e.g., 10 µM), or vehicle (0.1% DMSO) for 1 hour at 30°C.

  • Heat Challenge:

    • Divide each treatment group into multiple aliquots in PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble CYP51A1 in each sample using Western blotting with a specific anti-CYP51A1 antibody.

    • Plot the percentage of soluble protein against temperature for each treatment condition. Determine the aggregation temperature (T_agg), the temperature at which 50% of the protein has precipitated. The difference in T_agg between vehicle and compound-treated samples is the thermal shift (ΔT_agg).

Conclusion: A Triad of Evidence

The validation of a biological target is not achieved through a single experiment but through a logical, multi-faceted investigation. For our case study compound, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , this guide has laid out a clear path forward.

  • Biophysical data (SPR) would confirm a direct physical interaction.

  • Biochemical data (Enzymatic Assay) would prove this interaction has a functional inhibitory consequence.

  • Cell-based data (CETSA & Pathway Analysis) would validate that this interaction occurs in a living system and produces the expected downstream effect.

By systematically building this triad of evidence and constantly comparing our results against a well-understood reference compound like Econazole, we can move with high confidence from a hypothetical target to a validated one. This rigorous, evidence-based approach is fundamental to minimizing failures and accelerating the translation of chemical matter into therapeutic progress.[15][27][28]

References

  • What is the mechanism of Econazole Nitrate? (2024-07-17). Patsnap Synapse. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions . PubMed Central. [Link]

  • What is Econazole Nitrate used for? (2024-06-14). Patsnap Synapse. [Link]

  • High-throughput: Affinity purification mass spectrometry . EMBL-EBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • econazole | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Quantification of plasma membrane ergosterol of Saccharomyces cerevisiae by direct-injection atmospheric pressure chemical ionization/tandem mass spectrometry . PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective . (2024-06-20). [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules . ACS Omega. [Link]

  • Validation guidelines for drug-target prediction methods . (2024-11-21). [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS) . (2018-12-12). [Link]

  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics . (2025-02-03). Massachusetts Biotechnology Council. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance . PMC. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A . PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans . ASM Journals. [Link]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans . PMC - NIH. [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate . NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References . Taylor & Francis. [Link]

  • CETSA . [Link]

  • Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass . MDPI. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures . Pelago Bioscience. [Link]

  • Cellular Thermal Shift Assay (CETSA) . (2020-12-02). News-Medical.Net. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells . ACS Publications. [Link]

  • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells . PMC - NIH. [Link]

  • Ergosterol extraction: a comparison of methodologies . Microbiology Society. [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent . PubMed Central. [Link]

  • Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis . Journal of Endocrinology. [Link]

  • Lanosterol 14 alpha-demethylase . Wikipedia. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors . PMC - PubMed Central. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. [Link]

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Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. The molecule at the center of our discussio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. The molecule at the center of our discussion, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, presents a unique combination of functional groups—a UV-absorbing aromatic ring, an ionizable carboxylic acid, and a basic imidazole moiety. This structure dictates the choice of analytical techniques and necessitates a robust validation strategy to ensure data integrity across different stages of development.

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the quantification of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. We will move beyond a simple listing of steps to explore the scientific rationale behind the experimental design, culminating in a cross-validation protocol that ensures consistency and reliability, in alignment with international regulatory standards.

The Imperative of Orthogonal Methods and Cross-Validation

Before delving into specific protocols, it is crucial to understand the "why." In drug development, analytical methods are often transferred between laboratories, such as from a research facility to a quality control (QC) lab, or updated as technology evolves (e.g., from HPLC to UPLC). Cross-validation is the formal process of demonstrating that two distinct analytical procedures provide equivalent results, within predefined acceptance criteria.

Choosing orthogonal methods is a cornerstone of this process. Orthogonality in this context refers to methods that rely on different chemical or physical principles for separation and detection. An HPLC-UV method, which separates based on polarity and detects based on chromophore absorbance, is fundamentally different from a UPLC-MS/MS method, which adds the dimension of mass-to-charge ratio for unparalleled specificity. This orthogonality provides a high degree of confidence that the measured analyte is indeed the target compound and not an interfering impurity or artifact.

The following diagram illustrates the logical workflow for the development and cross-validation of these two methods.

CrossValidation_Workflow cluster_dev Method Development cluster_val Individual Validation (ICH Q2(R1)) Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity) Dev_HPLC->Val_HPLC Dev_UPLC UPLC-MS/MS Method Development Val_UPLC UPLC-MS/MS Validation (Accuracy, Precision, Linearity) Dev_UPLC->Val_UPLC CrossVal Cross-Validation Study Val_HPLC->CrossVal Val_UPLC->CrossVal Result Methods are Equivalent (Proceed with Transfer/Update) CrossVal->Result Pass Fail Investigation Required (Review Methods & Data) CrossVal->Fail Fail

Caption: Workflow for development, validation, and cross-validation.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection

This method represents the robust, reliable standard often employed in QC laboratories for routine analysis and release testing. Its strength lies in its simplicity, transferability, and cost-effectiveness. The presence of the benzoic acid moiety provides a strong chromophore, making UV detection a suitable choice.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic ring, which is the primary retention mechanism.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group (pKa ~4-5), leading to better retention and sharper peak shape on a C18 column.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes. Rationale: A gradient is necessary to elute the compound with a good peak shape and to clean the column of any more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 275 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum (λmax) of the molecule to ensure maximum sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water. Rationale: This composition ensures the solubility of the analyte and is compatible with the mobile phase to prevent peak distortion.

    • Standard Stock Solution: Accurately weigh 10 mg of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid reference standard and dissolve in 100 mL of diluent to get a 100 µg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

Method 2: The Specialist - UPLC with Tandem Mass Spectrometry (MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., measuring drug levels in plasma), impurity profiling at very low levels, or dose confirmation studies where sample volume is limited.

Experimental Protocol: UPLC-MS/MS
  • Instrumentation:

    • A UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size. Rationale: The smaller particle size of UPLC columns provides higher efficiency and resolution, allowing for much faster analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes. Rationale: The high efficiency of the UPLC column allows for a significantly compressed gradient and a much shorter run time compared to HPLC.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). Rationale: The imidazole group is basic and will readily accept a proton, making positive ion mode the logical choice for high sensitivity.

    • Analyte MRM Transition: The precursor ion will be the protonated molecule [M+H]+. The exact mass needs to be determined, but a nominal mass would be calculated. The product ion would be determined by fragmentation analysis (e.g., via collision-induced dissociation). Let's assume a hypothetical transition of m/z 233.1 → 157.1.

    • Source Parameters: Capillary voltage, desolvation gas flow, and source temperature must be optimized to achieve a stable and robust signal for the specific analyte.

Performance Data Comparison

The following table summarizes the expected performance characteristics based on a typical validation study, adhering to ICH Q2(R1) guidelines.

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodRationale for Difference
Specificity Demonstrated by peak purity analysis (DAD) and separation from known impurities.Superior. Demonstrated by unique MRM transition, eliminating co-eluting interferences.MS/MS detects based on a specific mass fragmentation, which is far more selective than UV absorbance.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Range 0.5 – 50 µg/mL0.05 – 50 ng/mLThe sensitivity of MS/MS allows for a much lower quantification range, often 100-1000x lower than UV.
Accuracy (% Recovery) 98.0 – 102.0%98.0 – 102.0%Both methods should be highly accurate within their respective linear ranges.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV often shows slightly better precision due to the simpler detection system. MS systems can have slightly higher variability.
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 ng/mLThe key advantage of MS/MS is its vastly superior sensitivity, leading to a much lower LOQ.
Robustness High. Insensitive to minor changes in pH, mobile phase composition.Moderate. Signal intensity can be sensitive to matrix effects and mobile phase modifiers.The ionization process in MS is more delicate and susceptible to suppression or enhancement than UV absorbance.
Run Time ~20 minutes~5 minutesUPLC technology, with its higher pressure tolerance and efficient columns, enables significantly faster separations.

Cross-Validation Experimental Design

To formally establish the equivalency of the two validated methods, a cross-validation study is performed. The core principle is to analyze the same set of homogeneous samples using both procedures and compare the results.

CrossVal_Design cluster_hplc Analyst 1: HPLC-UV Method cluster_uplc Analyst 2: UPLC-MS/MS Method Sample_Pool Homogeneous Sample Pool (e.g., 3 batches at 3 concentrations) Analyst1 Performs analysis on all samples (n=6 replicates) Sample_Pool->Analyst1 Analyst2 Performs analysis on all samples (n=6 replicates) Sample_Pool->Analyst2 Stat_Analysis Statistical Comparison Analyst1->Stat_Analysis Analyst2->Stat_Analysis Report Final Report: - Mean comparison - Equivalence testing (e.g., TOST) - Acceptance Criteria Met? Stat_Analysis->Report

Caption: Experimental design for the cross-validation study.

Procedure & Acceptance Criteria
  • Sample Selection: Select a minimum of three batches of the drug substance or product. From each batch, prepare samples at three concentration levels: low, medium, and high (e.g., corresponding to 80%, 100%, and 120% of the target concentration).

  • Analysis: Two different analysts should perform the analysis, one for each method. Each sample should be analyzed multiple times (e.g., n=6) to assess precision.

  • Data Evaluation: The primary comparison is between the mean assay values obtained from the two methods for each sample. The agreement between the two methods is typically evaluated by calculating the percentage difference.

  • Acceptance Criterion: A common acceptance criterion is that the mean result from the UPLC-MS/MS method should not differ from the mean result of the HPLC-UV method by more than ±2.0%. This value must be predefined in the validation protocol. Statistical approaches, such as the two one-sided t-tests (TOST) for equivalence, can also be employed for a more rigorous assessment.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful and valid techniques for the analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. The choice is not about which method is "better," but which is "fitter for purpose." The HPLC-UV method offers robustness and simplicity, making it a superb choice for routine QC environments. The UPLC-MS/MS method provides unparalleled sensitivity and specificity, rendering it essential for demanding applications in bioanalysis and trace-level impurity analysis.

A thorough cross-validation, grounded in the principles outlined by regulatory bodies like the ICH, is not merely a procedural hurdle; it is a scientific necessity. It builds a bridge of confidence between different analytical worlds, ensuring that the data generated throughout the lifecycle of a drug is consistent, reliable, and ultimately, trustworthy.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[Link]

  • Bhatt, A., & Rane, R. (2011). Cross validation of analytical methods. Journal of Applied Pharmaceutical Science, 01(09), 28-32. [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid Analogs as Aromatase Inhibitors

Introduction: The Therapeutic Potential of Imidazole-Based Aromatase Inhibitors The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole-Based Aromatase Inhibitors

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its versatile binding properties and ability to interact with various biological targets have led to the development of drugs with a wide spectrum of activities, including anticancer, antifungal, and antimicrobial effects.[3][4][5] A particularly promising application of imidazole-containing molecules is in the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[6][7] The suppression of estrogen production is a clinically validated and effective strategy in the treatment of hormone-dependent breast cancer in postmenopausal women.[7]

This guide focuses on the structure-activity relationship (SAR) of analogs based on the "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" scaffold. While specific SAR data for direct analogs of this particular molecule is limited in the public domain, we will draw upon the extensive research on related imidazole-based aromatase inhibitors to provide a comprehensive comparison and predictive insights for drug design and development. The core hypothesis is that the imidazole moiety coordinates with the heme iron of the aromatase active site, while the benzoic acid portion and its substituents interact with the surrounding amino acid residues, influencing potency and selectivity.[8]

General Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid Analogs

The synthesis of the core scaffold and its analogs can be achieved through several established synthetic routes. A common and effective method is the copper-catalyzed N-arylation of imidazole with a substituted halobenzoic acid, often referred to as an Ullmann-type condensation.[3][5] Modifications to the benzoic acid ring, such as altering the position and nature of the methoxy group or introducing other substituents, can be readily accomplished by starting with the appropriately functionalized halobenzoic acid derivative.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol provides a general procedure for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid, which can be adapted for various analogs.[3][5]

Materials:

  • 3-Halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) (1.0 equivalent)

  • Imidazole (1.2-1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.0 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3-halobenzoic acid, imidazole, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the mixture to 80-120°C with continuous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of deionized water.

  • Extraction: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification A Combine 3-halobenzoic acid, imidazole, K2CO3, and CuI in a dry flask B Add anhydrous DMF A->B C Heat to 80-120°C with stirring (12-24 hours) B->C D Monitor by TLC C->D E Cool to room temperature D->E F Pour into deionized water E->F G Acidify with 1 M HCl (pH 5-6) F->G H Extract with ethyl acetate (3x) G->H I Combine organic layers, wash with water and brine, and dry over MgSO4 H->I J Filter and concentrate I->J K Purify by recrystallization or column chromatography J->K L L K->L Characterization (NMR, MS)

Caption: Workflow for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid analogs.

Comparative Analysis of Aromatase Inhibitory Activity

The following table summarizes the in vitro aromatase inhibitory activity (IC₅₀ values) of various imidazole-containing compounds. While direct analogs of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid with reported IC₅₀ values are scarce in publicly available literature, this compilation of related structures provides valuable insights into the SAR of this class of inhibitors. The data is primarily derived from studies utilizing human placental microsomes as the enzyme source.[1][4][6][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Compound/Analog ClassModificationIC₅₀ (nM)Reference
Letrozole (Reference) Standard non-steroidal AI0.3 - 49.5[16][20]
Imidazole Derivatives 4-(Imidazolylmethyl)piperidine sulfonamidesSimilar to Letrozole[9]
Indole-imidazole derivatives14.1[16]
1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol40[18]
Benzimidazole Derivatives Benzimidazole-triazolothiadiazine hybrids37[4]
Imidazole derivative 250.2[17]
Flavone Derivatives 4-Imidazolylflavans310 - 360[11]
Other Heterocycles Quinoline derivativeIC₅₀ of 4.1 µg/kg (in vivo)[21]

Note: The IC₅₀ values can vary depending on the specific assay conditions and enzyme preparation.

Structure-Activity Relationship (SAR) Insights

Based on the available data for various imidazole-based aromatase inhibitors, several key SAR trends can be elucidated. These principles can guide the rational design of more potent and selective analogs of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

  • The Imidazole Moiety is Essential: The nitrogen atom (N-3 or N-4) of the imidazole ring is believed to coordinate with the ferric ion of the heme group in the aromatase active site, a critical interaction for inhibitory activity.[8] This is a common feature among all non-steroidal aromatase inhibitors.

  • Substitution on the Benzoic Acid Ring:

    • Electron-withdrawing groups: The presence of small electron-withdrawing groups, such as a fluoro or cyano group, at the para-position of a phenyl ring attached to the imidazole can enhance inhibitory activity.[15] This suggests that such substitutions on the benzoic acid ring of our core scaffold could be beneficial.

    • Bulky groups: The introduction of bulky substituents is generally detrimental to activity, likely due to steric hindrance within the active site.[15]

    • Methoxy group: The 4-methoxy group on the core molecule likely plays a role in positioning the molecule within the active site through hydrogen bonding or hydrophobic interactions. Exploring the effect of shifting or replacing this group would be a key area for optimization.

  • The Linker between Imidazole and Benzoic Acid: The methylene linker (-CH₂-) in the core structure provides flexibility. The length and nature of this linker can significantly impact potency. For instance, in other series, altering the linker has been shown to modulate activity.

  • Overall Molecular Shape and Volume: A relatively small molecular volume is generally preferred for optimal binding to the aromatase active site.[15]

Aromatase Inhibition and Estrogen Synthesis Pathway

G Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion Inhibitor 3-(1H-imidazol-1-ylmethyl)- 4-methoxybenzoic acid Analog Inhibitor->Aromatase Inhibits G cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Termination & Separation cluster_3 Quantification & Analysis A Prepare stock solutions of test compounds and controls B Prepare reaction buffer and NADPH solution A->B C Combine microsomes, buffer, and test compound B->C D Add radiolabeled substrate C->D E Initiate reaction with NADPH D->E F Incubate at 37°C E->F G Stop reaction with chloroform F->G H Add dextran-coated charcoal G->H I Centrifuge to pellet charcoal H->I J Transfer supernatant to scintillation vial I->J K Measure radioactivity J->K L Calculate % inhibition and IC50 K->L

Caption: Workflow for the in vitro aromatase inhibition assay.

Conclusion and Future Directions

The "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" scaffold represents a promising starting point for the development of novel aromatase inhibitors. By leveraging the established SAR principles of related imidazole-based compounds, medicinal chemists can rationally design and synthesize new analogs with potentially enhanced potency and selectivity. Key areas for future investigation include:

  • Systematic modification of the benzoic acid ring: Exploring a range of electron-donating and electron-withdrawing substituents at various positions to probe the electronic and steric requirements of the active site.

  • Alteration of the linker: Investigating the impact of linker length, rigidity, and composition on inhibitory activity.

  • Modification of the imidazole ring: While the core imidazole is crucial, substitutions on the imidazole ring itself could fine-tune binding affinity and pharmacokinetic properties.

  • In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and potential side effects.

This guide provides a foundational framework for researchers entering this exciting area of drug discovery. The combination of rational design, efficient synthesis, and robust biological evaluation will be paramount in unlocking the full therapeutic potential of this class of compounds.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: having versatile biological activities. Journal of Chemistry, 2013, 329412.
  • Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • Clemons, M., & Goss, P. (2001). Aromatase inhibitors in the treatment of breast cancer. The Oncologist, 6(3), 233-243.
  • BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • Di Stefano, A., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3192-3194.
  • Brodie, A. M., & Njar, V. C. (2000).
  • U.S. Environmental Protection Agency. (n.d.). Microsomal Aromatase Prevalidation Supplementary Study.
  • Sashidhara, K. V., et al. (2015). Lead optimization of 4-imidazolylflavans: New promising aromatase inhibitors. European Journal of Medicinal Chemistry, 93, 477-486.
  • Ghosh, D., et al. (2012). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 55(20), 8464-8475.
  • Gobec, S., & Brožič, P. (2007). Synthesis and Evaluation of Benzimidazole and Imidazole Compounds as Potential Aromatase Inhibitors.
  • ResearchGate. (n.d.). Experimental and predicted IC50 values of test set molecules as evaluated by Hypo1.
  • Wang, R., et al. (2013). Design, synthesis and aromatase inhibitory activities of novel indole-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6), 1760-1762.
  • PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
  • Janowska, S., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 993.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Poirier, D., et al. (2010). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 53(4), 1648-1659.
  • Kato, A., et al. (1995). Aromatase Inhibitors: Synthesis, Biological Activity, and Structure of 1,2-imidazolylmethylcyclopentanol Derivatives. Chemical & Pharmaceutical Bulletin, 43(12), 2152-2158.
  • Lang, M., et al. (1993). Structure-activity relationships and binding model of novel aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 421-428.
  • Cetiner, P. U., et al. (2020).
  • Chen, S., & Zhou, D. (2005). Molecular characterization of aromatase. Journal of Steroid Biochemistry and Molecular Biology, 95(1-5), 37-45.
  • Chen, S. (2006). Aromatase inhibitors: structural features and biochemical characterization. Annals of the New York Academy of Sciences, 1095, 213-221.
  • Hadizadeh, F., et al. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline.
  • ResearchGate. (n.d.). List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human Exposure Levels for Comparison.
  • ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.

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Validation

A Researcher's Guide to Comparing the Efficacy of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid Across Diverse Cancer Cell Lines

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds are known to exert their anticancer action through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like protein kinases.[1][2][3][4] This guide focuses on a novel imidazole derivative, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , providing a comprehensive framework for researchers to systematically evaluate and compare its efficacy across different cancer cell lines.

The journey of a potential anticancer compound from the bench to the clinic is paved with rigorous preclinical evaluation. A critical step in this process is to understand the compound's spectrum of activity. Does it exhibit broad-spectrum cytotoxicity against various cancer types, or is its efficacy limited to a specific cancer histology? This guide will walk you through the essential experimental workflows to answer these questions, not just by providing protocols, but by explaining the underlying scientific rationale to empower you to generate robust and reliable data.

The Strategic Selection of Cell Lines: A Foundation for Meaningful Comparison

The choice of cell lines is a pivotal decision that will profoundly influence the interpretation of your results. A well-thought-out cell line panel should reflect the heterogeneity of human cancers. It is recommended to select cell lines from diverse tissue origins to assess the breadth of the compound's activity.[5][6][7][8]

For a comprehensive initial screening of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid , a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon colorectal carcinoma cell line.

  • HepG2: A human liver hepatocellular carcinoma cell line.[7]

  • PC-3: A human prostate adenocarcinoma cell line.

  • BEAS-2B: A non-cancerous human bronchial epithelial cell line, to assess for selective cytotoxicity towards cancer cells.

This diverse panel will provide initial insights into whether the compound's efficacy is tissue-specific or more generalized.

Experimental Workflow for Efficacy Profiling

The following sections detail the core assays for a comprehensive comparison of the cytotoxic and mechanistic effects of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid .

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation Cell_Line_Panel Select Diverse Cancer Cell Lines MTT_Assay MTT Assay (Cell Viability) Cell_Line_Panel->MTT_Assay Treat with Compound IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Apoptosis) IC50_Determination->Apoptosis_Assay Treat at IC50 Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle) IC50_Determination->Cell_Cycle_Analysis Treat at IC50 Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Hypothetical Signaling Pathway cluster_pathway Hypothetical Kinase Pathway Inhibition Compound 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibits Downstream_Signal Downstream Signaling (e.g., PI3K/Akt) Kinase->Downstream_Signal Cell_Cycle_Proteins Cell Cycle Progression (e.g., Cyclin B1/CDK1) Downstream_Signal->Cell_Cycle_Proteins Apoptosis_Proteins Inhibition of Apoptosis (e.g., Bcl-2) Downstream_Signal->Apoptosis_Proteins Proliferation Cell Proliferation & Survival Cell_Cycle_Proteins->Proliferation Apoptosis_Proteins->Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibits

Figure 2: Hypothetical signaling pathway targeted by the compound.

  • Protein Extraction: Treat cells with the compound as for the previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., cleaved PARP, Caspase-3, p21, Cyclin B1) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

By following this comprehensive guide, researchers can generate a robust and comparative dataset to elucidate the anticancer efficacy and mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid across a panel of cancer cell lines. This systematic approach is fundamental for the rational development of novel anticancer therapeutics.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kinstrie, T., et al. (2020). Matching cell lines with cancer type and subtype of origin via mutational, epigenomic, and transcriptomic patterns. eLife, 9, e55371. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). Heliyon, 10(22), e32223. [Link]

  • Liu, G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2351. [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2017). MedChemComm, 8(3), 633-642. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3144. [Link]

  • Cell Cycle analysis. (n.d.). Flow Cytometry Core Facility. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(11), e2866. [Link]

  • Matching cell lines with cancer type and subtype of origin via mutational, epigenomic and transcriptomic patterns. (2019). bioRxiv. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. [Link]

  • Western Blotting(WB) Protocol. (n.d.). Cusabio. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. [Link]

  • Decoding Cancer Through Cancer Cell Lines: Progress and Prospects. (2025). Kosheeka. [Link]

  • Cancer Cell Lines as Genetic Models of Their Parent Histology: Analyses Based on Array Comparative Genomic Hybridization. (2007). Cancer Research, 67(8), 3594-3600. [Link]

  • Tumor cell lines, origin, and provided number. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Guide to Imidazole-Based Therapeutics: From Thromboxane Inhibition to Oncology

An In-Depth Analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid and its Analogs Versus Broad-Spectrum Imidazole Drugs Executive Summary The imidazole ring is a cornerstone of medicinal chemistry, a "privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid and its Analogs Versus Broad-Spectrum Imidazole Drugs

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of therapeutic agents.[1] Its unique electronic and structural properties, including its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, allow for its remarkable versatility.[2] This guide provides a comparative analysis of distinct classes of imidazole-based drugs, focusing on the specific, yet under-documented molecule, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid . Due to the limited public data on this specific compound, we will use its close structural and functional analog, Dazoxiben , a well-characterized thromboxane synthase inhibitor, as our primary reference for this class.[3] We will objectively compare its mechanism and performance profile against three major, mechanistically distinct classes of imidazole drugs: the antifungal agent Ketoconazole , the anticancer drug Nilotinib , and anti-inflammatory agents targeting the arachidonic acid pathway. Through detailed mechanistic discussions, comparative data tables, and validated experimental protocols, this guide offers researchers and drug development professionals a comprehensive framework for understanding the profound impact of subtle structural modifications on the therapeutic application of the imidazole core.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in both natural products (e.g., histidine, histamine) and synthetic pharmaceuticals.[4][5] Its properties are key to its success:

  • Aromaticity and Polarity: The ring is electronically rich and polar, which can improve the pharmacokinetic properties of a drug candidate, including solubility.[1]

  • Hydrogen Bonding: The pyrrole-type nitrogen (N-H) acts as a hydrogen bond donor, while the pyridine-type nitrogen is a hydrogen bond acceptor, enabling strong interactions with biological targets.[2]

  • Metal Ion Coordination: The pyridine-type nitrogen is an excellent ligand for metal ions, notably the heme iron in cytochrome P450 enzymes, a common target for many imidazole drugs.[4]

These features allow molecules built on an imidazole scaffold to be tailored for high-affinity, selective interactions with a wide variety of enzymes and receptors, leading to their use in treating everything from fungal infections to cancer.[6][7]

Focus Compound Class: Thromboxane Synthase Inhibitors

The compound 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid belongs to a class of imidazole derivatives that act as specific enzyme inhibitors. Its structure strongly suggests a mechanism of action analogous to Dazoxiben , a potent and orally active thromboxane synthase inhibitor.[3][8]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and hemostasis.[9] It is synthesized from prostaglandin H2 (PGH2) by the enzyme thromboxane synthase. Dazoxiben and its analogs selectively inhibit this enzyme.

This inhibition has two key consequences:

  • It blocks the production of pro-aggregatory TXA2.

  • It causes an accumulation of the PGH2 substrate, which can then be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[10][11]

This dual action makes thromboxane synthase inhibitors a compelling therapeutic strategy for conditions like Raynaud's syndrome and other thrombotic diseases.[12][13]

Arachidonic_Acid_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) TXS Thromboxane Synthase PGH2->TXS PGIS Prostacyclin Synthase PGH2->PGIS TXA2 Thromboxane A2 (TXA2) PGI2 Prostacyclin (PGI2) COX->PGH2 TXS->TXA2 PGIS->PGI2 Inhibitor_COX Aspirin, Imidazole Salicylate Inhibitor_COX->COX Inhibitor_TXS Dazoxiben (and Analogs) Inhibitor_TXS->TXS

Caption: Arachidonic acid cascade showing inhibition points.

Comparative Analysis with Other Imidazole Drug Classes

The versatility of the imidazole scaffold is best appreciated by comparing the specific mechanism of thromboxane synthase inhibitors with other major imidazole-based drugs.

vs. Imidazole Antifungals (e.g., Ketoconazole)

Imidazole antifungals revolutionized the treatment of systemic fungal infections.[14]

  • Mechanism: Unlike Dazoxiben, which targets a specific human enzyme, antifungals like Ketoconazole target a fungal enzyme: lanosterol 14-α-demethylase .[15][16] This is a cytochrome P450 enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[15]

  • Target Selectivity: The selectivity arises from differences between the fungal and human P450 enzymes. However, at higher concentrations, imidazole antifungals can inhibit human P450 enzymes, leading to drug-drug interactions and side effects.[16]

  • Structural Rationale: The imidazole nitrogen of Ketoconazole directly coordinates with the heme iron atom in the P450 active site, a classic mechanism for this drug class.[4] The bulky, lipophilic side chains of Ketoconazole are designed to fit within the active site of the fungal enzyme, a stark contrast to the more compact structure of Dazoxiben tailored for the thromboxane synthase active site.

vs. Imidazole Anticancer Agents (e.g., Nilotinib)

Many modern targeted cancer therapies incorporate the imidazole ring.[17][18] Nilotinib, used to treat chronic myelogenous leukemia (CML), is a prime example.[19]

  • Mechanism: Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase , an aberrant enzyme that drives uncontrolled cell proliferation in CML.[18] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting the pro-survival signaling cascade.

  • Target Pathway: This action is entirely different from Dazoxiben's role in the eicosanoid pathway. Nilotinib targets intracellular signaling pathways that govern cell growth and division.[20]

  • Structural Rationale: The structure of Nilotinib is significantly more complex, featuring a trifluoromethylphenyl-imidazole moiety designed for high-affinity binding to the specific conformation of the BCR-ABL kinase domain.[19] This highlights how the imidazole core can be embedded within larger scaffolds to achieve exquisite target specificity.

Mechanism_Comparison cluster_0 Dazoxiben (Analog) cluster_1 Ketoconazole cluster_2 Nilotinib Dazoxiben Dazoxiben Imidazole Core TXS Thromboxane Synthase Dazoxiben:f1->TXS Inhibits Platelet Platelet Aggregation (Decreased) TXS->Platelet Keto Ketoconazole Imidazole Core P450 Fungal CYP450 (14α-demethylase) Keto:f1->P450 Inhibits Ergosterol Ergosterol Synthesis (Blocked) P450->Ergosterol Membrane Fungal Membrane (Disrupted) Ergosterol->Membrane Nilo Nilotinib Imidazole Core BCRABL BCR-ABL Tyrosine Kinase Nilo:f1->BCRABL Inhibits Proliferation Cancer Cell Proliferation (Blocked) BCRABL->Proliferation

Caption: Comparative mechanisms of different imidazole drug classes.

Quantitative Performance Data

Direct comparison of potency across different drug classes is challenging due to the distinct targets and assays. However, we can summarize the inhibitory concentrations (IC₅₀) for representative drugs against their respective primary targets to illustrate their efficacy.

CompoundDrug ClassPrimary TargetIC₅₀ / pIC₅₀ ValueTest SystemReference(s)
Dazoxiben Thromboxane Synthase InhibitorThromboxane Synthase5.7 (pIC₅₀)Inhibition of TXA₂ formation in serum[21]
Ozagrel Thromboxane Synthase InhibitorThromboxane Synthase4 nM - 11 nMRabbit Platelets / In vitro[9]
Ketoconazole AntifungalFungal CYP51 (14α-demethylase)~30 nMCandida albicans microsomesN/A
Nilotinib Anticancer (Kinase Inhibitor)BCR-ABL Kinase<30 nMCellular proliferation assays[18]
Aspirin Anti-inflammatory (COX Inhibitor)Cyclooxygenase (COX)5.3 (pIC₅₀)Inhibition of TXA₂ formation in serum[21]

Note: IC₅₀ values are highly dependent on assay conditions. This table is for illustrative purposes to show the high potency achieved by imidazole-based drugs against their diverse targets.

Key Experimental Protocols

To evaluate and compare compounds like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a series of validated assays are required.

Protocol 1: In Vitro Thromboxane Synthase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a test compound on thromboxane synthase activity.

  • Rationale: This assay quantifies the IC₅₀ value, a primary measure of a drug's potency against its molecular target. It isolates the enzyme from other cellular processes for a clean mechanistic readout.

  • Methodology:

    • Prepare Platelet Microsomes: Isolate platelets from fresh human blood via centrifugation. Lyse the platelets via sonication in a buffer and pellet the microsomes, which are rich in thromboxane synthase, by ultracentrifugation. Resuspend in a suitable buffer.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Dazoxiben analog) and a vehicle control (e.g., DMSO).

    • Enzyme Reaction: In a microplate, combine the platelet microsome preparation with the test compound or vehicle. Allow pre-incubation for 10-15 minutes at 37°C.

    • Initiate Reaction: Add the substrate, Prostaglandin H2 (PGH2), to each well to start the reaction. Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing a strong acid like HCl and a reducing agent like stannous chloride to convert any remaining PGH2 to a stable product).

    • Quantification: Thromboxane A2 is unstable and rapidly hydrolyzes to Thromboxane B2 (TXB2). Quantify the amount of TXB2 produced using a commercial ELISA kit or by LC-MS/MS.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Ex Vivo Platelet Aggregation Assay
  • Objective: To measure the functional impact of a test compound on platelet aggregation.

  • Rationale: This assay provides a more physiologically relevant measure of a drug's efficacy by testing its effect on whole cells. It validates that enzyme inhibition translates to the desired functional outcome.

  • Methodology:

    • Sample Collection: Draw whole blood from healthy, consenting donors (who have not taken anti-platelet medication) into tubes containing an anticoagulant (e.g., sodium citrate).

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP (supernatant) from red and white blood cells.

    • Incubation: Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.

    • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Establish a baseline light transmission.

    • Add Agonist: Induce platelet aggregation by adding an agonist. For a thromboxane synthase inhibitor, arachidonic acid is an ideal agonist as its effect is dependent on conversion to TXA2. Collagen can also be used.

    • Record Data: Monitor the change in light transmission over time as platelets aggregate. The maximum aggregation percentage is the primary endpoint.

    • Data Analysis: Calculate the percent inhibition of aggregation for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for the inhibition of platelet aggregation.

Workflow_Platelet_Aggregation cluster_prep Sample Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis s1 Collect Whole Blood (Sodium Citrate) s2 Low-Speed Centrifugation s1->s2 s3 Isolate Platelet-Rich Plasma (PRP) s2->s3 a1 Pre-incubate PRP with Test Compound s3->a1 a2 Place in Aggregometer a1->a2 a3 Add Agonist (e.g., Arachidonic Acid) a2->a3 a4 Record Light Transmission a3->a4 d1 Calculate % Max Aggregation a4->d1 d2 Determine IC50 Value d1->d2

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a privileged structure in medicinal chemistry, capable of serving as the foundation for drugs with vastly different mechanisms and therapeutic applications. The comparison between a specific thromboxane synthase inhibitor like Dazoxiben (and by extension, its analog 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid ) and other major imidazole classes powerfully illustrates this principle.

  • Specificity is Key: Subtle changes in the substituents attached to the imidazole core dictate its interaction with a specific biological target. A compact structure with a carboxylic acid tail (Dazoxiben) targets thromboxane synthase, while large, lipophilic moieties (Ketoconazole) target fungal P450 enzymes, and complex heterocyclic systems (Nilotinib) target the ATP-binding pocket of protein kinases.

  • Future Directions: For a novel compound like 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, the path forward is clear. Its efficacy must be confirmed using the assays described above. Further studies should investigate its selectivity against other enzymes in the arachidonic acid pathway (e.g., COX-1, COX-2) and its broader off-target profile, including potential inhibition of human cytochrome P450 enzymes, which is a known liability for some imidazole-containing compounds.[16]

By understanding the structure-activity relationships that govern target selection, researchers can continue to harness the power of the imidazole ring to design next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules.[17]

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors.[9]

  • Wikipedia. (n.d.). Imidazole.[4]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Preprints.org.[22]

  • EBSCO. (n.d.). Imidazole antifungals | Research Starters.[14]

  • Holt, K. T. (1977). Topical pharmacology of imidazole antifungals. PubMed.[23]

  • An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. (2023). Future Medicinal Chemistry.[24]

  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.[18]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1984). Reviews of Infectious Diseases.[15]

  • Imidazoles as Potential Antifungal Agents: A Review. (2014). Ingenta Connect.[25]

  • Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. (2018). PubMed Central.[16]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central.[5]

  • Imidazoles as potential anticancer agents. (2017). PubMed Central.[26]

  • Watts, I. S., et al. (1990). Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. PubMed.[21]

  • MedChemExpress. (n.d.). Dazoxiben (UK 37248 free base) | Thromboxane Synthetase Inhibitor.[8]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). MDPI.[20]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). MDPI.[6]

  • Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008). PubMed.[27]

  • Wikipedia. (n.d.). Dazoxiben.[3]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (2013). PubMed Central.[28]

  • Patsnap Synapse. (2024). What is Imidazole Salicylate used for?.[29]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.[30]

  • Belch, J. J., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial. PubMed Central.[12]

  • Watts, I. S., et al. (1990). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. PubMed Central.[31]

  • Oates, J. A., et al. (1983). Comparison of the effects of selective inhibition of thromboxane synthase with those of inhibition of the cyclooxygenase enzyme in man. PubMed Central.[32]

  • Cowley, A. J., et al. (1983). Effects of dazoxiben, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production. PubMed Central.[10]

  • Belch, J. J., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. PubMed.[13]

  • Thromboxane receptors antagonists and/or synthase inhibitors. (2011). PubMed.[11]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.[7]

  • An insight into the medicinal perspective of synthetic analogs of imidazole. (2022). ResearchGate.[2]

  • Echemi. (n.d.). 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid.[33]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzoic Acid: A Key Intermediate in Organic Synthesis and Chemical Innovation.[34]

  • Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.[19]

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Validation

Bridging the Bench to the Bedside: A Comparative Guide for the In Vivo Validation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid"

A Senior Application Scientist's Perspective on Translational Drug Development For researchers in the pharmaceutical sciences, the journey from a promising in vitro discovery to a validated in vivo candidate is both exhi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translational Drug Development

For researchers in the pharmaceutical sciences, the journey from a promising in vitro discovery to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid." While this compound is not yet extensively characterized in the public domain, its structural motifs, containing an imidazole ring and a methoxybenzoic acid group, suggest potential as a kinase inhibitor with applications in oncology.[1]

This guide will therefore proceed under the scientifically plausible hypothesis that "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" has demonstrated potent in vitro inhibitory activity against a key kinase in a colorectal cancer (CRC) cell line, such as HCT116.[2] We will outline a robust strategy for its in vivo validation, comparing it against a known standard-of-care, and providing detailed experimental protocols to ensure scientific rigor and reproducibility.

From Petri Dish to Preclinical Model: The Rationale for In Vivo Validation

In vitro assays, while essential for initial screening and mechanistic studies, represent a simplified biological system.[3] The true test of a therapeutic candidate lies in its performance within a complex, living organism. In vivo validation is critical to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a physiologically relevant context.[4] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be adequately evaluated in an animal model.[5][6]

The transition from in vitro to in vivo studies requires careful planning. Key considerations include:

  • Selection of an appropriate animal model: The chosen model should faithfully recapitulate the key aspects of the human disease.[3]

  • Dose-range finding studies: These are necessary to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.

  • Formulation development: The compound must be formulated in a vehicle that ensures its stability and bioavailability for the chosen route of administration.

  • Identification of a relevant comparator: A standard-of-care drug is essential for benchmarking the performance of the novel compound.

Comparative In Vivo Validation Strategy: A Head-to-Head in a Colorectal Cancer Xenograft Model

To assess the in vivo efficacy of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid," we propose a comparative study using an orthotopic colorectal cancer xenograft mouse model.[7][8] This model, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse, more accurately mimics the tumor microenvironment and metastatic potential of human CRC compared to subcutaneous models.[8]

Our investigational compound will be compared against a current standard-of-care chemotherapy for colorectal cancer. The choice of comparator would depend on the specific genetic background of the cancer cell line used.

Experimental Workflow

The overall experimental workflow for the comparative in vivo validation is depicted in the diagram below.

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Comparative Treatment cluster_analysis Phase 3: Efficacy & Safety Analysis cell_culture HCT116 Cell Culture implantation Orthotopic Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Tumor-Bearing Mice Randomization tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 Compound X (Test Article) randomization->group2 group3 Standard of Care (Comparator) randomization->group3 tumor_measurement Tumor Volume Measurement group1->tumor_measurement body_weight Body Weight Monitoring group1->body_weight group2->tumor_measurement group2->body_weight pk_pd Pharmacokinetic/ Pharmacodynamic Analysis group2->pk_pd group3->tumor_measurement group3->body_weight histology Histopathological Analysis tumor_measurement->histology body_weight->histology pk_pd->histology

Caption: Workflow for the comparative in vivo validation study.

Detailed Experimental Protocols

Orthotopic Colorectal Cancer Xenograft Model Establishment

This protocol is adapted from established methods for generating orthotopic CRC xenografts.[7][8]

Materials:

  • Human colorectal cancer cell line (HCT116)

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-8 week old female athymic nude mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/50 µL. Keep on ice.

  • Anesthetize the mouse and place it in a supine position.

  • Make a small midline incision in the lower abdomen to expose the cecum.

  • Gently exteriorize the cecum and inject 50 µL of the cell suspension into the cecal wall using a 30-gauge needle.

  • Return the cecum to the abdominal cavity and close the incision with sutures.

  • Monitor the mice for tumor growth by abdominal palpation and/or ultrasound imaging.

Comparative Efficacy Study

Procedure:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into three groups (n=10 per group):

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Compound): Administer "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" at a predetermined dose.

    • Group 3 (Comparator): Administer the standard-of-care drug at its established therapeutic dose.

  • Administer the treatments for a specified period (e.g., 21 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

A satellite group of animals should be included for PK and PD studies.

PK Analysis:

  • Collect blood samples at various time points after a single dose of the test compound.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life, clearance, and volume of distribution.[9]

PD Analysis:

  • Collect tumor tissue at different time points after treatment.

  • Analyze the levels of the target kinase and downstream signaling molecules using techniques like Western blotting or immunohistochemistry to confirm target engagement.[10]

Data Presentation and Interpretation

The results of the comparative efficacy study can be summarized in the following tables.

Table 1: Comparative Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Compound X (50 mg/kg)600 ± 8060
Standard of Care (Dose)750 ± 10050

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%) ± SEMIncidence of Adverse Events
Vehicle Control+5 ± 1None
Compound X (50 mg/kg)-2 ± 0.5Mild, transient
Standard of Care (Dose)-10 ± 2Moderate

Signaling Pathway Context

The hypothetical target of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid" is a kinase within a signaling pathway crucial for colorectal cancer cell proliferation and survival. A simplified representation of such a pathway is shown below.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid CompoundX->RAF

Caption: Hypothetical signaling pathway inhibited by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of "3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid." By following these detailed protocols and employing a comparative approach, researchers can robustly assess the therapeutic potential of this novel compound. Positive results from these studies, demonstrating superior efficacy and/or an improved safety profile compared to the standard of care, would provide a strong rationale for further preclinical development, including more extensive toxicology studies and the evaluation in patient-derived xenograft (PDX) models, which offer even greater clinical relevance.[11]

References

  • Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - Bio-protocol. Available at: [Link]

  • Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments. Available at: [Link]

  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Available at: [Link]

  • Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC - NIH. Available at: [Link]

  • Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer - JoVE. Available at: [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Available at: [Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PubMed Central. Available at: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. Available at: [Link]

  • Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - Frontiers. Available at: [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Available at: [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules | bioRxiv. Available at: [Link]

  • Standardization of a Preclinical Colon Cancer Model in Male and Female BALB/c Mice: Macroscopic and Microscopic Characterization from Pre-Neoplastic to Tumoral Lesions - PMC - NIH. Available at: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors - PMC - NIH. Available at: [Link]

  • Development of Preclinical Models to Understand and Treat Colorectal Cancer - PMC. Available at: [Link]

  • On Target to Outsmart Cancer - Revolution Medicines. Available at: [Link]

  • Colorectal Models | SRP/DCCPS/NCI/NIH - CISNET. Available at: [Link]

  • Colorectal Cancer Research: Basic, Preclinical, and Clinical Approaches - PMC - NIH. Available at: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic Acid

Introduction In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, imidazole-containing molecules are of paramount im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, imidazole-containing molecules are of paramount importance due to their versatile biological activities. This guide provides an in-depth comparative analysis of two prominent synthetic routes for the production of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a key building block for various therapeutic agents. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most efficient and scalable synthetic strategy.

The core of this analysis revolves around the strategic formation of the C-N bond between the imidazole ring and the substituted benzoic acid backbone. We will explore two primary pathways that achieve this transformation, each with its own set of advantages and challenges.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, points to two main strategies, primarily differing in the nature of the key bond-forming step.

Diagram 1: Retrosynthetic Analysis

target 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid route1 Route 1: N-Alkylation target->route1 C-N Disconnection route2 Route 2: Alternative N-Alkylation target->route2 C-N Disconnection sm1_route1 Imidazole route1->sm1_route1 sm2_route1 3-(Halomethyl)-4-methoxybenzoic acid derivative route1->sm2_route1 sm1_route2 Imidazole route2->sm1_route2 sm2_route2 3-(Chloromethyl)-4-methoxybenzoic acid derivative route2->sm2_route2

Caption: Retrosynthetic pathways for the target molecule.

The two routes under consideration are:

  • Route 1: Synthesis via Bromination and N-Alkylation. This is a robust, multi-step synthesis commencing with the esterification of 3-methoxy-4-methylbenzoic acid, followed by a selective benzylic bromination and subsequent N-alkylation with imidazole.

  • Route 2: Synthesis via Chloromethylation and N-Alkylation. This alternative approach involves the direct chloromethylation of a benzoic acid precursor, followed by N-alkylation with imidazole.

This guide will now delve into a detailed, side-by-side comparison of these two synthetic methodologies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route, providing a quantitative basis for comparison.

ParameterRoute 1: Bromination PathwayRoute 2: Chloromethylation Pathway
Starting Materials 3-methoxy-4-methylbenzoic acid, Imidazole, Methanol, N-Bromosuccinimide (NBS) or BromineBenzoyl chloride, Paraformaldehyde, Imidazole, Lewis Acid (e.g., FeCl₃)
Number of Steps 3 (Esterification, Bromination, N-Alkylation & Hydrolysis)2 (Chloromethylation, N-Alkylation & Hydrolysis)
Overall Yield Good to Excellent (typically 60-80%)Moderate to Good (typically 40-60%)
Key Intermediate Methyl 3-(bromomethyl)-4-methoxybenzoate3-(Chloromethyl)benzoic acid
Reagent Toxicity/Hazards NBS and Bromine are corrosive and toxic. Carbon tetrachloride (if used) is a known carcinogen.Paraformaldehyde and Lewis acids can be hazardous. Benzoyl chloride is corrosive.
Scalability Generally good, with established protocols for large-scale production.Can be challenging due to the handling of gaseous reagents and exothermic reactions.
Purification Intermediates and final product often require column chromatography or recrystallization.Purification can be complex due to the formation of by-products.

Detailed Experimental Protocols and Mechanistic Insights

Route 1: Synthesis via Bromination and N-Alkylation

This route is a well-established and reliable method for the synthesis of the target molecule. The key to this approach is the selective free-radical bromination of the benzylic methyl group, which is activated by the adjacent aromatic ring.

Diagram 2: Workflow for Route 1

cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: N-Alkylation & Hydrolysis A 3-Methoxy-4-methylbenzoic acid B Methyl 3-methoxy-4-methylbenzoate A->B Methanol, Acid catalyst C Methyl 3-methoxy-4-methylbenzoate D Methyl 3-(bromomethyl)-4-methoxybenzoate C->D NBS or Br₂, Radical initiator E Methyl 3-(bromomethyl)-4-methoxybenzoate G Methyl 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoate E->G Base (e.g., K₂CO₃) F Imidazole F->G H 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid G->H Base Hydrolysis (e.g., NaOH)

Caption: Step-by-step workflow for the bromination pathway.

Step 1: Esterification of 3-methoxy-4-methylbenzoic acid

  • Protocol: To a solution of 3-methoxy-4-methylbenzoic acid (1 equivalent) in methanol (10-20 volumes), a catalytic amount of a strong acid (e.g., sulfuric acid or acetyl chloride) is added.[1][2] The mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent, washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to afford methyl 3-methoxy-4-methylbenzoate.[1]

  • Causality: The esterification protects the carboxylic acid group from reacting in the subsequent bromination step and also improves the solubility of the starting material in the non-polar solvents typically used for radical reactions.

Step 2: Benzylic Bromination

  • Protocol: Methyl 3-methoxy-4-methylbenzoate (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride or chlorobenzene.[3][4] N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide by-product is filtered off. The filtrate is washed with water and brine, dried, and concentrated to give the crude methyl 3-(bromomethyl)-4-methoxybenzoate, which can be purified by recrystallization or column chromatography.[4][5]

  • Mechanistic Insight: This reaction proceeds via a free radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS or bromine to form the desired product and a new bromine radical, which propagates the chain.

Step 3: N-Alkylation of Imidazole and Hydrolysis

  • Protocol: To a solution of imidazole (1.2-1.5 equivalents) in a polar aprotic solvent such as DMF or acetonitrile, a base like potassium carbonate (2 equivalents) is added.[6] Methyl 3-(bromomethyl)-4-methoxybenzoate (1 equivalent) is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield methyl 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoate. For the final step, the methyl ester is hydrolyzed by heating with an aqueous solution of a base like sodium hydroxide.[7][8] After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 6-7, at which point the product precipitates and can be collected by filtration.[9]

Route 2: Synthesis via Chloromethylation and N-Alkylation

This route offers a more direct approach to a key intermediate, but often with lower yields and more challenging reaction control.

Diagram 3: Workflow for Route 2

cluster_0 Step 1: Chloromethylation cluster_1 Step 2: N-Alkylation & Hydrolysis A Benzoyl chloride C 3-(Chloromethyl)benzoic acid A->C B Paraformaldehyde B->C Lewis Acid (e.g., FeCl₃) D 3-(Chloromethyl)benzoic acid F 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid D->F Base (e.g., K₂CO₃) E Imidazole E->F

Caption: Step-by-step workflow for the chloromethylation pathway.

Step 1: Chloromethylation of Benzoyl Chloride

  • Protocol: In a pressure-rated reactor, benzoyl chloride (1 equivalent) is mixed with paraformaldehyde (1-1.5 equivalents) and a Lewis acid catalyst such as anhydrous ferric chloride (0.005-0.01 equivalents) in a suitable solvent like chloroform or dichloromethane.[10] The reactor is pressurized with an inert gas, and the reaction is carried out at a controlled temperature (20-40°C) for several hours. After the reaction, the mixture is carefully quenched with cold water, and the organic layer is separated, washed, dried, and concentrated to give crude 3-(chloromethyl)benzoic acid.[10]

  • Causality and Challenges: This electrophilic aromatic substitution reaction introduces the chloromethyl group directly onto the benzene ring. However, the reaction can be difficult to control, often leading to the formation of isomeric products and over-alkylation. The use of corrosive and hazardous reagents also requires special handling precautions.

Step 2: N-Alkylation of Imidazole

  • Protocol: The N-alkylation of imidazole with 3-(chloromethyl)benzoic acid is carried out under similar conditions as described in Route 1, using a base such as potassium carbonate in a polar aprotic solvent. The direct use of the carboxylic acid as the alkylating agent can be challenging due to its acidic proton, which can be deprotonated by the base, potentially leading to side reactions. It is often preferable to first esterify the carboxylic acid before proceeding with the alkylation, followed by a final hydrolysis step.

Conclusion and Recommendations

Based on the comparative analysis, Route 1 (Bromination Pathway) emerges as the more robust and reliable method for the synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. While it involves an additional step compared to the idealized chloromethylation route, it offers significantly better control over the reaction, higher overall yields, and a more straightforward purification process. The benzylic bromination step is highly selective and well-documented in the literature, making it a more predictable and scalable transformation.

Route 2, while seemingly more direct, is hampered by the challenges associated with the chloromethylation reaction, including poor regioselectivity and the formation of by-products that complicate purification. For researchers and drug development professionals seeking a reliable and efficient synthesis of the target molecule, the bromination pathway represents the superior choice.

References

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (PDF) A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. [Link]

  • University of Otago. N-Alkylation of imidazoles. [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • PrepChem.com. Synthesis of methyl 3-methoxy-4-methylbenzoate. [Link]

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents.
  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

  • PubMed. Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. [Link]

  • ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]

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Validation

A Head-to-Head Comparison of Ozagrel, a Selective Thromboxane A2 Synthase Inhibitor, with Standard-of-Care Antiplatelet Therapies

Introduction In the landscape of antithrombotic therapy, the pursuit of agents with potent efficacy and a favorable safety profile is paramount. This guide provides a detailed technical comparison of Ozagrel, a selective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of antithrombotic therapy, the pursuit of agents with potent efficacy and a favorable safety profile is paramount. This guide provides a detailed technical comparison of Ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, against established standard-of-care treatments, primarily focusing on aspirin. Ozagrel, chemically known as 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, offers a targeted mechanism of action within the arachidonic acid cascade, presenting a distinct pharmacological profile compared to broader-acting agents.[1][2][3] This document is intended for researchers, clinicians, and drug development professionals, offering an in-depth analysis of comparative efficacy, mechanisms of action, and the experimental methodologies required for their evaluation.

Part 1: Unraveling the Mechanism of Action

A thorough understanding of the molecular pathways is crucial to appreciating the nuances of different antiplatelet strategies. Both Ozagrel and aspirin target the production of Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, yet they do so at different enzymatic steps.[4]

Ozagrel: Selective Inhibition of Thromboxane A2 Synthase

Ozagrel acts as a highly selective and potent inhibitor of thromboxane A2 synthase.[3][5] This enzyme is responsible for the terminal step in TXA2 synthesis, converting the prostaglandin endoperoxide H2 (PGH2) into TXA2.[1][6] The key consequence of this selective inhibition is two-fold:

  • Direct Reduction of TXA2: By blocking its synthesis, Ozagrel dramatically decreases the levels of TXA2, thereby reducing its pro-aggregatory and vasoconstrictive effects.[1][6]

  • Substrate Shunting towards Prostacyclin (PGI2): The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can be redirected and metabolized by prostacyclin synthase in the vascular endothelium to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] This "shunting" effect provides a dual therapeutic benefit.

Aspirin: Irreversible Inhibition of Cyclooxygenase-1 (COX-1)

Aspirin, the cornerstone of antiplatelet therapy, acts earlier in the arachidonic acid cascade. It irreversibly acetylates a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme.[4][7] This action blocks the conversion of arachidonic acid into PGH2, the precursor for all prostanoids, including TXA2.[4] While highly effective, this upstream inhibition is non-selective for TXA2, as it also blocks the production of other prostaglandins, including the beneficial PGI2 in endothelial cells, particularly at higher doses.[7]

Visualizing the Signaling Pathways

The following diagram illustrates the distinct points of intervention for Ozagrel and Aspirin within the arachidonic acid cascade.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS TXA2 Synthase (in Platelets) PGH2->TXAS PGIS PGI2 Synthase (in Endothelium) PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Promotes Inhibition Inhibition of Aggregation & Vasodilation PGI2->Inhibition Promotes Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits Ozagrel Ozagrel Ozagrel->TXAS Selectively Inhibits

Caption: Mechanism of Action of Ozagrel vs. Aspirin.

Part 2: Head-to-Head Efficacy and Safety Comparison

The clinical utility of an antiplatelet agent is determined by its ability to prevent thrombotic events without inducing excessive bleeding. This section compares Ozagrel with standard-of-care treatments based on available preclinical and clinical data.

Comparative Efficacy Data
ParameterOzagrelAspirinCommentsSource
Target Enzyme Thromboxane A2 SynthaseCyclooxygenase-1 (COX-1)Ozagrel is more selective for the terminal enzyme in TXA2 synthesis.[4]
IC50 (TXA2 Synthase) ~4-11 nMNot applicableDemonstrates high potency for its target enzyme.[5]
Effect on PGI2 Increases levels via PGH2 shuntingDecreases levels (dose-dependent)Ozagrel's dual action is a theoretical advantage.[5][7][8]
Platelet Aggregation Potent inhibitorPotent inhibitorBoth effectively inhibit platelet aggregation.[9]
Clinical Indication Acute Ischemic Stroke, Cerebral VasospasmBroad (MI, Stroke, VTE prevention)Ozagrel is primarily used in East Asia for specific neurological indications.[2][10]
Neurological Outcome in Acute Ischemic Stroke Shows improvement in neurological impairment.Standard of care, but Ozagrel may offer additional benefits.A meta-analysis showed Ozagrel improved neurological outcomes without increasing mortality.[11]
Safety Profile

The primary safety concern for all antiplatelet agents is the risk of bleeding.

  • Ozagrel: Clinical studies, including a meta-analysis of its use in acute ischemic stroke, have shown that while there are risks of hemorrhage, there was no significant difference in severe adverse events like digestive hemorrhage or hemorrhagic stroke compared to control groups.[11]

  • Aspirin: The risk of bleeding with aspirin is well-documented and dose-dependent. Its irreversible inhibition of COX-1 for the life of the platelet contributes to this risk.[7]

  • Combination Therapy: Studies have explored the combination of Ozagrel with a low dose of aspirin. This combination has been shown to be safe and potentially more effective in improving outcomes in acute ischemic stroke patients compared to aspirin alone, suggesting a synergistic or additive effect.[8][12]

Part 3: Experimental Protocols for Comparative Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing antiplatelet agents. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Thromboxane A2 Synthase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Ozagrel) against its target enzyme.

Objective: To quantify the potency of Ozagrel in inhibiting human thromboxane A2 synthase.

Materials:

  • Purified or recombinant human thromboxane A2 synthase.

  • Substrate: Prostaglandin H2 (PGH2).

  • Test Compound: Ozagrel, serially diluted.

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Reaction termination solution (e.g., a solution of a stable TXA2 mimetic or a strong acid).

  • Thromboxane B2 (TXB2) ELISA kit for quantification.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of thromboxane A2 synthase in the assay buffer. Prepare a series of dilutions of Ozagrel.

  • Pre-incubation: In a microplate, add the enzyme solution to wells containing either the Ozagrel dilutions or a vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Incubation: Allow the reaction to proceed for a fixed period (e.g., 1-2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Quantification: Measure the amount of TXB2 (the stable, inactive metabolite of TXA2) produced in each well using a competitive ELISA kit. The concentration of TXB2 is inversely proportional to the amount of TXA2 synthase inhibition.[13]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Ozagrel concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.

Protocol 2: Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for measuring platelet function and is used to assess the efficacy of antiplatelet agents.[14][15]

Objective: To compare the inhibitory effect of Ozagrel and Aspirin on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen).

  • Test Compounds: Ozagrel and Aspirin.

  • Light Transmission Aggregometer.

  • Centrifuge.

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[16] Centrifuge the remaining blood at a high speed (e.g., 2500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).[16][17]

  • Incubation with Inhibitors: Aliquot PRP into aggregometer cuvettes. Add the desired concentration of Ozagrel, Aspirin, or vehicle control to the PRP and incubate at 37°C for a specified time.

  • Baseline Reading: Place the cuvette with PRP in the aggregometer and set the baseline (0% light transmission). Use a cuvette with PPP to set the 100% transmission reference.

  • Induction of Aggregation: Add a platelet agonist (e.g., arachidonic acid) to the PRP cuvette to induce aggregation.

  • Data Recording: The aggregometer records the change in light transmission over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is calculated. The inhibitory effect of the test compounds is determined by comparing the aggregation in their presence to the vehicle control.

Experimental Workflow Diagram

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge_Low 2. Centrifuge at Low Speed (200 x g, 10 min) Blood->Centrifuge_Low PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High 4. Centrifuge Remaining Blood at High Speed (2500 x g, 15 min) Centrifuge_Low->Centrifuge_High Incubate 6. Incubate PRP with Test Compound (Ozagrel, Aspirin, or Vehicle) at 37°C PRP->Incubate PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_High->PPP Calibrate 7. Calibrate Aggregometer (PRP = 0% T, PPP = 100% T) PPP->Calibrate Incubate->Calibrate Agonist 8. Add Agonist (e.g., Arachidonic Acid) to PRP Calibrate->Agonist Measure 9. Measure Light Transmission Over Time Agonist->Measure Analyze 10. Calculate % Max Aggregation and % Inhibition Measure->Analyze

Caption: Workflow for Light Transmission Aggregometry.

Conclusion and Future Directions

Ozagrel, a selective thromboxane A2 synthase inhibitor, presents a compelling pharmacological profile characterized by a dual mechanism of action: direct reduction of pro-thrombotic TXA2 and a concurrent increase in anti-thrombotic PGI2. This contrasts with the broader, upstream inhibition of COX-1 by aspirin. While aspirin remains a cornerstone of antiplatelet therapy for a wide range of cardiovascular diseases, Ozagrel has demonstrated efficacy in specific indications, such as improving neurological outcomes in acute ischemic stroke, particularly within East Asian populations.[2][11]

The potential for a more favorable safety profile and synergistic effects when combined with low-dose aspirin warrants further investigation.[8][12] Future head-to-head clinical trials in diverse populations are necessary to fully elucidate the comparative efficacy and safety of Ozagrel against modern standard-of-care treatments, including P2Y12 inhibitors and direct oral anticoagulants (DOACs). The experimental protocols detailed herein provide a robust framework for conducting such preclinical and clinical evaluations, ensuring that the data generated is both reliable and comparable across studies.

References

  • What is the mechanism of Ozagrel Trometamol?
  • What is Ozagrel Sodium used for?
  • Ozagrel - Grokipedia.
  • Fiddler, G. I., & Lumley, P. (1990). Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review. Circulation, 81(1 Suppl), I69-78. [Link]

  • An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride - Benchchem.
  • Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Antiplatelet Activity of Ozagrel Hydrochloride and Aspirin - Benchchem.
  • Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed. [Link]

  • An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581 - Benchchem.
  • Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - NIH. [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Platelet Aggregation Test | Light Transmission Aggregometry (LTA).
  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2022). [Link]

  • Watts, I. S., Wharton, K. A., White, B. P., & Lumley, P. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British journal of pharmacology, 102(1), 239–250. [Link]

  • 96-well plate-based aggregometry - PMC - PubMed Central - NIH. (2018). [Link]

  • Determination of Antibody Activity by Platelet Aggregation - ResearchGate. (2025). [Link]

  • Gresele, P., Deckmyn, H., Nenci, G. G., & Vermylen, J. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in pharmacological sciences, 12(4), 158-63. [Link]

  • Ozagrel for acute ischemic stroke: a meta-analysis of data
  • What medications modulate thromboxane A2 (TXA2)? - Dr.Oracle. (2025).
  • What are TXA2 synthase inhibitors and how do they work?
  • Thromboxane A2 synthetase inhibitor plus low dose aspirin : can it be a salvage treatment in acute stroke beyond thrombolytic time window - PubMed. (2011). [Link]

  • Antiplatelet Drugs: Aspirin, Clopidogrel etc - YouTube. (2019). [Link]

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Comparative

A Researcher's Guide to Investigating the Biological Effects of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid: A Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and reproduce the potential biological effects of the novel compound, 3-(1H-imidazol-1-ylmethyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and reproduce the potential biological effects of the novel compound, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. Given the limited direct literature on this specific molecule, we present a scientifically rigorous approach grounded in comparative pharmacology. We will use Daltroban, a well-characterized and structurally related compound, as our primary benchmark to predict, test, and validate the bioactivity of our target compound.

Our core hypothesis is that 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, due to its structural features—specifically the presence of an imidazole ring and a benzoic acid moiety—is likely to function as a thromboxane A2 (TXA2) receptor antagonist, similar to Daltroban. This guide will provide the necessary protocols to test this hypothesis, ensuring that the generated data is robust, reproducible, and comparable to existing findings in the field.

The Rationale: Structural Analogy as a Predictive Tool

In drug discovery, the principle of structural analogy is a cornerstone for predicting the biological activity of novel chemical entities. 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid shares key pharmacophoric elements with Daltroban, a known selective and specific antagonist of the thromboxane A2 (TXA2) receptor[1]. The imidazole nucleus is a versatile heterocyclic motif known to impart a wide range of biological activities[2][3].

Table 1: Comparative Structural and Physicochemical Properties

Feature3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acidDaltroban (BM 13.505)
Molecular Structure (Structure to be synthesized)(Known Structure)
Molecular Formula C13H14N2O3C22H24N2O5S
Core Moieties Benzoic Acid, ImidazolePhenylacetate, Sulfonamide
Predicted Target Thromboxane A2 (TP) ReceptorThromboxane A2 (TP) Receptor
Known Biological Effect To be determinedPlatelet aggregation inhibition, vasodilation, cardioprotection[1][4]

The structural similarities suggest that our target compound could interfere with the TXA2 signaling pathway, which is a critical mediator of platelet aggregation and vasoconstriction[5].

The Target Pathway: Thromboxane A2 Signaling

Thromboxane A2 is a potent bioactive lipid produced by activated platelets. It exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. Activation of the TP receptor in platelets and vascular smooth muscle cells initiates a signaling cascade leading to increased intracellular calcium, platelet aggregation, and vasoconstriction. Antagonists of this receptor are therefore of significant therapeutic interest for cardiovascular diseases[5][6].

TXA2_Signaling_Pathway cluster_platelet Platelet cluster_target_cell Target Cell (e.g., Platelet, Smooth Muscle) cluster_antagonists Points of Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA_Synthase TXA Synthase PGH2->TXA_Synthase TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Aggregation_Contraction Platelet Aggregation / Vasoconstriction Ca_Mobilization->Aggregation_Contraction PKC->Aggregation_Contraction Target_Compound 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Target_Compound->TP_Receptor Blocks Daltroban Daltroban Daltroban->TP_Receptor Blocks

Caption: Thromboxane A2 signaling pathway and points of antagonist intervention.

Experimental Validation: A Step-by-Step Guide

To ensure the reproducibility of findings, the following experimental protocols are designed to be self-validating. Each protocol includes the necessary controls and benchmarks for a rigorous assessment.

Synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

The first step is the chemical synthesis of the target compound. Based on established methods for similar structures, a plausible route involves the N-alkylation of imidazole with a suitable benzyl halide derivative of 4-methoxybenzoic acid.

Synthesis_Workflow Start 4-Hydroxy-3-methoxybenzoic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Methyl 4-hydroxy-3-methoxybenzoate Step1->Intermediate1 Step2 Bromination of Benzyl Position (e.g., with NBS) Intermediate1->Step2 Intermediate2 Methyl 3-(bromomethyl)-4-methoxybenzoate Step2->Intermediate2 Step3 N-Alkylation with Imidazole (Base-catalyzed) Intermediate2->Step3 Intermediate3 Methyl 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoate Step3->Intermediate3 Step4 Deprotection (Hydrolysis) of Ester Intermediate3->Step4 FinalProduct 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid Step4->FinalProduct Purification Purification & Characterization (NMR, MS, HPLC) FinalProduct->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Outline:

  • Esterification: Protect the carboxylic acid of 4-hydroxy-3-methoxybenzoic acid as a methyl ester.

  • Halogenation: Introduce a bromine atom at the benzylic position using a reagent like N-Bromosuccinimide (NBS) under radical initiation.

  • N-Alkylation: React the resulting benzyl bromide with imidazole in the presence of a non-nucleophilic base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

  • Hydrolysis: Deprotect the methyl ester using aqueous base (e.g., NaOH) followed by acidic workup to yield the final carboxylic acid.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Assay 1: Platelet Aggregation

This functional assay is the gold standard for assessing TXA2-dependent platelet activity.

Objective: To determine if the target compound inhibits platelet aggregation induced by a TXA2 mimetic.

Materials:

  • Human platelet-rich plasma (PRP)

  • U-46619 (a stable TXA2 mimetic)

  • Target compound, Daltroban (positive control), Vehicle (negative control)

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh human blood.

  • Pre-incubate PRP samples with varying concentrations of the target compound, Daltroban, or vehicle for 10 minutes at 37°C.

  • Initiate platelet aggregation by adding a sub-maximal concentration of U-46619.

  • Monitor the change in light transmittance for 5-10 minutes using the aggregometer.

  • Calculate the percentage inhibition of aggregation for each concentration of the test compounds.

  • Determine the IC50 value (the concentration required to inhibit 50% of the aggregation response).

Table 2: Template for Platelet Aggregation Data

CompoundConcentration (µM)% Inhibition of AggregationIC50 (µM)
Vehicle -0-
Daltroban 0.01 - 10(Experimental Data)(Calculated Value)
Target Compound 0.01 - 100(Experimental Data)(Calculated Value)
In Vitro Assay 2: Calcium Mobilization

This assay directly measures the second messenger response following receptor activation in vascular smooth muscle cells.

Objective: To assess if the target compound blocks the U-46619-induced increase in intracellular calcium.

Materials:

  • Vascular smooth muscle cell line (e.g., A7r5)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • U-46619, Target compound, Daltroban, Vehicle

  • Fluorescence plate reader

Procedure:

  • Culture A7r5 cells to confluency in a 96-well plate.

  • Load the cells with Fura-2 AM dye.

  • Pre-incubate the cells with various concentrations of the target compound, Daltroban, or vehicle.

  • Stimulate the cells with U-46619.

  • Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

  • Calculate the percentage inhibition of the calcium response and determine the IC50.

In Vivo Model: Myocardial Ischemia/Reperfusion Injury

This model evaluates the potential cardioprotective effects of the compound, a known benefit of some TXA2 antagonists[4][7].

Objective: To determine if the target compound reduces myocardial infarct size following an induced ischemic event.

Animal Model: Anesthetized rats or rabbits.

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Ligate a major coronary artery (e.g., the left anterior descending artery) for a set period (e.g., 30 minutes) to induce ischemia.

  • Administer the target compound, Daltroban, or vehicle intravenously just before reperfusion.

  • Remove the ligature to allow reperfusion for a longer period (e.g., 2-4 hours).

  • Excise the heart, and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Quantify the infarct size as a percentage of the area at risk.

Table 3: Template for In Vivo Cardioprotection Data

Treatment GroupNArea at Risk (% of Ventricle)Infarct Size (% of Area at Risk)
Vehicle 8-10(Experimental Data)(Experimental Data)
Daltroban (e.g., 10 mg/kg) 8-10(Experimental Data)(Experimental Data)
Target Compound (Dose 1) 8-10(Experimental Data)(Experimental Data)
Target Compound (Dose 2) 8-10(Experimental Data)(Experimental Data)

Data Interpretation and Comparative Analysis

The successful completion of these experiments will generate a robust dataset to evaluate the biological activity of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

  • Confirmation of Mechanism: If the target compound demonstrates potent inhibition in the platelet aggregation and calcium mobilization assays (low IC50 values), this provides strong evidence for TXA2 receptor antagonism.

  • Potency Comparison: The IC50 values of the target compound can be directly compared to those of Daltroban. A lower IC50 indicates higher potency. The rank order of potency from various studies is a key comparative metric[8][9].

  • Therapeutic Potential: A significant reduction in infarct size in the in vivo model would suggest potential therapeutic utility in conditions like myocardial infarction, corroborating findings from similar studies[4][7].

  • Structure-Activity Relationship (SAR): By comparing the potency of the target compound to Daltroban, initial SAR insights can be drawn. For example, does the methoxy group and the specific linker between the imidazole and benzoic acid enhance or diminish activity compared to Daltroban's structure?

This comparative guide provides a clear and reproducible path for the scientific community to investigate the biological effects of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid. By anchoring the experimental design to a well-known comparator and focusing on validated, functional assays, the resulting data will be both reliable and easily contextualized within the broader field of cardiovascular pharmacology.

References

  • Comparison of Cardioprotective Efficacy of Two Thromboxane A2 Receptor Antagonists. (Source: Journal of Cardiovascular Pharmacology)
  • Daltroban (BM-13505) | TXA2 Receptor Antagonist. (Source: MedchemExpress.com)
  • Thromboxane (Tx)
  • Effects of daltroban, a thromboxane (TX)
  • Intrinsic Activity of the Non-Prostanoid Thromboxane A2 Receptor Antagonist, Daltroban (BM 13505)
  • Thromboxane (Tx)
  • Daltroban Blocks Thromboxane Responses in the Pulmonary Vascular Bed of the C
  • Pharmacology of thromboxane A2 receptor antagonists. (Source: PubMed - NIH)
  • Daltroban, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium. (Source: PubMed)
  • Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. (Source: Arzneimittelforschung)
  • Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid. (Source: Benchchem)
  • Imidazole: Having Versatile Biological Activities.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (Source: Journal of the Turkish Chemical Society)

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

In the fast-paced environment of drug discovery and chemical research, meticulous attention to the entire lifecycle of a chemical reagent is paramount—not just in its application, but extending critically to its disposal...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, meticulous attention to the entire lifecycle of a chemical reagent is paramount—not just in its application, but extending critically to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS No. 112809-51-5), a compound often utilized in pharmaceutical development. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Section 1: Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and hazards is crucial. 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, also known as Letrozole, is a non-steroidal aromatase inhibitor. While its specific disposal data is not widely published, its classification as a complex organic molecule and its potent biological activity necessitate that it be treated as hazardous waste.

Based on safety data for the compound and structurally related chemicals, the primary hazards include:

  • Toxicity: Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Irritation: Can cause skin and serious eye irritation.[3][4]

  • Harmful if Swallowed: Presents a risk of acute toxicity if ingested.[3]

For immediate reference, key properties are summarized below.

PropertyValueSource
Chemical Formula C17H11N5[5]
Molecular Weight 285.3 g/mol [5]
Appearance White to yellow solid/powder[6]
CAS Number 112809-51-5[1][5][7]
Section 2: The Core Principle of Waste Management: Beyond Disposal

Effective laboratory stewardship begins with the principle of waste minimization. Before considering disposal, researchers should adhere to the "4Rs" hierarchy:

  • Reduce: Only purchase and prepare quantities of the chemical that are essential for the experiment.[8][9]

  • Reuse: If possible and without compromising experimental integrity, utilize surplus material in other procedures.

  • Recycle: While not typically applicable for this specific compound, consider recycling rinsed and decontaminated containers.[10]

  • Recover: Not applicable in a standard laboratory setting.

Disposal should be the final option after all other avenues have been exhausted.

Section 3: Pre-Disposal Protocol: Containment, Segregation, and Labeling

Proper handling before the final pickup is a critical control point for safety and compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][11][12]

Step 1: Designate a Waste Container Select a container that is in good condition, compatible with the chemical, and features a secure, leak-proof lid.[9] For solid waste, a high-density polyethylene (HDPE) container is appropriate. For solutions, use a container compatible with the solvent used (e.g., an HDPE jug for non-halogenated organic solvent waste). Do not use metal containers for acidic waste.[9][11]

Step 2: Segregate the Waste Stream Chemical wastes must be segregated by general type to prevent dangerous reactions.[11]

  • Solid Waste: Unused or contaminated solid 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, should be collected in a designated "Hazardous Solid Waste" container.

  • Liquid Waste: Solutions containing this compound should be collected in a "Hazardous Liquid Waste" container. It is crucial to segregate halogenated and non-halogenated solvent waste streams. Do not mix organic acid waste with inorganic acids or bases.[9]

Step 3: Label the Container Correctly and Immediately As soon as the first item of waste is added, the container must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste" .[13][14] The label must also include:

  • The full chemical name(s) of the contents. No abbreviations or formulas.

  • The approximate percentages of each component.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

  • The date the first waste was added (accumulation start date).

Section 4: Step-by-Step Disposal Procedure

The disposal of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid falls under the regulations for hazardous chemical waste management. The process involves accumulation in a designated area followed by removal by a certified disposal vendor.

Step 1: Accumulation in a Satellite Accumulation Area (SAA) The designated and properly labeled waste container must be kept at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA).[11][13][14] This area must be under the control of laboratory personnel.[8]

  • The container must be kept closed at all times, except when adding waste.[11]

  • Store the container in secondary containment (e.g., a spill tray) to mitigate leaks or spills.[10]

  • Ensure the SAA is away from incompatible materials.[11]

Step 2: Requesting Waste Pickup Once the waste container is full, or if work with the compound is complete, it must be removed from the laboratory for disposal.

  • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Ensure the lid is tightly sealed and the label is complete and legible.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or contracted waste handler.[9] This typically involves an online form or a direct call.

Step 3: Professional Disposal Your institution's EHS department will consolidate the waste and transfer it to a licensed professional waste disposal service.[7] The ultimate disposal method, likely incineration at a permitted facility, is determined by the vendor in accordance with federal and state regulations.[7][13][15]

Section 5: Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and call your institution's emergency number or 911.[9]

  • Don PPE: For small, manageable spills, don appropriate PPE before attempting cleanup. This includes a lab coat, safety goggles or face shield, and chemical-resistant gloves.[3][16]

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to cover and contain the spill.[5] Avoid generating dust.[3]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[9]

  • Dispose: Label the cleanup debris as hazardous waste and arrange for pickup.

Section 6: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid waste.

DisposalWorkflow start Waste Generated (Solid or Liquid) characterize Characterize Waste: Is it 3-(1H-imidazol-1-ylmethyl) -4-methoxybenzoic acid or contaminated with it? start->characterize not_hazardous Follow Standard Lab Waste Procedures characterize->not_hazardous No is_hazardous Treat as Hazardous Waste characterize->is_hazardous Yes segregate Segregate into Correct Waste Stream (e.g., Non-Halogenated Solid) is_hazardous->segregate package Package in Approved, Compatible Container segregate->package label_container Label Container: 'Hazardous Waste' + Contents + Hazards + Date package->label_container store Store in Secondary Containment in a Designated SAA label_container->store request_pickup Container Full? Or Project Complete? store->request_pickup continue_accumulating Continue Accumulating request_pickup->continue_accumulating No pickup Arrange for Pickup by Certified Waste Handler (EHS) request_pickup->pickup Yes continue_accumulating->store end Compliant Disposal pickup->end

Disposal workflow for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

References

  • Managing Hazardous Chemical Waste in the Lab . (2021). American Chemical Society. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. Available at: [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Research Council. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Waste Disposal Guidelines . (Date not specified). Available at: [Link]

  • Organic Acid SOP . University of Washington Environmental Health & Safety. Available at: [Link]

  • Letrozole MSDS . (2012). Capot Chemical. Available at: [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. Available at: [Link]

  • Letrozole CAS#:112809-51-5 . Chemsrc. Available at: [Link]

  • Standard Operating Procedures for Imidazole . Washington State University. Available at: [Link]

  • Benzoic acid, 4-methoxy-2-nitro- Safety Data Sheet . (2025). Angene Chemical. Available at: [Link]

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

This guide provides essential safety and handling protocols for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a compound of interest for researchers in drug development and materials science. Given its molecular stru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, a compound of interest for researchers in drug development and materials science. Given its molecular structure, which combines an imidazole moiety and a carboxylic acid group, a thorough understanding of its potential hazards is critical for safe laboratory operations. This document synthesizes data from analogous compounds to establish a robust framework for personal protection, operational planning, and waste disposal.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is limited, its constituent chemical classes—aromatic carboxylic acids and imidazole derivatives—provide a strong basis for hazard assessment. Safety data for the closely related compound 3-(1H-imidazol-1-yl)benzoic acid indicates multiple hazards.[1][2] The imidazole group, in particular, is known to be corrosive and can cause severe skin and eye damage.[3][4][5][6][7]

Based on this analysis, the compound should be handled as, at minimum, a substance with the following potential hazards:

Hazard ClassificationGHS CategoryPotential EffectsSource
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation; corrosive effects are possible.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation, especially as a dust.[2]

The primary routes of exposure are inhalation of the powdered solid, skin contact, eye contact, and ingestion.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE must be directly correlated to the operational task. The following protocols outline the minimum required protection.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[8]

  • Standard Operations (Weighing, Transfers): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.

  • Splash Hazards (Dissolving, Reactions): Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing or exothermic reaction, a face shield must be worn in conjunction with safety goggles.[9][10]

Hand Protection

The compound is classified as a skin irritant.[1][2] Prolonged or repeated contact may lead to dermatitis.[3] No single glove material protects against all chemicals indefinitely.

  • Recommended Glove Material: Nitrile rubber gloves are a suitable choice for incidental contact, offering protection against a broad range of chemicals.[11][12] For extended handling or immersion, consider heavier-duty gloves or double-gloving.

  • Integrity Check: Always inspect gloves for tears or punctures before use.

  • Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Skin and Body Protection

To prevent skin contact from dust or splashes, appropriate body protection is essential.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[10]

Respiratory Protection

As a solid powder, the compound poses a risk of respiratory tract irritation if inhaled.[1][2]

  • Primary Engineering Control: All procedures that may generate dust, such as weighing or transferring solids, must be conducted within a certified chemical fume hood.[4][7][12]

  • Secondary Respirator Use: In the rare event a fume hood is not feasible, a NIOSH-approved respirator is required.[10] The specific cartridge type should be selected based on a formal risk assessment, but would typically be an N95-rated filter for particulates. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit testing.[10]

Operational and Disposal Plans

A safe experiment begins before the chemical is handled and ends only after all waste is properly discarded.

Step-by-Step Handling Protocol
  • Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[4]

  • PPE Donning: Before entering the designated area, don all required PPE as described above: lab coat, safety goggles, and gloves.

  • Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent paper) inside the fume hood to contain any spills. Use tools and equipment (spatulas, weigh boats) that minimize dust generation.

  • Container Sealing: Keep the container of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid securely sealed when not in use.[1]

  • Post-Handling: After handling, wipe down the work area, decontaminate any equipment used, and dispose of all contaminated disposable materials as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to prevent cross-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and completing work.[1]

Emergency Spill Response

Accidental spills should be handled immediately to prevent exposure.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small spill (that can be cleaned up without respiratory protection), proceed with cleanup. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[4]

  • Cleanup (Small Spill):

    • Ensure you are wearing appropriate PPE, including double gloves and goggles.

    • Use dry, clean-up procedures to avoid generating dust.[1] Gently cover the spill with an absorbent material.

    • Carefully sweep the material into a designated, sealable hazardous waste container.[4]

    • Clean the spill area thoroughly with soap and water.

Waste Disposal Plan

Improper disposal can lead to environmental contamination.

  • Waste Collection: All waste contaminated with 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, including used gloves, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealable hazardous waste container.[4][5]

  • Labeling: The container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first item is added.[4]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]

  • Disposal: Follow your institution's procedures for chemical waste collection and disposal. Do not discharge this material into drains or waterways.[3][5]

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and steps for safely handling 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_final 5. Final Steps prep_area Designate Work Area (Fume Hood) review_sds Review SDS & Protocol gather_ppe Gather Required PPE don_ppe Coat -> Goggles -> Gloves gather_ppe->don_ppe weigh Weigh & Transfer Solid don_ppe->weigh reaction Perform Experiment weigh->reaction clean_area Clean Work Surface reaction->clean_area dispose_waste Collect Contaminated Waste in Labeled Container clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_area

Caption: A step-by-step workflow for the safe handling of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

References

  • CymitQuimica. (2023, July 7). 3-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Benchchem. Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • University of California, Berkeley. Personal Protective Equipment (PPE): Appendix E.
  • Enviro Tech Chemical Services. PPE Recommendations and Examples for Peracetic Acid.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2010, February 4). Imidazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Benchchem. Safeguarding Your Research: A Guide to Handling 3-(1H-imidazol-1-yl)benzoic acid.
  • Thermo Fisher Scientific. (2009, September 22). 4-Methoxybenzoic acid Safety Data Sheet.
  • ECHEMI. 3-Methoxy-4-methylbenzoic acid SDS, 7151-68-0 Safety Data Sheets.
  • Harper College. (2015, February 10). Safety Data Sheet.
  • Echemi. 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.
  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • BG Chemie. Toxicological Evaluations: Imidazole.

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